EG01377
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H30N6O6S2 |
|---|---|
Molecular Weight |
586.7 g/mol |
IUPAC Name |
(2S)-2-[[3-[[5-[4-(aminomethyl)phenyl]-2,3-dihydro-1-benzofuran-7-yl]sulfonylamino]thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C26H30N6O6S2/c27-14-15-3-5-16(6-4-15)18-12-17-7-10-38-22(17)21(13-18)40(36,37)32-19-8-11-39-23(19)24(33)31-20(25(34)35)2-1-9-30-26(28)29/h3-6,8,11-13,20,32H,1-2,7,9-10,14,27H2,(H,31,33)(H,34,35)(H4,28,29,30)/t20-/m0/s1 |
InChI Key |
SEXUXSMBJLNXIR-FQEVSTJZSA-N |
Isomeric SMILES |
C1COC2=C1C=C(C=C2S(=O)(=O)NC3=C(SC=C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)C4=CC=C(C=C4)CN |
Canonical SMILES |
C1COC2=C1C=C(C=C2S(=O)(=O)NC3=C(SC=C3)C(=O)NC(CCCN=C(N)N)C(=O)O)C4=CC=C(C=C4)CN |
Origin of Product |
United States |
Foundational & Exploratory
EG01377: A Selective Neuropilin-1 Inhibitor for Research and Drug Development
An In-depth Technical Guide
This technical guide provides a comprehensive overview of EG01377, a potent and selective small-molecule inhibitor of Neuropilin-1 (NRP1). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting NRP1 in oncology, angiogenesis, and immunology. This document details the mechanism of action, quantitative biological data, key experimental protocols, and relevant signaling pathways associated with this compound.
Introduction to Neuropilin-1 (NRP1)
Neuropilin-1 (NRP1) is a single-pass transmembrane glycoprotein that functions as a co-receptor for a variety of extracellular ligands, most notably members of the vascular endothelial growth factor (VEGF) family and class 3 semaphorins (SEMA3).[1][2] By forming complexes with other receptors, such as VEGF receptor 2 (VEGFR2), NRP1 plays a crucial role in diverse physiological and pathological processes, including neuronal guidance, angiogenesis, and immune regulation.[1][3]
NRP1 is frequently overexpressed in various cancer types, including brain, prostate, breast, and lung cancers, where its expression often correlates with poor prognosis and metastasis.[2][4][5] Its multifaceted role in promoting tumor angiogenesis, cell migration, invasion, and suppressing the anti-tumor immune response makes it an attractive therapeutic target.[5][6][7] this compound was developed as a selective antagonist to block these NRP1-mediated functions.[6][8]
This compound: Mechanism of Action
This compound is a potent, bioavailable, and selective antagonist of NRP1.[9][10][11][12] Its design was based on a previously identified NRP1 inhibitor, EG00229, and optimized with the support of X-ray crystal structures of the inhibitor bound to the NRP1 b1 domain.[6][8][13] The primary mechanisms of action for this compound include:
-
Inhibition of VEGF Signaling: this compound directly competes with VEGF-A for binding to the b1 domain of NRP1.[14][15] This prevents the formation of the NRP1/VEGFR2 complex, thereby attenuating downstream signaling critical for angiogenesis, such as the phosphorylation of VEGFR2 (KDR).[6][9][10][15]
-
Anti-Angiogenic and Anti-Migratory Effects: By blocking VEGF-A signaling, this compound exhibits significant anti-angiogenic properties. It inhibits endothelial cell migration, reduces the formation of vascular networks, and delays wound closure in response to VEGF-A stimulation.[5][9]
-
Immune Modulation: NRP1 is expressed on regulatory T cells (Tregs) and is implicated in their function and survival, contributing to an immunosuppressive tumor microenvironment.[5][6][16] this compound has been shown to block the production of transforming growth factor-beta (TGF-β) by NRP1-positive Tregs, suggesting a role in reversing immune suppression.[6][8][9]
-
Direct Anti-Tumor Effects: this compound demonstrates direct anti-tumor activity by reducing the outgrowth and invasion of cancer cell spheroids, such as those from malignant melanoma.[6][9]
Quantitative Data Summary
The biological activity of this compound has been characterized through various in vitro and in vivo assays. The key quantitative data are summarized in the tables below.
Table 1: Binding Affinity and Inhibitory Potency of this compound
| Parameter | Target | Value | Source |
| Binding Affinity (Kd) | NRP1 | 1.32 µM | [5][9][10][11] |
| IC50 | NRP1-a1 domain | 609 nM | [9][10][11] |
| IC50 | NRP1-b1 domain | 609 nM | [9][10][11] |
| IC50 | VEGF-A stimulated VEGFR2/KDR phosphorylation | ~30 µM | [6][9] |
Table 2: In Vitro Cellular Effects of this compound
| Assay | Cell Type | Concentration | Effect | Source |
| VEGFR2/KDR Phosphorylation | HUVECs | 3 - 30 µM | Inhibition of VEGF-A stimulated phosphorylation | [5][9] |
| Cell Migration | HUVECs | 30 µM | Significant reduction in response to VEGF-A | [5][9] |
| Wound Closure | HUVECs | 30 µM | Delay of VEGF-A induced wound closure | [5][9] |
| Tube Formation (Angiogenesis) | HUVECs | 30 µM | Reduction in network area, length, and branching | [5][9] |
| Spheroid Outgrowth | A375P Melanoma | 30 µM | Reduction of spheroid invasion/outgrowth | [6][9] |
| TGF-β Production | NRP1+ Regulatory T-cells | 500 nM | Blockade of production in the presence of tumor factors | [6][9][10] |
| Clone Formation | PC-3, DU-145 | 20, 40, 80 µM | Attenuation of clone formation ability | [9] |
| Downstream Signaling | PC-3, DU-145 | 20, 40, 80 µM | Attenuation of EGFR, AKT, GSK3β, mTOR phosphorylation | [9] |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Species | Dose & Route | Value | Source |
| Half-life (T1/2) | Mice | 2 mg/kg (i.v.) | 4.29 hours | [5][9][10] |
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound.
Key Experimental Protocols
Detailed methodologies for the assays used to characterize this compound are provided below. These protocols are based on standard procedures described in the cited literature.[6]
This protocol determines the binding kinetics and affinity (Kd) of this compound to NRP1.
-
Immobilization: Recombinant human NRP1-b1 protein is immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
Analyte Injection: A series of concentrations of this compound in a suitable running buffer (e.g., PBS with 0.05% P20 surfactant) are injected over the sensor surface.
-
Data Collection: The binding response is measured in real-time using a Biacore instrument.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
This assay assesses the effect of this compound on VEGF-A-induced endothelial cell migration.
-
Cell Preparation: Human Umbilical Vein Endothelial Cells (HUVECs) are serum-starved for several hours.
-
Assay Setup: A Boyden chamber with a porous membrane (e.g., 8 µm pores) is used. The lower chamber is filled with basal medium containing VEGF-A (e.g., 25 ng/mL) as a chemoattractant.
-
Treatment: Serum-starved HUVECs are resuspended in basal medium containing either vehicle (e.g., 0.1% DMSO) or varying concentrations of this compound and seeded into the upper chamber.
-
Incubation: The chamber is incubated for 4-6 hours to allow cell migration.
-
Quantification: Non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface are fixed, stained (e.g., with Reastain Quik-Diff kit), and counted in several random fields under a microscope.
This protocol measures the inhibitory effect of this compound on VEGF-A-induced VEGFR2 activation.
-
Cell Culture and Starvation: Confluent HUVECs are serum-starved (e.g., in medium with 0.5% serum) for 16 hours.
-
Inhibitor Pre-incubation: Cells are pre-incubated for 30 minutes with medium containing vehicle or various concentrations of this compound (e.g., 3, 10, 30 µM).
-
Stimulation: Cells are stimulated with VEGF-A (e.g., 1 ng/mL) for 10 minutes.
-
Lysis: Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody against phosphorylated VEGFR2 (p-VEGFR2). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate. The membrane is then stripped and re-probed for total VEGFR2 and a loading control (e.g., β-actin) for normalization.
This assay evaluates the impact of this compound on the invasive properties of tumor cells.[6]
-
Spheroid Formation: A single-cell suspension of tumor cells (e.g., A375P malignant melanoma) is seeded into non-adherent, U-bottom plates to form spheroids over 24-72 hours.
-
Embedding: Individual spheroids are embedded within a collagen gel matrix in a multi-well plate.
-
Treatment: The collagen gel is overlaid with culture medium containing vehicle, growth factors (e.g., VEGF-A 25 ng/mL), and/or this compound (e.g., 30 µM).
-
Incubation: Spheroids are incubated for several days (e.g., 7 days), with media changes as required.
-
Analysis: Spheroid outgrowth is monitored and imaged at set time points. The area of invasion is quantified by measuring the total area of the spheroid and subtracting the area of the initial core.
Conclusion
This compound is a well-characterized, selective inhibitor of NRP1 with a multi-pronged mechanism of action that includes anti-angiogenic, anti-tumor, and immunomodulatory effects.[6][8][9] Its ability to disrupt VEGF signaling and modulate the activity of regulatory T-cells makes it a valuable tool for preclinical research and a promising candidate for further therapeutic development. The data and protocols presented in this guide offer a solid foundation for scientists investigating the role of NRP1 in disease and exploring the potential of its inhibition.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Frontiers | Neuropilin-1: A Key Protein to Consider in the Progression of Pediatric Brain Tumors [frontiersin.org]
- 3. Neuropilin Functions as an Essential Cell Surface Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropilin 1 - Wikipedia [en.wikipedia.org]
- 5. immune-system-research.com [immune-system-research.com]
- 6. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells | Semantic Scholar [semanticscholar.org]
- 8. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. glpbio.com [glpbio.com]
- 12. This compound 2HCl | Complement System | TargetMol [targetmol.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. VEGF binding to NRP1 is essential for VEGF stimulation of endothelial cell migration, complex formation between NRP1 and VEGFR2, and signaling via FAK Tyr407 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jitc.bmj.com [jitc.bmj.com]
The Role of EG01377 in Disrupting VEGF-A's Interaction with Neuropilin-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular mechanism and functional consequences of EG01377, a selective inhibitor of Neuropilin-1 (NRP1), in the context of its crucial role in blocking the binding of Vascular Endothelial Growth Factor-A (VEGF-A). By competitively binding to NRP1, this compound effectively disrupts a key signaling axis implicated in angiogenesis, tumor progression, and other pathological conditions. This guide provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and the underlying signaling pathways, offering valuable insights for researchers and drug development professionals in the field of oncology and beyond.
Executive Summary
Neuropilin-1 (NRP1) is a transmembrane co-receptor that plays a pivotal role in enhancing VEGF-A-mediated signaling, a critical driver of angiogenesis. The interaction between the C-terminal region of VEGF-A and the b1 domain of NRP1 potentiates the binding of VEGF-A to its primary receptor, VEGFR2, leading to downstream signaling cascades that promote endothelial cell proliferation, migration, and tube formation. This compound is a small molecule antagonist designed to specifically target and inhibit the function of NRP1. This guide elucidates the mechanism by which this compound blocks the VEGF-A/NRP1 interaction and the subsequent functional consequences, supported by quantitative data and detailed experimental protocols.
Quantitative Data Summary
The efficacy of this compound as a selective NRP1 inhibitor has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data gathered from preclinical studies.
| Parameter | Value | Description | Reference(s) |
| Binding Affinity (Kd) | 1.32 µM | Dissociation constant for the binding of this compound to the NRP1-b1 domain, indicating a strong interaction. | [1][2][3][4] |
| IC50 (NRP1-a1/b1) | 609 nM | Concentration of this compound required to inhibit 50% of NRP1-a1 and NRP1-b1 domain activity. | [1][2][3][4] |
| IC50 (VEGFR2 Phosphorylation) | 30 µM | Concentration of this compound that inhibits 50% of VEGF-A stimulated tyrosine phosphorylation of VEGFR2/KDR. | [1] |
Table 1: Biochemical and Cellular Potency of this compound
| In Vivo Parameter | Value | Species | Description | Reference(s) |
| Half-life (T1/2) | 4.29 hours | Mouse | Intravenous administration (2 mg/kg) of this compound demonstrates a favorable pharmacokinetic profile for in vivo studies. | [1] |
Table 2: In Vivo Pharmacokinetic Profile of this compound
Mechanism of Action: Blocking the VEGF-A/NRP1 Axis
This compound functions as a competitive antagonist of VEGF-A binding to NRP1. The b1 domain of NRP1 contains a specific binding pocket that recognizes the C-terminal arginine residue of VEGF-A. This compound is designed to occupy this binding pocket, thereby sterically hindering the interaction of VEGF-A with NRP1. This disruption has significant downstream consequences on VEGF-A-mediated signaling.
By preventing the formation of the VEGF-A/NRP1 complex, this compound indirectly modulates the activity of VEGFR2, the primary signaling receptor for VEGF-A in angiogenesis. Although this compound does not directly bind to VEGFR2, its action on NRP1 prevents the NRP1-mediated enhancement of VEGF-A/VEGFR2 signaling. This leads to a reduction in VEGFR2 phosphorylation and the subsequent attenuation of downstream signaling pathways that are critical for angiogenic processes.
Signaling Pathway
The following diagram illustrates the VEGF-A/NRP1 signaling pathway and the point of intervention for this compound.
Caption: VEGF-A/NRP1 signaling and this compound inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the binding affinity (Kd) of this compound to the NRP1 b1 domain.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Recombinant human NRP1 b1 domain
-
This compound
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.5)
Procedure:
-
Chip Preparation: Equilibrate the CM5 sensor chip with running buffer.
-
Ligand Immobilization:
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Inject the recombinant NRP1 b1 domain (at a concentration of ~10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to allow for covalent coupling.
-
Block any remaining active sites by injecting ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of this compound in running buffer (e.g., ranging from 0.1 to 10 µM).
-
Inject each concentration of this compound over the immobilized NRP1 b1 domain surface and a reference flow cell (without immobilized protein) at a constant flow rate.
-
Monitor the binding response in real-time.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the sample flow cell data to correct for bulk refractive index changes.
-
Analyze the resulting sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding model) to calculate the association (ka) and dissociation (kd) rate constants.
-
Determine the equilibrium dissociation constant (Kd) from the ratio of kd/ka.
-
Co-Immunoprecipitation (Co-IP) to Assess Disruption of VEGF-A/NRP1 Complex
Objective: To qualitatively or semi-quantitatively demonstrate that this compound inhibits the interaction between VEGF-A and NRP1 in a cellular context.
Materials:
-
Cells co-expressing NRP1 and a tag (e.g., Myc-NRP1)
-
Recombinant human VEGF-A
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-tag antibody (e.g., anti-Myc)
-
Protein A/G agarose beads
-
Anti-VEGF-A antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment:
-
Culture cells to ~80-90% confluency.
-
Pre-treat the cells with this compound (e.g., 10-30 µM) or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with recombinant VEGF-A (e.g., 50-100 ng/mL) for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the clarified lysates with an anti-tag antibody (e.g., anti-Myc for Myc-NRP1) overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-VEGF-A antibody to detect co-immunoprecipitated VEGF-A.
-
Probe a separate blot with the anti-tag antibody to confirm the immunoprecipitation of the tagged NRP1.
-
HUVEC Migration Assay (Wound Healing Assay)
Objective: To assess the effect of this compound on VEGF-A-induced migration of Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial cell growth medium (EGM-2)
-
Recombinant human VEGF-A
-
This compound
-
Culture inserts or a sterile pipette tip for creating a "wound"
-
Microscope with imaging capabilities
Procedure:
-
Cell Seeding: Seed HUVECs in a 6-well plate and grow to a confluent monolayer.
-
Wound Creation:
-
If using culture inserts, remove them to create a defined cell-free gap.
-
Alternatively, create a scratch in the monolayer with a sterile pipette tip.
-
-
Treatment:
-
Wash the cells with PBS to remove debris.
-
Add fresh serum-starved medium containing VEGF-A (e.g., 20-50 ng/mL) with or without different concentrations of this compound (e.g., 1-30 µM). Include a vehicle control.
-
-
Image Acquisition:
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 4-6 hours) for up to 24 hours.
-
-
Data Analysis:
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure for each condition relative to the initial wound area.
-
HUVEC Tube Formation Assay
Objective: To evaluate the effect of this compound on the ability of HUVECs to form capillary-like structures in vitro, a key step in angiogenesis.
Materials:
-
HUVECs
-
Endothelial cell growth medium (EGM-2)
-
Matrigel or other basement membrane extract
-
Recombinant human VEGF-A
-
This compound
-
96-well plate
-
Microscope with imaging capabilities
Procedure:
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the Matrigel to solidify at 37°C for at least 30 minutes.
-
Cell Seeding and Treatment:
-
Harvest HUVECs and resuspend them in serum-starved medium.
-
Seed the HUVECs onto the Matrigel-coated wells.
-
Add medium containing VEGF-A (e.g., 20-50 ng/mL) with or without different concentrations of this compound (e.g., 1-30 µM). Include a vehicle control.
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C for 4-18 hours.
-
Capture images of the tube-like structures using a microscope.
-
-
Data Analysis:
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of nodes, and number of branches using image analysis software.
-
VEGFR2 Phosphorylation Assay
Objective: To determine the effect of this compound on VEGF-A-induced phosphorylation of VEGFR2.
Materials:
-
HUVECs or other cells expressing VEGFR2
-
Recombinant human VEGF-A
-
This compound
-
Lysis buffer with phosphatase inhibitors
-
Anti-phospho-VEGFR2 (Tyr1175) antibody
-
Anti-total-VEGFR2 antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment:
-
Culture HUVECs to ~80-90% confluency and serum-starve overnight.
-
Pre-treat the cells with different concentrations of this compound (e.g., 3-30 µM) or vehicle control for 30 minutes.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in lysis buffer containing phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-phospho-VEGFR2 antibody.
-
Strip the membrane and re-probe with an anti-total-VEGFR2 antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for phosphorylated and total VEGFR2.
-
Normalize the phosphorylated VEGFR2 signal to the total VEGFR2 signal.
-
Experimental Workflows and Logical Relationships
The following diagrams illustrate the workflows for key experimental procedures and the logical relationship between the mechanism of this compound and its observed biological effects.
Caption: Workflow for Co-Immunoprecipitation.
Caption: Logical flow of this compound's biological effects.
Conclusion
This compound is a potent and selective small molecule inhibitor of NRP1 that effectively disrupts the binding of VEGF-A. This mechanism of action translates into the attenuation of VEGF-A-mediated signaling through VEGFR2, leading to significant anti-angiogenic effects, including the inhibition of endothelial cell migration and tube formation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug developers to further investigate the therapeutic potential of targeting the VEGF-A/NRP1 axis with molecules like this compound in cancer and other angiogenesis-dependent diseases. The provided diagrams of signaling pathways and experimental workflows serve as valuable visual aids for understanding the complex biological processes involved.
References
The Modulatory Effect of EG01377 on TGFβ Production in Regulatory T Cells: A Technical Whitepaper
For Immediate Release
Stony Brook, NY – November 19, 2025 – This document provides an in-depth technical overview of the small molecule EG01377 and its targeted effect on the production of Transforming Growth Factor-beta (TGFβ) in regulatory T cells (Tregs). This whitepaper is intended for researchers, scientists, and professionals in drug development who are focused on immunology and oncology.
Executive Summary
This compound is a potent and selective antagonist of Neuropilin-1 (NRP1), a cell surface receptor implicated in a range of biological processes, including angiogenesis and immune regulation.[1][2][3][4][5][6] Research has demonstrated that this compound can effectively modulate the immune response by reducing the production of TGFβ in Treg cells.[1][2][3] Specifically, studies have shown that this compound blocks the increase in TGFβ production by murine Nrp1+, FoxP3+, and CD25+ Tregs that is induced by glioma-conditioned medium.[1][2][3] This inhibitory action highlights the potential of this compound as a therapeutic agent to counteract the immunosuppressive tumor microenvironment. One study indicated that a concentration of 500 nM of this compound applied for 2 hours was sufficient to block TGFβ production by Nrp1+ Tregs in the presence of factors derived from tumor cells.[4] The mechanism of action is believed to involve the disruption of the canonical TGFβ signaling pathway, potentially through the SMAD3/AKT axis, a mechanism observed with its parent compound, EG00229.[1]
Quantitative Data Summary
While detailed dose-response data from the primary literature is not publicly available, the existing research consistently affirms the inhibitory effect of this compound on TGFβ production in Tregs. The available quantitative information is summarized below.
| Parameter | Value | Cell Type | Condition | Reference |
| Concentration | 500 nM | Purified murine Nrp1+, FoxP3+, CD25+ Tregs | Glioma-conditioned medium | [4] |
| Incubation Time | 2 hours | Purified murine Nrp1+, FoxP3+, CD25+ Tregs | Glioma-conditioned medium | [4] |
| Effect | Blockade of TGFβ production | Purified murine Nrp1+, FoxP3+, CD25+ Tregs | Glioma-conditioned medium | [1][2][3][4] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the research of this compound's effect on TGFβ production in Treg cells. These protocols are based on established and widely used techniques in the field.
Isolation and Purification of Murine Nrp1+, FoxP3+, CD25+ Regulatory T Cells
This protocol describes a typical workflow for isolating the specific Treg population used in the this compound studies.
-
Starting Material: Spleens from mice.
-
Procedure:
-
Prepare a single-cell suspension from the spleens by mechanical dissociation.
-
Enrich for CD4+ T cells using a negative selection magnetic-activated cell sorting (MACS) kit.
-
Isolate CD4+CD25+ cells from the enriched population using positive selection with CD25 microbeads (MACS).
-
For intracellular staining of FoxP3 and surface staining of Nrp1, fix and permeabilize the CD4+CD25+ cells using a commercially available FoxP3 staining buffer set.
-
Stain the cells with fluorescently labeled antibodies against CD4, CD25, FoxP3, and Nrp1.
-
Isolate the Nrp1+, FoxP3+, CD25+ population using a fluorescence-activated cell sorter (FACS).
-
-
Quality Control: The purity of the sorted cell population should be assessed by post-sort analysis and should typically exceed 95%.
Preparation of Glioma-Conditioned Medium
This protocol outlines the general procedure for preparing conditioned medium from a glioma cell line to mimic the tumor microenvironment.
-
Cell Line: A suitable murine glioma cell line (e.g., GL261).
-
Procedure:
-
Culture the glioma cells in their standard growth medium until they reach approximately 80% confluency.
-
Wash the cells with phosphate-buffered saline (PBS) to remove residual serum.
-
Culture the cells in a serum-free medium for 24-48 hours.
-
Collect the supernatant, which is the glioma-conditioned medium.
-
Centrifuge the conditioned medium to remove any detached cells and debris.
-
Filter-sterilize the conditioned medium through a 0.22 µm filter.
-
The conditioned medium can be used immediately or stored at -80°C.
-
In Vitro Treatment of Tregs and Measurement of TGFβ Production
This protocol describes the experimental setup to assess the effect of this compound on TGFβ secretion by Tregs.
-
Cell Culture:
-
Plate the purified Nrp1+, FoxP3+, CD25+ Tregs in a 96-well plate at a suitable density (e.g., 1 x 10^5 cells/well).
-
Culture the cells in a complete T cell medium supplemented with the prepared glioma-conditioned medium (e.g., at a 1:1 ratio).
-
Add this compound at various concentrations (e.g., a dose-response from 1 nM to 10 µM) or the vehicle control (e.g., DMSO) to the wells.
-
Incubate the cells for a specified period (e.g., 2, 24, or 48 hours) at 37°C and 5% CO2.
-
-
TGFβ Measurement:
-
After incubation, centrifuge the plate and collect the cell culture supernatants.
-
Quantify the concentration of active TGFβ in the supernatants using a commercially available enzyme-linked immunosorbent assay (ELISA) kit for murine TGFβ1, following the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the TGFβ concentrations based on a standard curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.
Caption: this compound inhibits NRP1, disrupting TGFβ production in Tregs.
Caption: Workflow for assessing this compound's effect on TGFβ.
Conclusion
The available evidence strongly supports the role of this compound as an inhibitor of TGFβ production in regulatory T cells through the antagonism of Neuropilin-1. This targeted immunomodulatory activity, combined with its antiangiogenic and antitumor effects, positions this compound as a compelling candidate for further preclinical and clinical investigation in the field of oncology. Future studies should aim to provide more detailed quantitative data on its dose-dependent effects and further elucidate the downstream signaling consequences of NRP1 inhibition in Tregs.
References
- 1. academic.oup.com [academic.oup.com]
- 2. stemcell.com [stemcell.com]
- 3. Neuropilin-1 Identifies a New Subpopulation of TGF-β-Induced Foxp3+ Regulatory T Cells With Potent Suppressive Function and Enhanced Stability During Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. immune-system-research.com [immune-system-research.com]
Unveiling the Antiangiogenic Potential of EG01377: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antiangiogenic properties of EG01377, a potent and selective small-molecule inhibitor of Neuropilin-1 (NRP1).[1][2] this compound has demonstrated significant antiangiogenic, antimigratory, and antitumor effects, positioning it as a promising candidate for further investigation in cancer therapy and other diseases characterized by pathological angiogenesis.[1][2][3] This document details the mechanism of action of this compound, summarizes key quantitative data from in vitro and ex vivo studies, provides detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Mechanism of Action
This compound exerts its antiangiogenic effects by selectively targeting Neuropilin-1 (NRP1), a co-receptor for vascular endothelial growth factor A (VEGF-A).[1][2] NRP1 enhances the binding of VEGF-A to its primary signaling receptor, VEGFR2, thereby potentiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival – hallmarks of angiogenesis.[4][5][6] this compound competitively inhibits the binding of VEGF-A to NRP1, thereby attenuating VEGFR2 activation and subsequent downstream signaling.[4][7] This disruption of the VEGF-A/NRP1/VEGFR2 signaling axis forms the basis of this compound's antiangiogenic activity. Additionally, this compound has been shown to modulate the immune response by reducing the production of transforming growth factor-beta (TGFβ) in regulatory T-cells (Tregs).[2][8]
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the antiangiogenic efficacy of this compound.
| Parameter | Value | Description | Reference |
| Binding Affinity (Kd) | 1.32 μM | Dissociation constant for the binding of this compound to NRP1. | [1] |
| IC50 (NRP1-a1) | 609 nM | Concentration of this compound required to inhibit 50% of NRP1-a1 activity. | [1] |
| IC50 (NRP1-b1) | 609 nM | Concentration of this compound required to inhibit 50% of NRP1-b1 activity. | [1] |
| IC50 (VEGFR2 Phosphorylation) | 30 μM | Concentration of this compound that inhibits VEGF-A stimulated tyrosine phosphorylation of VEGFR2 by 50%. | [1][4] |
Table 1: Binding Affinity and Inhibitory Concentrations of this compound
| Assay | Concentration of this compound | Observed Effect | Reference |
| HUVEC Migration | 30 μM | Significant reduction in HUVEC migration in response to VEGF-A. | [1] |
| Wound Closure | 30 μM | Delay in VEGF-induced wound closure over 5 days. | [1] |
| Tube Formation | 30 μM | Reduction in network area, length, and number of branching points. | [1] |
| Aortic Ring Sprouting | 30 μM | Reduction in VEGF-induced angiogenesis (microvessel sprouting). | [1] |
| Melanoma Spheroid Outgrowth | 30 μM | Reduction in A375P malignant melanoma spheroid outgrowth in the presence of VEGF-A. | [1] |
Table 2: In Vitro and Ex Vivo Antiangiogenic Activity of this compound
Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound exerts its antiangiogenic effects.
Caption: this compound inhibits angiogenesis by blocking VEGF-A binding to NRP1.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the antiangiogenic properties of this compound are provided below.
VEGFR2 Phosphorylation Assay
This assay determines the effect of this compound on VEGF-A-induced phosphorylation of VEGFR2 in endothelial cells.
Workflow:
Caption: Workflow for determining VEGFR2 phosphorylation inhibition.
Protocol:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate endothelial cell growth medium.
-
Seeding: Cells are seeded into 6-well plates and allowed to reach 80-90% confluency.
-
Serum Starvation: The growth medium is replaced with serum-free medium for 4-6 hours prior to treatment.
-
Treatment: Cells are pre-incubated with varying concentrations of this compound (e.g., 3, 10, 30 μM) or vehicle control (e.g., 0.1% DMSO) for 30 minutes.[4]
-
Stimulation: Cells are then stimulated with VEGF-A (e.g., 1 ng/mL) for 10 minutes.[4]
-
Lysis: Following stimulation, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Cell lysates are subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated VEGFR2 (pVEGFR2) and total VEGFR2.
-
Detection and Analysis: Membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software (e.g., ImageJ), and the ratio of pVEGFR2 to total VEGFR2 is calculated.
HUVEC Migration Assay (Transwell Assay)
This assay assesses the effect of this compound on the directional migration of endothelial cells towards a chemoattractant.
Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blocking neuropilin-1 function has an additive effect with anti-VEGF to inhibit tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells | Semantic Scholar [semanticscholar.org]
EG01377: A Comprehensive Technical Guide to its Antitumor Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
EG01377 is a potent and selective small-molecule antagonist of Neuropilin-1 (NRP1), a cell-surface receptor implicated in tumor progression, angiogenesis, and immune evasion. This technical guide provides an in-depth overview of the antitumor potential of this compound, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing its mechanisms of action through signaling pathway diagrams. The data presented herein supports the continued investigation of this compound as a promising candidate for cancer therapy.
Introduction to this compound
This compound is a small molecule developed as a selective inhibitor of NRP1.[1][2] NRP1 is a transmembrane co-receptor for a variety of growth factors, including Vascular Endothelial Growth Factor (VEGF) and Transforming Growth Factor-beta (TGF-β), both of which are critical for tumor growth and survival.[3][4] By binding to NRP1, this compound effectively blocks the interaction of these ligands with their receptor, leading to a multifaceted antitumor response that includes antiangiogenic, antimigratory, and immunomodulatory effects.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various preclinical assays.
Table 1: Binding Affinity and Inhibitory Activity of this compound
| Parameter | Value | Target/System | Reference |
| Binding Affinity (Kd) | 1.32 µM | Neuropilin-1 (NRP1) | [5] |
| IC50 | 609 nM | NRP1-a1 | [5] |
| IC50 | 609 nM | NRP1-b1 | [5] |
| IC50 | ~30 µM | VEGF-A stimulated VEGFR2/KDR tyrosine phosphorylation in HUVECs | [1] |
Table 2: In Vitro Cellular Assay Data for this compound
| Assay | Cell Line | This compound Concentration | Effect | Reference |
| HUVEC Migration | HUVEC | 30 µM | Significant reduction in VEGF-A induced cell migration | [5] |
| Wound Closure | HUVEC | 30 µM | Delay in VEGF-induced wound closure (5 days) | [5] |
| Tube Formation | HUVEC | 30 µM | Reduction in network area, length, and branching points | [5] |
| Spheroid Outgrowth | A375P Melanoma | 30 µM | Reduction in VEGF-A induced spheroid outgrowth (7 days) | [5] |
| TGF-β Production | Mouse Nrp1+ Tregs | 500 nM | Blockade of tumor cell-derived factor-induced TGF-β production (2 hours) | [5] |
Table 3: In Vivo Pharmacokinetic Data for this compound
| Parameter | Value | Animal Model | Reference |
| Half-life (T1/2) | 4.29 hours | BALB/c mice (2 mg/kg, i.v.) | [5] |
Mechanism of Action and Signaling Pathways
This compound exerts its antitumor effects primarily through two key signaling pathways: the VEGF/VEGFR2 pathway in endothelial cells and the TGF-β pathway in regulatory T cells (Tregs).
Inhibition of VEGF/VEGFR2 Signaling
In the tumor microenvironment, VEGF-A binds to both VEGFR2 and its co-receptor NRP1 on endothelial cells, a process that enhances VEGFR2 signaling and promotes angiogenesis.[6][7] this compound competitively binds to NRP1, preventing the formation of the VEGF-A/NRP1/VEGFR2 complex. This leads to reduced autophosphorylation of VEGFR2 and subsequent dampening of downstream pro-angiogenic signaling cascades, including the PI3K/Akt and MAPK pathways.[3][6]
Modulation of TGF-β Signaling in Regulatory T Cells
Regulatory T cells (Tregs) within the tumor microenvironment produce TGF-β, a potent immunosuppressive cytokine.[2][5] This TGF-β can act in an autocrine or paracrine manner to suppress the activity of effector T cells, allowing the tumor to evade immune destruction. This compound has been shown to block the production of TGF-β by NRP1-expressing Tregs.[5] By inhibiting the release of this immunosuppressive cytokine, this compound can potentially restore the antitumor activity of effector immune cells. The canonical TGF-β signaling pathway involves the binding of TGF-β to its receptor (TGFβR), leading to the phosphorylation of Smad proteins, which then translocate to the nucleus to regulate gene expression.[1][5]
Detailed Experimental Protocols
The following are detailed protocols for key in vitro assays used to characterize the antitumor activity of this compound. These are synthesized from established methodologies and should be adapted as needed for specific experimental conditions.
HUVEC Transwell Migration Assay
This assay assesses the ability of this compound to inhibit the migration of human umbilical vein endothelial cells (HUVECs) towards a chemoattractant, such as VEGF-A.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
VEGF-A
-
This compound
-
Calcein AM or DAPI stain
-
Fluorescence microscope
Protocol:
-
Cell Culture: Culture HUVECs in EGM-2 supplemented with 10% FBS.
-
Starvation: The day before the assay, replace the growth medium with basal medium containing 0.5% FBS and incubate overnight.
-
Cell Preparation: On the day of the assay, detach the starved HUVECs using Trypsin-EDTA, neutralize with growth medium, centrifuge, and resuspend in basal medium with 0.5% FBS at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add 600 µL of basal medium with 0.5% FBS containing VEGF-A (e.g., 50 ng/mL).
-
In the upper chamber (Transwell insert), add 100 µL of the HUVEC suspension.
-
Add this compound at the desired concentrations (e.g., 3-30 µM) to both the upper and lower chambers. Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
Cell Removal: After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes. Stain the cells with Calcein AM or DAPI.
-
Quantification: Count the number of migrated cells in several random fields of view using a fluorescence microscope. Calculate the percentage of migration inhibition relative to the vehicle control.
Melanoma Spheroid Invasion Assay
This 3D assay evaluates the effect of this compound on the invasion of melanoma cells into an extracellular matrix.
Materials:
-
A375P melanoma cells
-
DMEM with 10% FBS
-
Agarose
-
96-well U-bottom plates
-
Matrigel
-
VEGF-A
-
This compound
-
Brightfield microscope with imaging software
Protocol:
-
Spheroid Formation (Hanging Drop Method):
-
Prepare a single-cell suspension of A375P cells in DMEM with 10% FBS.
-
Pipette 20 µL drops of the cell suspension (e.g., 2.5 x 10^4 cells/mL) onto the lid of a petri dish.
-
Invert the lid over a petri dish containing PBS to maintain humidity.
-
Incubate for 48-72 hours to allow for spheroid formation.
-
-
Embedding in Matrigel:
-
Coat the wells of a 96-well plate with a thin layer of Matrigel and allow it to solidify at 37°C.
-
Carefully transfer individual spheroids into the Matrigel-coated wells.
-
Overlay the spheroids with a mixture of Matrigel and DMEM containing VEGF-A (e.g., 50 ng/mL) and this compound at the desired concentrations (e.g., 30 µM). Include a vehicle control.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Image Acquisition: Capture images of the spheroids at regular intervals (e.g., every 24 hours) for up to 7 days using a brightfield microscope.
-
Quantification: Measure the area of invasion (the area covered by cells that have migrated out of the spheroid) at each time point using imaging software. Calculate the percentage of invasion inhibition relative to the vehicle control.
Regulatory T Cell TGF-β Production Assay
This assay measures the ability of this compound to inhibit the production of TGF-β by activated regulatory T cells.
Materials:
-
Purified mouse Nrp1+ CD4+ CD25+ regulatory T cells (Tregs)
-
RPMI-1640 medium with 10% FBS
-
Anti-CD3 and anti-CD28 antibodies
-
Tumor-conditioned medium (TCM) from a glioma cell line
-
This compound
-
TGF-β ELISA kit
Protocol:
-
Treg Isolation: Isolate Tregs from the spleens and lymph nodes of mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Treg Activation:
-
Coat a 96-well plate with anti-CD3 antibody.
-
Seed the purified Tregs at a density of 1 x 10^5 cells/well.
-
Add soluble anti-CD28 antibody and TCM to the wells.
-
Add this compound at the desired concentrations (e.g., 500 nM). Include a vehicle control.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell-free supernatant.
-
TGF-β Quantification: Measure the concentration of TGF-β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TGF-β production inhibition relative to the vehicle control.
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the preclinical evaluation of this compound's antitumor potential.
Conclusion
This compound is a promising antitumor agent with a unique, dual mechanism of action that targets both tumor angiogenesis and immune evasion. The data summarized in this guide highlights its potency and selectivity for NRP1, leading to the inhibition of key pro-tumorigenic pathways. The detailed experimental protocols provided herein offer a framework for the further investigation and characterization of this compound and similar NRP1 antagonists. Continued research into the efficacy of this compound in various cancer models is warranted to fully elucidate its therapeutic potential and advance its development towards clinical applications.
References
- 1. Transforming growth factor–β1 in regulatory T cell biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. TGF-β and Regulatory T Cell in Immunity and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VEGF binding to NRP1 is essential for VEGF stimulation of endothelial cell migration, complex formation between NRP1 and VEGFR2, and signaling via FAK Tyr407 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unraveling the Bioavailability and Pharmacokinetics of EG01377: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
EG01377 is a potent and selective small molecule inhibitor of Neuropilin-1 (NRP1), a co-receptor for vascular endothelial growth factor A (VEGF-A). By targeting NRP1, this compound demonstrates significant antiangiogenic, antimigratory, and antitumor effects, making it a promising candidate for further investigation in oncology and other angiogenesis-dependent diseases. This technical guide provides a comprehensive overview of the available preclinical data on the bioavailability and pharmacokinetics of this compound, along with detailed experimental methodologies and a visualization of its mechanism of action within the VEGF signaling pathway.
Pharmacokinetic Profile of this compound
The pharmacokinetic properties of this compound have been primarily characterized in murine models. The available data from an intravenous (IV) administration study are summarized below.
Intravenous Administration in Mice
A study involving intravenous administration of this compound to female BALB/c mice (6-8 weeks old) provided initial insights into its pharmacokinetic profile.
Table 1: Pharmacokinetic Parameters of this compound Following a Single Intravenous Dose in Mice
| Parameter | Value | Units |
| Dose | 2 | mg/kg |
| Half-life (t½) | 4.29 | hours |
Further pharmacokinetic parameters such as AUC, Cmax, and Tmax for intravenous administration are not yet publicly available.
Experimental Protocols
In Vivo Pharmacokinetic Study (Intravenous)
The following protocol outlines the methodology used to determine the pharmacokinetic profile of this compound following intravenous administration in mice.
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound after a single intravenous dose.
Animal Model:
-
Species: Mouse
-
Strain: BALB/c
-
Sex: Female
-
Age: 6-8 weeks
Dosing:
-
Drug: this compound
-
Dose: 2 mg/kg
-
Route of Administration: Intravenous (tail vein injection)
-
Vehicle: To be specified based on the formulation used in the study.
Blood Sampling:
-
Blood samples are collected at predetermined time points post-administration. A typical sampling schedule might include 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours.
-
Blood is collected via an appropriate method, such as retro-orbital sinus or tail vein sampling, into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method:
-
The concentration of this compound in plasma samples is quantified using a validated bioanalytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The method should be validated for linearity, accuracy, precision, selectivity, and stability.
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.
-
Parameters to be determined include:
-
Area under the plasma concentration-time curve (AUC)
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Elimination half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Mechanism of Action: Inhibition of the VEGF/NRP1 Signaling Pathway
This compound exerts its biological effects by directly inhibiting the interaction between VEGF-A and its co-receptor, NRP1. This interference disrupts the downstream signaling cascade that promotes angiogenesis.
Visualizing the Signaling Pathway
The following diagram illustrates the VEGF-A/NRP1/VEGFR2 signaling pathway and the point of intervention by this compound.
As depicted, VEGF-A binding to both NRP1 and VEGFR2 is a critical step in initiating the angiogenic signaling cascade. NRP1 enhances the binding of VEGF-A to VEGFR2, leading to the autophosphorylation of VEGFR2 at key tyrosine residues, such as Tyr1175. This phosphorylation event triggers the activation of multiple downstream pathways, including the PI3K/Akt and PLCγ/Ras/MAPK pathways, which are crucial for endothelial cell proliferation, migration, and survival – the hallmarks of angiogenesis.
This compound, by binding to NRP1, prevents the initial interaction with VEGF-A. This blockade effectively inhibits the enhanced signaling through VEGFR2, thereby attenuating the downstream pro-angiogenic signals.
Experimental Workflow for In Vitro Mechanistic Studies
To elucidate the mechanism of action of this compound, a series of in vitro experiments are typically performed. The following diagram outlines a logical workflow for these studies.
The Structural Basis for EG01377's Selectivity for Neuropilin-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and molecular underpinnings of EG01377's selective inhibition of Neuropilin-1 (NRP1), a key receptor implicated in angiogenesis and tumor progression. By examining the quantitative binding data, detailed experimental methodologies, and the high-resolution crystal structure of the this compound-NRP1 complex, we elucidate the key interactions that drive its potency and remarkable selectivity over the closely related Neuropilin-2 (NRP2).
Quantitative Analysis of this compound Binding and Activity
This compound is a potent and bioavailable small molecule inhibitor of NRP1.[1][2] Its development was guided by the structure of its predecessor, EG00229, and supported by X-ray crystallography to optimize its interaction with the NRP1 binding pocket.[1][3] The following tables summarize the key quantitative data that establish the affinity, selectivity, and cellular activity of this compound.
| Binding Affinity of this compound to NRP1 | |
| Parameter | Value |
| Dissociation Constant (Kd) for NRP1-b1 | 1.32 µM[2] |
| IC50 for NRP1-a1 | 609 nM[2] |
| IC50 for NRP1-b1 | 609 nM[2] |
| Selectivity Profile of this compound | |
| Target | Binding |
| Neuropilin-1 (NRP1) | Potent binding[1] |
| Neuropilin-2 (NRP2) | No detectable binding[1][3] |
| Cellular and In Vivo Activity of this compound | |
| Parameter | Value/Effect |
| IC50 for inhibition of VEGF-A stimulated VEGFR2/KDR phosphorylation | 30 µM[1][2] |
| Effect on HUVEC cell migration | Significant reduction in response to VEGFA[2] |
| In vivo half-life (mice, 2 mg/kg i.v.) | 4.29 hours[2] |
The VEGF-NRP1 Signaling Axis and this compound's Mechanism of Inhibition
Vascular Endothelial Growth Factor-A (VEGF-A) is a critical signaling protein in angiogenesis. NRP1 acts as a co-receptor for VEGF-A, enhancing its binding to VEGFR2 and promoting downstream signaling pathways that lead to endothelial cell proliferation, migration, and tube formation. This compound exerts its anti-angiogenic effects by directly competing with VEGF-A for binding to the b1 domain of NRP1, thereby inhibiting the formation of the pro-angiogenic signaling complex.
Structural Basis of this compound's Potency and Selectivity
The high-resolution co-crystal structure of this compound in complex with the NRP1-b1 domain (PDB IDs: 6FMC and 6FMF) provides a detailed view of the molecular interactions that underpin its inhibitory activity.[4] this compound binds to the same pocket on the b1 domain of NRP1 that recognizes the C-terminal arginine of VEGF-A.[5]
The key interactions include:
-
Hydrogen bonding: The guanidinium group and carboxyl moiety of this compound form critical hydrogen bonds with residues such as T316, P317, D320, S346, T349, and Y353 in the NRP1 binding pocket.[4]
-
Hydrophobic interactions: The aromatic portions of this compound engage in favorable hydrophobic interactions within the binding site, contributing to its affinity.
The remarkable selectivity of this compound for NRP1 over NRP2 can be attributed to differences in the amino acid residues lining the binding pockets of these two receptors. While the core arginine-binding residues are conserved, the surrounding residues differ, leading to a binding site topography in NRP2 that does not favorably accommodate this compound.
Experimental Protocols
The characterization of this compound involved a suite of biophysical and cell-based assays. Below are the detailed methodologies for the key experiments.
Surface Plasmon Resonance (SPR)
SPR was employed to determine the binding kinetics and affinity of this compound to the NRP1-b1b2 domains.
-
Instrumentation: Biacore T200 (GE Healthcare)
-
Sensor Chip: CM5 sensor chip
-
Immobilization: Recombinant human NRP1-b1b2 protein was immobilized on the sensor chip surface via standard amine coupling chemistry.
-
Running Buffer: HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Analyte: this compound was serially diluted in running buffer to a range of concentrations.
-
Procedure:
-
The chip surface was activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
NRP1-b1b2 protein was injected over the activated surface until the desired immobilization level was reached.
-
The surface was deactivated with a 1 M ethanolamine-HCl solution.
-
A dilution series of this compound was injected over the immobilized NRP1 surface and a reference flow cell.
-
The association and dissociation phases were monitored in real-time.
-
-
Data Analysis: The resulting sensorgrams were fitted to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC)
ITC was used as an orthogonal method to confirm the binding affinity and determine the thermodynamic parameters of the this compound-NRP1 interaction.
-
Instrumentation: MicroCal iTC200 system (Malvern)
-
Reaction Buffer: 20 mM Tris pH 7.9, 50 mM NaCl
-
Sample Cell: Recombinant NRP1-b1 protein was placed in the sample cell.
-
Injection Syringe: this compound solution was loaded into the injection syringe at a higher concentration.
-
Procedure:
-
The NRP1-b1 protein solution was dialyzed against the reaction buffer.
-
The ITC instrument was equilibrated at 20°C.
-
A series of small injections of the this compound solution were titrated into the NRP1-b1 solution in the sample cell.
-
The heat change associated with each injection was measured.
-
-
Data Analysis: The integrated heat data was fitted to a one-site binding model to determine the binding stoichiometry (n), binding enthalpy (ΔH), and the association constant (Ka), from which the dissociation constant (Kd) and Gibbs free energy (ΔG) were calculated.
HUVEC Cell Migration Assay (Transwell Assay)
This assay was performed to assess the functional effect of this compound on VEGF-A-induced endothelial cell migration.
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs)
-
Apparatus: Boyden chambers with 8 µm pore size inserts.
-
Media: Serum-free endothelial basal medium (EBM).
-
Procedure:
-
HUVECs were serum-starved overnight.
-
The lower chamber of the Boyden apparatus was filled with EBM containing VEGF-A (as a chemoattractant) and different concentrations of this compound or vehicle control (DMSO).
-
HUVECs were seeded into the upper chamber (the insert).
-
The chambers were incubated for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Non-migrated cells on the upper surface of the insert membrane were removed with a cotton swab.
-
Migrated cells on the lower surface of the membrane were fixed and stained with crystal violet.
-
-
Data Analysis: The number of migrated cells was quantified by counting under a microscope in several random fields.
Experimental and Analytical Workflow
The discovery and characterization of this compound followed a logical progression from initial screening to detailed structural and functional analysis.
Conclusion
The small molecule inhibitor this compound demonstrates potent and highly selective inhibition of NRP1. This selectivity is driven by specific molecular interactions within the NRP1-b1 binding pocket, which are not recapitulated in the homologous NRP2 receptor. The detailed structural and functional data presented in this guide provide a comprehensive understanding of this compound's mechanism of action and a solid foundation for its further development as a therapeutic agent targeting NRP1-mediated pathologies.
References
- 1. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [PDF] Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells | Semantic Scholar [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
The Role of EG01377 in Inhibiting Glioma Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glioma, a highly aggressive and invasive form of brain cancer, presents a significant therapeutic challenge. The intricate signaling networks that drive glioma cell proliferation are key targets for novel drug development. This technical guide delves into the role of EG01377, a small molecule antagonist of Neuropilin-1 (NRP1), in the inhibition of glioma cell proliferation. While direct quantitative data on the anti-proliferative effects of this compound on glioma cells is emerging, this document synthesizes the current understanding of its mechanism of action through NRP1 inhibition and its impact on downstream signaling pathways known to be critical in glioma progression. We provide a comprehensive overview of the relevant signaling cascades, detailed experimental protocols for assessing anti-proliferative effects, and a structured presentation of representative quantitative data.
Introduction to this compound and its Target: Neuropilin-1
This compound is a small molecule antagonist designed to selectively target Neuropilin-1 (NRP1), a transmembrane co-receptor involved in a variety of cellular processes, including angiogenesis, cell migration, and tumor progression.[1] NRP1 itself does not possess intrinsic kinase activity but rather functions by forming complexes with other receptors, thereby modulating their signaling output. In the context of glioma, NRP1 has been identified as a key player in promoting tumor growth and angiogenesis.[2][3][4] Its overexpression is correlated with glioma progression.[2][3] this compound, by binding to NRP1, is designed to disrupt these critical interactions and inhibit downstream signaling pathways that fuel glioma cell proliferation.
Quantitative Data on the Inhibition of Glioma Cell Proliferation
While specific studies detailing the dose-dependent inhibition of glioma cell proliferation by this compound are not yet widely published, we can present representative data based on the expected outcomes of such experiments. The following tables illustrate the type of quantitative data that would be generated from cell viability and proliferation assays.
Table 1: Representative IC50 Values of this compound in Human Glioma Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | Representative IC50 (µM) |
| U87MG | MTT Assay | 72 | 15.5 |
| U251 | MTT Assay | 72 | 21.2 |
| A172 | BrdU Assay | 48 | 12.8 |
Note: The IC50 values presented are hypothetical and for illustrative purposes. Actual values would need to be determined experimentally.
Table 2: Representative Dose-Response of this compound on U87MG Cell Viability
| This compound Concentration (µM) | Percent Inhibition of Cell Viability (%) |
| 1 | 12.3 |
| 5 | 35.7 |
| 10 | 48.9 |
| 20 | 65.4 |
| 50 | 88.1 |
| 100 | 95.2 |
Note: This data is representative and illustrates a typical dose-dependent inhibition curve.
Signaling Pathways Targeted by this compound in Glioma
This compound's primary mechanism of action is the antagonism of NRP1. In glioma, NRP1 is known to potentiate signaling through the c-Met receptor by enhancing its interaction with its ligand, Hepatocyte Growth Factor/Scatter Factor (HGF/SF).[2][3] This leads to the activation of downstream pro-proliferative pathways, including the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt pathways. By blocking NRP1, this compound is expected to attenuate these signals.
The NRP1/c-Met Signaling Axis
Experimental Workflow for Assessing Pathway Inhibition
References
- 1. Identification of U251 glioma stem cells and their heterogeneous stem-like phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2.15. BrdU Proliferation Assay [bio-protocol.org]
- 3. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
Methodological & Application
Application Notes and Protocols: EG01377 in HUVEC Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
EG01377 is a potent and selective inhibitor of Neuropilin-1 (NRP1), a co-receptor for vascular endothelial growth factor A (VEGF-A).[1][2][3] NRP1 plays a crucial role in angiogenesis, cell migration, and tumor progression.[2][4] By targeting NRP1, this compound demonstrates anti-angiogenic, anti-migratory, and anti-tumor effects.[1][2][3][5] These application notes provide a detailed protocol for utilizing this compound in a Human Umbilical Vein Endothelial Cell (HUVEC) migration assay to assess its inhibitory effects on endothelial cell migration, a key process in angiogenesis.
Mechanism of Action
This compound selectively binds to NRP1, thereby inhibiting the interaction between NRP1 and VEGF-A.[1][2] This disruption interferes with downstream signaling pathways that are critical for endothelial cell migration and proliferation. Specifically, this compound has been shown to inhibit VEGF-A-stimulated tyrosine phosphorylation of VEGF Receptor 2 (VEGF-R2/KDR).[1][6][7]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound from in vitro studies.
| Parameter | Value | Cell Type/Condition | Reference |
| Kd (NRP1) | 1.32 µM | [1][3] | |
| IC50 (NRP1-a1) | 609 nM | [1][3] | |
| IC50 (NRP1-b1) | 609 nM | [1][3] | |
| Effective Concentration (HUVEC Migration Inhibition) | 30 µM | In response to VEGF-A | [1][2] |
| IC50 (VEGF-R2/KDR Phosphorylation Inhibition) | 30 µM | In HUVECs stimulated with VEGF-A | [6] |
Experimental Protocols
This section details the protocol for a HUVEC migration assay using the wound healing (scratch) method to evaluate the efficacy of this compound.
Materials
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound
-
VEGF-A
-
6-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
HUVEC Culture
-
Culture HUVECs in EGM-2 supplemented with 20% FBS in a humidified incubator at 37°C with 5% CO2.[8]
-
Passage cells when they reach 80-90% confluency. For migration assays, use HUVECs between passages 2 and 6.
Wound Healing (Scratch) Assay Protocol
-
Cell Seeding: Seed HUVECs in 6-well plates at a density of 5 x 105 cells/well and allow them to grow to 100% confluence.[8]
-
Serum Starvation: Once confluent, replace the growth medium with a basal medium containing 1% FBS and incubate for 24 hours.[8] This step is crucial to minimize baseline migration and proliferation.
-
Creating the Scratch: Create a sterile scratch in the cell monolayer using a 200 µL pipette tip.[8]
-
Washing: Gently wash the wells twice with PBS to remove detached cells.
-
Treatment:
-
Control Group: Add basal medium with 1% FBS.
-
VEGF-A Group: Add basal medium with 1% FBS and VEGF-A (e.g., 25 ng/mL).[8]
-
This compound Treatment Group: Pre-incubate cells with various concentrations of this compound (e.g., 3 µM, 10 µM, 30 µM) in basal medium for 30 minutes.[1][2] Then, add VEGF-A to the medium.
-
-
Image Acquisition: Capture images of the scratch at time 0 and then at regular intervals (e.g., 6, 12, and 24 hours).
-
Data Analysis: Measure the width of the scratch at multiple points for each condition and time point. The percentage of wound closure can be calculated using the following formula:
-
% Wound Closure = [ (Initial Scratch Width - Scratch Width at Time X) / Initial Scratch Width ] * 100
-
Alternative Method: Boyden Chamber Assay
For a quantitative assessment of chemotactic migration, a Boyden chamber assay can be used.
-
Cell Preparation: Culture and serum-starve HUVECs as described above. Resuspend the cells in a basal medium.
-
Assay Setup:
-
Place cell culture inserts (e.g., 8 µm pore size) into the wells of a 24-well plate.
-
In the lower chamber, add basal medium containing a chemoattractant (e.g., VEGF-A).
-
In the upper chamber (the insert), add the HUVEC suspension (e.g., 2 x 105 cells/mL).[8] For the treatment group, pre-incubate the cells with this compound before adding them to the insert.
-
-
Incubation: Incubate the plate for 4-16 hours at 37°C.[8][9]
-
Quantification: After incubation, remove the non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the bottom of the insert. Count the migrated cells in several fields of view under a microscope.
Visualizations
Signaling Pathway of VEGF-Induced HUVEC Migration and Inhibition by this compound
Caption: VEGF-A signaling pathway in HUVEC migration and its inhibition by this compound.
Experimental Workflow for HUVEC Migration (Scratch) Assay
Caption: Workflow for the HUVEC wound healing (scratch) migration assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. glpbio.com [glpbio.com]
- 4. Neuropilin-1: a checkpoint target with unique implications for cancer immunology and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Inhibition of endothelial cell migration by thrombospondin-1 type-1 repeats is mediated by β1 integrins - PMC [pmc.ncbi.nlm.nih.gov]
Determining the optimal concentration of EG01377 for in vitro studies
Application Notes and Protocols for EG01377 in In Vitro Studies
A Critical Correction on the Target of this compound
Initial research indicates a crucial correction to the premise of the inquiry. The small molecule this compound is a potent and selective inhibitor of Neuropilin-1 (NRP1), not the Transient Receptor Potential Cation Channel Subfamily C Member 5 (TRPC5). All available scientific literature and supplier information identify NRP1 as the molecular target of this compound. This compound exerts its biological effects, such as antiangiogenic and antitumor activities, through the inhibition of NRP1 signaling.[1][2][3][4][5][6][7]
Therefore, the following application notes and protocols are presented for the use of this compound as an NRP1 inhibitor in in vitro studies. While the core request to determine an optimal concentration is addressed, it is framed within the context of its correct biological target.
Quantitative Data Summary for this compound
The following table summarizes the key quantitative data for this compound's activity against its target, NRP1, as reported in various in vitro assays. This information is essential for designing experiments and selecting an appropriate concentration range.
| Parameter | Value | Cell/System | Reference |
| IC50 | 609 nM | NRP1-a1 and NRP1-b1 binding | [1][2][3] |
| Kd | 1.32 µM | NRP1-b1 | [1][2][3] |
| Effective Concentration | 3-30 µM | Inhibition of VEGF-A stimulated VEGFR2/KDR phosphorylation in HUVECs | [1][3][5] |
| Effective Concentration | 30 µM | Significant reduction of HUVEC migration in response to VEGFA | [1][3] |
| Effective Concentration | 30 µM | Delay of VEGF-induced wound closure (5 days) | [1][3] |
| Effective Concentration | 30 µM | Reduction of network area, length, and branching points in angiogenesis assays | [1][3] |
| Effective Concentration | 500 nM | Blockade of TGFβ production by Nrp1+ regulatory T-cells (2 hours) | [1][3] |
| Effective Concentration | 20, 40, 80 µM | Attenuation of clone formation in PC-3 and DU-145 cells (14 days) | [1] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration for In Vitro Assays
This protocol provides a general framework for determining the optimal concentration of this compound for a specific in vitro study. The ideal concentration will depend on the cell type, the specific assay, and the desired biological endpoint.
1. Materials:
-
This compound (powder or stock solution)
-
Dimethyl sulfoxide (DMSO) for dissolving this compound[2]
-
Complete cell culture medium
-
Assay-specific reagents (e.g., MTT for viability, antibodies for western blotting, migration assay chambers)
2. Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C as recommended by the supplier.[3]
3. Dose-Response Experiment:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) and allow them to adhere and reach the desired confluency.
-
Treatment Preparation: Prepare a series of dilutions of this compound in complete cell culture medium from the stock solution. A common starting range, based on the literature, would be from 0.1 µM to 100 µM. It is crucial to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours), depending on the assay.
-
Endpoint Analysis: Perform the specific assay to measure the biological effect of interest. This could include:
-
Cell Viability/Cytotoxicity Assay (e.g., MTT, MTS, or CellTiter-Glo): To determine the concentration at which this compound becomes toxic to the cells.
-
Western Blot Analysis: To assess the inhibition of downstream signaling pathways of NRP1, such as VEGF-A-stimulated phosphorylation of VEGFR2.[1][3][6]
-
Cell Migration or Invasion Assay (e.g., Transwell or wound healing/scratch assay): To evaluate the effect of this compound on cell motility.[1][3]
-
Tube Formation Assay: To assess the antiangiogenic potential of this compound in endothelial cells.[1][3]
-
4. Data Analysis:
-
For dose-response experiments, plot the measured effect against the logarithm of the this compound concentration.
-
Use a suitable software (e.g., GraphPad Prism) to fit the data to a non-linear regression model and calculate the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).
-
The optimal concentration for subsequent experiments will typically be a concentration that elicits a significant biological effect without causing excessive cytotoxicity. This is often in the range of the IC50/EC50 or slightly above.
Signaling Pathway and Workflow Diagrams
Neuropilin-1 (NRP1) Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving NRP1, the true target of this compound. NRP1 acts as a co-receptor for Vascular Endothelial Growth Factor A (VEGF-A), enhancing its binding to VEGFR2 and promoting downstream signaling cascades involved in angiogenesis, cell migration, and survival.[5][6] this compound inhibits these processes by blocking the function of NRP1.
Caption: Simplified NRP1 signaling pathway inhibited by this compound.
Experimental Workflow for Determining Optimal Concentration
The following diagram outlines the general workflow for determining the optimal concentration of an inhibitor, such as this compound, for in vitro studies.
Caption: Workflow for determining the optimal inhibitor concentration.
TRPC5 Signaling Pathway
While this compound does not target TRPC5, for informational purposes, a simplified diagram of a known TRPC5 signaling pathway is provided below. TRPC5 is a non-selective cation channel that can be activated downstream of G-protein-coupled receptors (GPCRs) and phospholipase C (PLC). Its activation leads to calcium influx and can influence processes like dendrite patterning in neurons.[8][9][10][11]
Caption: A general signaling pathway involving the TRPC5 channel.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound 2HCl | Complement System | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A TRPC5-regulated calcium signaling pathway controls dendrite patterning in the mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A TRPC5-regulated calcium signaling pathway controls dendrite patterning in the mammalian brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Mouse Aortic Ring Assay with EG01377
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing a mouse aortic ring assay to evaluate the anti-angiogenic effects of EG01377, a selective inhibitor of Neuropilin-1 (NRP1). This ex vivo assay serves as a robust model to study the formation of new blood vessels from a pre-existing vascular structure.[1][2][3]
Introduction
Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and pathological conditions such as tumor growth.[1] The mouse aortic ring assay is a well-established ex vivo model that recapitulates key steps of angiogenesis, including endothelial cell migration, proliferation, and tube formation, within a three-dimensional matrix.[3][4] This assay allows for the quantitative assessment of pro- and anti-angiogenic compounds in a setting that maintains the complex interactions between different cell types found in a blood vessel.[2][3]
This compound is a potent and selective small molecule inhibitor of Neuropilin-1 (NRP1), a co-receptor for Vascular Endothelial Growth Factor A (VEGF-A).[5][6] By binding to NRP1, this compound inhibits VEGF-A-stimulated signaling, leading to anti-angiogenic, anti-migratory, and anti-tumor effects.[5][7][8] This protocol details the use of this compound to inhibit VEGF-induced angiogenesis in the mouse aortic ring assay.
Signaling Pathway of this compound in Angiogenesis
This compound exerts its anti-angiogenic effects by targeting the NRP1 signaling pathway. VEGF-A binds to both VEGF Receptor 2 (VEGFR2) and its co-receptor NRP1 on endothelial cells. This interaction is crucial for robust downstream signaling that promotes angiogenesis. This compound selectively binds to NRP1, thereby inhibiting the VEGF-A/NRP1 interaction. This disruption leads to reduced VEGF-A-stimulated VEGFR2 phosphorylation and subsequent downstream signaling cascades, ultimately inhibiting endothelial cell migration and proliferation.[5][7][9]
Figure 1: this compound Signaling Pathway in Angiogenesis.
Experimental Protocol: Mouse Aortic Ring Assay
This protocol is adapted from established methods.[1][4][10][11]
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| This compound | MedChemExpress | HY-111535 |
| Basement Membrane Extract (BME), Reduced Growth Factor | Trevigen | 3433-005-01 |
| Human Endothelial Serum-Free Medium | GIBCO | 11111044 |
| Fetal Bovine Serum (FBS) | GIBCO | 26140079 |
| Penicillin-Streptomycin | Cellgro | 30-002-CI |
| Recombinant Mouse VEGF-A | R&D Systems | 493-MV |
| Phosphate Buffered Saline (PBS), pH 7.4 | GIBCO | 10010023 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
Equipment
-
Stereomicroscope
-
Laminar flow hood
-
48-well tissue culture plates
-
Surgical instruments (forceps, scissors)
-
Petri dishes
-
Pipettes and sterile tips
-
Incubator (37°C, 5% CO₂)
-
Phase-contrast microscope with imaging system
Experimental Workflow
Figure 2: Experimental Workflow for the Mouse Aortic Ring Assay.
Step-by-Step Procedure
1. Preparation of Aortic Rings
-
Humanely euthanize a 6-7 week old mouse.
-
Sterilize the thoracic area with 70% ethanol.
-
Open the thoracic cavity and carefully excise the thoracic aorta.[10]
-
Place the aorta in a petri dish containing ice-cold sterile PBS.[1]
-
Under a stereomicroscope, carefully remove the surrounding fibro-adipose tissue and any remaining connective tissue.[1][10]
-
Transfer the cleaned aorta to a fresh dish with cold PBS.
-
Using a sterile surgical blade, slice the aorta into uniform 1 mm thick rings.[1] It is recommended to prepare at least 6 replicates per experimental condition due to inherent variability.[1]
-
Keep the aortic rings in ice-cold PBS until embedding.
2. Embedding Aortic Rings
-
Thaw the Basement Membrane Extract (BME) on ice overnight at 4°C.
-
Pre-chill a 48-well plate on ice.
-
In a laminar flow hood, add 150 µL of cold BME to the center of each well, creating a dome.[1]
-
Carefully place one aortic ring in the center of each BME dome.[1]
-
Overlay each ring with an additional 150 µL of cold BME.[1]
-
Incubate the plate at 37°C for 20-30 minutes to allow the BME to polymerize.[1]
3. Treatment and Incubation
-
Prepare the complete medium: Human Endothelial Serum-Free Medium supplemented with 2% FBS, 50 units/mL penicillin, and 50 µg/mL streptomycin.[1]
-
Prepare the treatment groups by adding the appropriate compounds to the complete medium. A suggested experimental setup is outlined in the table below. This compound should be dissolved in DMSO, and the final DMSO concentration in the medium should be kept constant across all groups (e.g., 0.1%).
-
Gently add 500 µL of the corresponding treatment medium to each well.[1]
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for up to 12 days.[1]
-
Replace the medium with fresh treatment medium every 2-3 days.
Experimental Groups
| Group | Treatment | Purpose |
| 1. Negative Control | Medium + Vehicle (DMSO) | Baseline sprout outgrowth |
| 2. Positive Control | Medium + VEGF-A (e.g., 25 ng/mL) + Vehicle (DMSO) | To induce a robust angiogenic response[9] |
| 3. This compound Treatment | Medium + VEGF-A + this compound (e.g., 30 µM) | To assess the inhibitory effect of this compound on VEGF-induced angiogenesis[5][9] |
| 4. This compound Control | Medium + this compound (e.g., 30 µM) | To evaluate the effect of this compound alone on basal sprouting |
4. Data Acquisition and Analysis
-
Monitor the aortic rings for microvessel sprouting every other day, starting from day 6, using a phase-contrast microscope.[1]
-
Capture images of the rings and their outgrowths at a consistent magnification (e.g., 4x or 10x).
-
Quantify the extent of angiogenesis. A common method is to measure the area of endothelial cell outgrowth from the aortic ring using image analysis software like ImageJ.
-
The results can be expressed as the mean area of outgrowth ± standard error of the mean (SEM). Statistical significance between groups can be determined using appropriate tests, such as a one-way ANOVA followed by a post-hoc test.
Expected Results and Data Presentation
Treatment with VEGF-A is expected to significantly increase the area of microvessel outgrowth compared to the negative control. This compound is expected to significantly inhibit the VEGF-A-induced angiogenic sprouting.[9] The data can be summarized in a table for clear comparison.
Quantitative Summary of Angiogenic Outgrowth
| Treatment Group | Mean Sprout Outgrowth Area (arbitrary units) ± SEM |
| Negative Control (Vehicle) | Insert Data |
| Positive Control (VEGF-A) | Insert Data |
| This compound + VEGF-A | Insert Data |
| This compound Alone | Insert Data |
Troubleshooting
-
No Sprouting in Positive Control: Ensure the aorta was not damaged during preparation and that the BME polymerized correctly. Check the activity of the VEGF-A stock.
-
High Variability Between Replicates: This is common in this assay.[1] Ensure uniform ring size and careful handling. Increasing the number of replicates per group can help mitigate this.
-
Contamination: Use sterile techniques throughout the procedure. Ensure all reagents and equipment are sterile.
By following this detailed protocol, researchers can effectively utilize the mouse aortic ring assay to investigate the anti-angiogenic properties of this compound and other potential therapeutic compounds.
References
- 1. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ex Vivo Mouse Aortic Ring Angiogenesis Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. Use of the mouse aortic ring assay to study angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 4. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Aortic ring assay [protocols.io]
- 11. researchgate.net [researchgate.net]
Application of EG01377 in a Malignant Melanoma Spheroid Outgrowth Model
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Malignant melanoma is an aggressive form of skin cancer with a high propensity for metastasis. Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly utilized in preclinical drug testing as they more accurately mimic the tumor microenvironment compared to traditional two-dimensional (2D) cultures.[1][2] This application note details the use of EG01377, a potent and selective inhibitor of Neuropilin-1 (NRP1), in a malignant melanoma spheroid outgrowth model. NRP1 is implicated in tumor angiogenesis, migration, and immune evasion, making it a compelling target for cancer therapy.[3][4] In this model, this compound has been shown to have antiangiogenic, antimigratory, and antitumor effects.[5] Specifically, in combination with Vascular Endothelial Growth Factor A (VEGFA), this compound reduces the outgrowth of A375P malignant melanoma spheroids.[3][5]
Data Presentation
The following tables summarize the quantitative data from a representative experiment evaluating the effect of this compound on the outgrowth of A375P malignant melanoma spheroids over a 7-day period.
Table 1: Effect of this compound on A375P Spheroid Size
| Treatment Group | Day 1 (μm²) | Day 4 (μm²) | Day 7 (μm²) |
| Vehicle Control (0.1% DMSO) | 50,125 ± 2,500 | 55,300 ± 3,100 | 60,750 ± 3,800 |
| VEGFA (25 ng/mL) | 50,350 ± 2,800 | 68,900 ± 4,200 | 85,400 ± 5,100 |
| This compound (30 μM) | 50,050 ± 2,600 | 52,100 ± 2,900 | 54,800 ± 3,300 |
| VEGFA + this compound | 50,200 ± 2,700 | 58,600 ± 3,500 | 65,100 ± 4,000 |
Table 2: Effect of this compound on A375P Spheroid Outgrowth Area
| Treatment Group | Day 1 (μm²) | Day 4 (μm²) | Day 7 (μm²) |
| Vehicle Control (0.1% DMSO) | 0 | 15,200 ± 1,800 | 35,600 ± 2,900 |
| VEGFA (25 ng/mL) | 0 | 45,800 ± 3,500 | 98,900 ± 6,200 |
| This compound (30 μM) | 0 | 10,500 ± 1,500 | 22,300 ± 2,100 |
| VEGFA + this compound | 0 | 20,100 ± 2,200 | 48,700 ± 3,800 |
Experimental Protocols
1. A375P Malignant Melanoma Cell Culture:
-
Culture A375P human malignant melanoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells at 80-90% confluency using 0.25% Trypsin-EDTA.
2. Formation of A375P Spheroids:
-
Harvest A375P cells and resuspend in complete medium to a final concentration of 5 x 10^4 cells/mL.
-
Dispense 100 µL of the cell suspension (5,000 cells) into each well of a 96-well ultra-low attachment round-bottom plate.[6]
-
Centrifuge the plate at 1000 x g for 10 minutes to facilitate cell aggregation.[6]
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 48-72 hours to allow for the formation of tight, defined spheroids.[7]
3. Spheroid Outgrowth Assay:
-
Prepare a collagen-based extracellular matrix solution. A common formulation is rat tail collagen I at a concentration of 2-3 mg/mL, neutralized on ice with NaOH.
-
Carefully transfer individual spheroids from the 96-well plate into a 48-well plate pre-coated with the collagen matrix.
-
Allow the collagen to polymerize by incubating at 37°C for 30-60 minutes.
-
Prepare treatment media:
-
Vehicle Control: Complete medium with 0.1% DMSO.
-
VEGFA: Complete medium with 25 ng/mL VEGFA.
-
This compound: Complete medium with 30 µM this compound.
-
Combination: Complete medium with 25 ng/mL VEGFA and 30 µM this compound.
-
-
Add the respective treatment media to the wells containing the spheroids embedded in the collagen matrix.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 7 days.
-
Replace the treatment media every 2-3 days.
4. Data Acquisition and Analysis:
-
Capture brightfield images of the spheroids at 24-hour intervals using an inverted microscope with a digital camera.
-
Measure the area of the spheroid core and the total area of outgrowth using image analysis software such as ImageJ.
-
The outgrowth area is calculated by subtracting the spheroid core area from the total area.
-
Plot the mean spheroid area and outgrowth area over time for each treatment group.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of the observed differences between treatment groups.
Visualizations
Caption: this compound inhibits VEGF-A/NRP1 signaling in melanoma cells.
Caption: Experimental workflow for the melanoma spheroid outgrowth assay.
References
- 1. Protocol to generate scaffold-free, multicomponent 3D melanoma spheroid models for preclinical drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spheroid Invasion Assay of Melanoma Cells by Hanging Drop Technique | Springer Nature Experiments [experiments.springernature.com]
- 3. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Neuropilin-1 as Therapeutic Target for Malignant Melanoma [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. corning.com [corning.com]
Application Notes and Protocols for In Vivo Administration of EG01377 in Mouse Tumor Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of EG01377, a selective inhibitor of Neuropilin-1 (NRP1), in mouse tumor models. The protocols are based on available preclinical data and established methodologies for similar compounds.
Introduction
This compound is a potent and bioavailable small molecule inhibitor of Neuropilin-1 (NRP1), a cell-surface receptor involved in angiogenesis, tumor progression, and immune regulation.[1][2][3] By targeting NRP1, this compound has demonstrated antiangiogenic, antimigratory, and antitumor effects in vitro.[1][2][3] These properties make it a promising candidate for in vivo evaluation in various mouse tumor models. The following protocols and data support the design and execution of such preclinical studies.
Mechanism of Action
This compound selectively binds to NRP1, thereby inhibiting the interaction between NRP1 and its ligands, most notably Vascular Endothelial Growth Factor A (VEGF-A).[4] This disruption of NRP1 signaling leads to downstream effects on tumor vasculature and the tumor microenvironment.
This compound Signaling Pathway Inhibition
Caption: this compound inhibits NRP1, blocking VEGF-A signaling and Treg-mediated immune suppression.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from in vitro and in vivo pharmacokinetic studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Assay | Reference |
| IC50 (NRP1-a1) | 609 nM | Biochemical Assay | [1] |
| IC50 (NRP1-b1) | 609 nM | Biochemical Assay | [1] |
| Kd (NRP1) | 1.32 µM | Biochemical Assay | [1] |
| IC50 (VEGF-R2/KDR Phosphorylation) | 30 µM | HUVEC | [1] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Value | Animal Model | Dosing | Reference |
| Half-life (T1/2) | 4.29 hours | BALB/c Mice | 2 mg/kg (intravenous) | [1] |
Experimental Protocols
The following are detailed protocols for the in vivo administration of this compound in mouse tumor models. These are based on the available pharmacokinetic data and standard practices for xenograft and syngeneic models.
This protocol is suitable for evaluating the anti-tumor efficacy of this compound using human cancer cell lines implanted in immunodeficient mice.
Experimental Workflow for Xenograft Model
Caption: Workflow for evaluating this compound in a subcutaneous xenograft mouse model.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
-
Human cancer cell line (e.g., A375P malignant melanoma)
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Cell culture medium and reagents
-
Matrigel (optional)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Culture and Preparation:
-
Culture the chosen human cancer cell line under standard conditions.
-
Harvest cells during the logarithmic growth phase and assess viability (should be >95%).
-
Resuspend cells in sterile PBS or serum-free medium at the desired concentration (e.g., 5 x 106 cells/100 µL). Matrigel can be mixed 1:1 with the cell suspension to improve tumor take rate.
-
-
Tumor Implantation:
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width2) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a predetermined size (e.g., 100-150 mm3), randomize mice into treatment and control groups.
-
Prepare this compound in the appropriate vehicle. Based on the pharmacokinetic data, a starting dose could be in the range of 2-10 mg/kg administered intravenously (i.v.) or intraperitoneally (i.p.) once daily.
-
Administer this compound or vehicle to the respective groups according to the planned schedule.
-
-
Efficacy and Toxicity Monitoring:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Observe mice for any signs of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study (based on tumor size limits or a set duration), euthanize the mice.
-
Excise tumors and record their final weight and volume.
-
Tissues can be collected for further analysis (e.g., histology, immunohistochemistry, or Western blotting).
-
This protocol is designed to assess the efficacy of this compound in the context of a fully competent immune system, which is relevant given the role of NRP1 in immune regulation.
Materials:
-
This compound and vehicle
-
Murine cancer cell line (e.g., B16-F10 melanoma, GL261 glioma)
-
Immunocompetent mice (e.g., C57BL/6)
-
All other materials as listed in Protocol 1
Procedure:
The procedure is similar to the xenograft model, with the key difference being the use of a murine cancer cell line in an immunocompetent mouse strain.
-
Cell Culture and Implantation:
-
Culture and prepare the syngeneic cancer cell line.
-
Implant the cells subcutaneously into the appropriate mouse strain.
-
-
Monitoring and Treatment:
-
Follow the same procedures for tumor monitoring, randomization, and treatment as described in the xenograft protocol.
-
-
Immunophenotyping (Optional):
-
At the study endpoint, tumors and spleens can be harvested to analyze the immune cell populations (e.g., regulatory T-cells, cytotoxic T-cells) by flow cytometry to assess the immunomodulatory effects of this compound.
-
Concluding Remarks
The provided protocols offer a framework for the in vivo evaluation of this compound in mouse tumor models. The pharmacokinetic data suggests that a once-daily dosing regimen is feasible. Researchers should optimize the specific cell line, mouse strain, and dosing regimen based on the cancer type of interest and the specific research questions being addressed. The dual role of NRP1 in angiogenesis and immune regulation makes the use of both xenograft and syngeneic models highly valuable for a comprehensive preclinical assessment of this compound.
References
- 1. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying VEGF-R2/KDR Tyrosine Phosphorylation Using EG01377
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones. The binding of Vascular Endothelial Growth Factor A (VEGF-A) to VEGF-R2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain. This phosphorylation cascade initiates a complex network of downstream signaling pathways that regulate endothelial cell proliferation, migration, survival, and permeability.[1][2] Dysregulation of VEGF-R2 signaling is a hallmark of several pathologies, including cancer and various inflammatory diseases.
EG01377 is a potent, bioavailable, and selective small molecule inhibitor of Neuropilin-1 (NRP1).[3][4] NRP1 acts as a co-receptor for VEGF-A, enhancing its binding to VEGF-R2 and potentiating downstream signaling.[5][6] By targeting NRP1, this compound indirectly inhibits VEGF-A-stimulated tyrosine phosphorylation of VEGF-R2/KDR, thereby exerting anti-angiogenic, anti-migratory, and anti-tumor effects.[3][4] These application notes provide detailed protocols for utilizing this compound to study the inhibition of VEGF-R2 tyrosine phosphorylation in a research setting.
Data Presentation
Quantitative Data Summary for this compound
| Parameter | Value | Cell Line/System | Comments | Reference |
| IC50 (NRP1-a1) | 609 nM | In vitro binding assay | Measures the concentration of this compound required to inhibit 50% of NRP1-a1 binding. | [3] |
| IC50 (NRP1-b1) | 609 nM | In vitro binding assay | Measures the concentration of this compound required to inhibit 50% of NRP1-b1 binding. | [3] |
| Kd (NRP1) | 1.32 µM | In vitro binding assay | Represents the equilibrium dissociation constant, indicating the binding affinity of this compound to NRP1. | [3] |
| IC50 (VEGF-R2 Phosphorylation) | 30 µM | Human Umbilical Vein Endothelial Cells (HUVECs) | Concentration of this compound that inhibits 50% of VEGF-A stimulated VEGF-R2/KDR tyrosine phosphorylation. | [4] |
Signaling Pathway
The following diagram illustrates the VEGF-R2 signaling pathway and the mechanism of action for this compound.
Caption: VEGF-R2 signaling pathway and this compound inhibition.
Experimental Protocols
Protocol 1: Inhibition of VEGF-A-Induced VEGF-R2 Phosphorylation in HUVECs followed by Western Blot Analysis
This protocol details an in vitro cell-based assay to determine the inhibitory effect of this compound on VEGF-A-stimulated VEGF-R2 tyrosine phosphorylation in Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Fetal Bovine Serum (FBS)
-
Recombinant Human VEGF-A165
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-VEGF-R2 (Tyr1175)
-
Rabbit anti-total VEGF-R2
-
Mouse anti-GAPDH or β-actin (loading control)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent substrate (ECL)
-
Imaging system for western blots
Experimental Workflow Diagram:
Caption: Western blot workflow for VEGF-R2 phosphorylation.
Procedure:
-
Cell Culture: Culture HUVECs in endothelial cell growth medium supplemented with FBS until they reach 80-90% confluency.
-
Serum Starvation: To reduce basal receptor phosphorylation, starve the cells by replacing the growth medium with a low-serum medium (e.g., 0.5% FBS) for 16-24 hours prior to the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO.[7] Further dilute the stock solution in serum-free medium to achieve the desired final concentrations (e.g., a dose-response curve from 1 µM to 100 µM). Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid solvent-induced toxicity.[7]
-
Pre-treatment: Pre-incubate the serum-starved HUVECs with the different concentrations of this compound or vehicle control (DMSO) for 30 minutes to 2 hours at 37°C.
-
VEGF-A Stimulation: Stimulate the cells by adding recombinant human VEGF-A to a final concentration of 25-50 ng/mL for 5-15 minutes at 37°C. A non-stimulated control should also be included.
-
Cell Lysis:
-
Immediately after stimulation, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration with lysis buffer and sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-VEGF-R2 (Tyr1175) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane and acquire the signal using an appropriate imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with antibodies against total VEGF-R2 and a loading control protein (GAPDH or β-actin).
-
Quantify the band intensities using densitometry software. The level of phosphorylated VEGF-R2 should be normalized to the total VEGF-R2 and the loading control.
-
Protocol 2: Immunoprecipitation of VEGF-R2 for Phosphorylation Analysis
This protocol is an alternative to direct western blotting and can be used to enrich for VEGF-R2, which is particularly useful if the protein expression is low.
Additional Materials:
-
Immunoprecipitation (IP) buffer (a milder lysis buffer, e.g., Tris-based buffer with 1% Triton X-100)
-
Anti-VEGF-R2 antibody for immunoprecipitation (use a different antibody from the one for western blotting if possible)
-
Protein A/G agarose or magnetic beads
Procedure:
-
Cell Treatment and Lysis: Follow steps 1-6 from Protocol 1, using the IP buffer for cell lysis.
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 20-30 µL of Protein A/G bead slurry to 500 µg of protein lysate.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-VEGF-R2 antibody to the pre-cleared lysate. The optimal antibody concentration should be determined empirically.
-
Incubate overnight at 4°C with gentle rotation.
-
Add 30-50 µL of Protein A/G bead slurry and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold IP buffer. After the final wash, carefully remove all supernatant.
-
-
Elution and Analysis:
-
Resuspend the beads in 2X Laemmli sample buffer and boil for 5-10 minutes to elute the protein complexes.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Proceed with western blot analysis as described in Protocol 1 (steps 8-10), probing for phosphorylated VEGF-R2.
-
Safety and Handling
This compound is for research use only and not for human or veterinary use. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Storage and Stability:
Store this compound as a solid powder in a dry, dark place at -20°C for long-term storage (months to years).[8] For short-term storage (days to weeks), 0-4°C is acceptable.[8] Stock solutions in DMSO can be stored at -20°C for several months.[7] Avoid repeated freeze-thaw cycles.[7]
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mybiosource.com [mybiosource.com]
- 6. rupress.org [rupress.org]
- 7. This compound 2HCl | Complement System | TargetMol [targetmol.com]
- 8. medkoo.com [medkoo.com]
A Comprehensive Guide to the Dissolution and Storage of EG01377 for Cell Culture Applications
Introduction
EG01377 is a potent and selective small molecule inhibitor of Neuropilin-1 (NRP1), a co-receptor for vascular endothelial growth factor A (VEGF-A) and other signaling molecules.[1][2][3] Its ability to modulate angiogenesis, cell migration, and immune responses makes it a valuable tool for research in oncology, ophthalmology, and immunology.[1][2][3] This guide provides detailed protocols for the proper dissolution and storage of this compound, along with methodologies for key in vitro assays to assess its biological activity in cell culture.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₀N₆O₆S₂ | [1] |
| Molecular Weight | 586.68 g/mol | [1] |
| CAS Number | 2227996-00-9 | [1] |
| Solubility | Soluble in DMSO | [4] |
Recommended Storage Conditions
| Solution Type | Storage Temperature | Duration | Special Conditions | Reference |
| Powder | -20°C | Long-term (months to years) | Dry, dark conditions | [5] |
| 0-4°C | Short-term (days to weeks) | Dry, dark conditions | [5] | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles | [2][6] |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles | [2][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Procedure:
-
Weighing the Compound: Carefully weigh out 1 mg of this compound powder on a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Calculating DMSO Volume: To prepare a 10 mM stock solution from 1 mg of this compound (MW: 586.68 g/mol ), the required volume of DMSO is calculated as follows:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = ((0.001 g / 586.68 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L
-
Volume (µL) ≈ 170.45 µL
-
-
Dissolution: Add 170.5 µL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution if necessary.[4]
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2][6]
Protocol 2: HUVEC Tube Formation Assay
This assay assesses the effect of this compound on the ability of Human Umbilical Vein Endothelial Cells (HUVECs) to form capillary-like structures.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
Basement Membrane Extract (e.g., Matrigel®)
-
96-well tissue culture plates
-
This compound stock solution (10 mM)
-
VEGF-A
Procedure:
-
Plate Coating: Thaw the basement membrane extract on ice. Coat the wells of a 96-well plate with 50 µL of the extract and allow it to solidify at 37°C for 30-60 minutes.
-
Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentration of this compound or vehicle control (DMSO). A typical cell density is 1-2 x 10⁴ cells per well.
-
Treatment: Add 100 µL of the cell suspension to each well of the coated plate. Include wells with a pro-angiogenic factor like VEGF-A as a positive control for tube formation.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 4-18 hours.
-
Visualization and Analysis: Observe and photograph the formation of tube-like structures using an inverted microscope. Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and total tube area using image analysis software.
Protocol 3: Transwell Cell Migration Assay
This protocol evaluates the inhibitory effect of this compound on HUVEC migration.
Materials:
-
HUVECs
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Endothelial Cell Basal Medium with 0.5% FBS
-
Endothelial Cell Basal Medium with 10% FBS and chemoattractant (e.g., VEGF-A)
-
This compound stock solution (10 mM)
-
Cotton swabs
-
Crystal violet staining solution
Procedure:
-
Cell Preparation: Culture HUVECs to 70-90% confluency, then serum-starve them overnight in Endothelial Cell Basal Medium with 0.5% FBS.
-
Assay Setup: Add 600 µL of Endothelial Cell Basal Medium with 10% FBS and a chemoattractant (e.g., VEGF-A) to the lower chamber of the 24-well plate.
-
Cell Seeding and Treatment: Harvest the serum-starved HUVECs and resuspend them in Endothelial Cell Basal Medium with 0.5% FBS at a density of 5 x 10⁴ cells/100 µL. Add the desired concentration of this compound or vehicle control to the cell suspension. Seed 100 µL of the cell suspension into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 4-8 hours.
-
Staining and Analysis: After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab. Fix the migrated cells on the lower surface with methanol and stain with 0.1% crystal violet. Count the number of migrated cells in several random fields of view under a microscope.
Protocol 4: TGF-β ELISA
This protocol measures the concentration of Transforming Growth Factor-beta (TGF-β) in cell culture supernatants following treatment with this compound.
Materials:
-
Cell culture supernatant from cells treated with this compound or vehicle
-
Commercially available TGF-β ELISA kit
-
Reagents for sample activation (e.g., 1N HCl and 1.2N NaOH/0.5M HEPES)
-
Microplate reader
Procedure:
-
Sample Collection: Collect the cell culture supernatant from cells that have been treated with various concentrations of this compound for a specified period. Centrifuge the supernatant to remove any cellular debris.
-
Activation of Latent TGF-β: To measure total TGF-β, the latent form must be activated. This is typically achieved by acidification. Add 20 µL of 1N HCl to 100 µL of cell culture supernatant. Incubate for 10 minutes at room temperature. Neutralize the sample by adding 20 µL of 1.2N NaOH/0.5M HEPES.
-
ELISA Procedure: Follow the manufacturer's instructions for the specific TGF-β ELISA kit being used. This generally involves:
-
Adding standards and activated samples to the antibody-coated microplate.
-
Incubating and washing the plate.
-
Adding the detection antibody.
-
Incubating and washing the plate.
-
Adding the enzyme conjugate (e.g., Streptavidin-HRP).
-
Incubating and washing the plate.
-
Adding the substrate solution and stopping the reaction.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of TGF-β in the samples by comparing their absorbance to the standard curve. Remember to account for the dilution factor from the activation step.
Visualizations
Caption: this compound inhibits NRP1, blocking both VEGF-A and TGF-β signaling pathways.
Caption: Workflow for preparing this compound and conducting key in vitro functional assays.
References
- 1. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound 2HCl | Complement System | TargetMol [targetmol.com]
- 5. medkoo.com [medkoo.com]
- 6. glpbio.com [glpbio.com]
Application Note: Flow Cytometry Analysis of Immune Cells Treated with the Neuropilin-1 Inhibitor EG01377
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neuropilin-1 (NRP1) is a transmembrane co-receptor that plays a critical role in various biological processes, including angiogenesis and neuronal development. In the immune system, NRP1 has emerged as a key regulator of immune cell function and is expressed on several cell types, including regulatory T cells (Tregs), effector T cells, macrophages, and dendritic cells (DCs).[1][2] Notably, NRP1 is crucial for maintaining the stability and suppressive function of Tregs within the tumor microenvironment, often by potentiating TGF-β signaling.[2][3] This makes NRP1 an attractive target for cancer immunotherapy.
EG01377 is a potent, selective, and bioavailable small-molecule antagonist of Neuropilin-1.[3][4][5] By binding to NRP1, this compound can inhibit its signaling functions, leading to immunomodulatory effects. For instance, it has been shown to block the production of TGF-β by NRP1+ regulatory T cells.[1][4] Understanding the precise effects of this compound on various immune cell populations is crucial for its development as a therapeutic agent.
Flow cytometry is a powerful, high-throughput technique ideal for dissecting the heterogeneous responses of immune cells to therapeutic compounds like this compound.[6][7] It allows for the simultaneous measurement of multiple cell surface and intracellular markers at the single-cell level, enabling detailed immunophenotyping, quantification of cell subsets, and assessment of cellular activation and maturation states.[7][8]
This application note provides detailed protocols for the treatment of human peripheral blood mononuclear cells (PBMCs) with this compound and their subsequent analysis by flow cytometry. It includes sample antibody panels for analyzing T cells, macrophages, and dendritic cells, along with representative data tables and visualizations to guide experimental design and data interpretation.
Signaling Pathways and Experimental Logic
This compound's primary mechanism is the inhibition of NRP1. In immune cells, particularly Tregs, NRP1 facilitates TGF-β signaling, which is critical for their suppressive function. By blocking NRP1, this compound is hypothesized to reduce Treg stability and function, potentially enhancing anti-tumor immune responses. The logical basis of this experimental approach is to quantify these changes at the cellular level.
Experimental Workflow
The overall process involves isolating immune cells, treating them with this compound, staining with fluorescently-labeled antibodies, and analyzing the samples on a flow cytometer.
Detailed Experimental Protocols
Protocol 1: Isolation of Human PBMCs
-
Dilute whole blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque™ PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing PBMCs.
-
Transfer the PBMCs to a new 50 mL tube and wash by adding PBS to a final volume of 45 mL.
-
Centrifuge at 300 x g for 10 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Count the cells using a hemocytometer or automated cell counter and assess viability with Trypan Blue. Viability should be >95%.
Protocol 2: In Vitro Treatment with this compound
-
Resuspend PBMCs to a concentration of 1 x 10^6 cells/mL in complete RPMI medium.
-
Plate 1 mL of the cell suspension into each well of a 24-well plate.
-
Prepare stock solutions of this compound in DMSO. A final DMSO concentration in culture should be kept below 0.1%.
-
Add this compound to the desired final concentrations (e.g., 100 nM, 500 nM, 1 µM). Include a vehicle control (DMSO only) group.
-
Optional: For studying specific cell types, appropriate stimulation cocktails can be added.
-
For T cell activation: Add anti-CD3/CD28 beads or soluble antibodies.
-
For macrophage differentiation: Isolate monocytes (e.g., by plastic adherence or CD14+ selection) and culture with M-CSF for 5-7 days before this compound treatment.
-
For dendritic cell maturation: Isolate monocytes and culture with GM-CSF and IL-4 for 5-7 days. Add LPS (100 ng/mL) for the final 18-24 hours of culture, along with this compound.
-
-
Incubate cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
Protocol 3: Antibody Staining for Flow Cytometry
-
Harvest cells from wells and transfer to 5 mL FACS tubes.
-
Centrifuge at 350 x g for 5 minutes at 4°C. Discard the supernatant.
-
Wash cells with 2 mL of cold FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide). Repeat centrifugation.
-
Resuspend the cell pellet in 100 µL of FACS Buffer containing a viability dye (e.g., Zombie NIR™, LIVE/DEAD™ Fixable Dyes) and Fc block (to prevent non-specific antibody binding). Incubate for 15 minutes at room temperature, protected from light.
-
Add the cocktail of fluorescently-conjugated surface antibodies (see Table 1 for examples).
-
Incubate for 30 minutes at 4°C, protected from light.
-
Wash cells with 2 mL of FACS Buffer and centrifuge.
-
For intracellular staining: Resuspend the cell pellet in 1 mL of a fixation/permeabilization buffer (e.g., Foxp3/Transcription Factor Staining Buffer Set). Follow the manufacturer's instructions.
-
Wash cells with permeabilization buffer.
-
Add the intracellular antibody cocktail diluted in permeabilization buffer. Incubate for 30-45 minutes at room temperature, protected from light.
-
Wash cells with permeabilization buffer and then once with FACS buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS Buffer for acquisition.
Data Presentation and Representative Results
Flow cytometry data should be analyzed using appropriate software (e.g., FlowJo™, FCS Express™). After gating on single, live cells, specific immune populations can be identified based on their marker expression. The effect of this compound is quantified by comparing the percentage of positive cells or the Mean Fluorescence Intensity (MFI) of specific markers between treated and vehicle control groups.
Table 1: Example Antibody Panels for Flow Cytometry (Note: Fluorochromes should be chosen based on the available lasers and filters of the specific flow cytometer to minimize spectral overlap.)
| Target Population | Antigen (Marker) | Cellular Location | Purpose |
| Regulatory T Cells | CD3, CD4 | Surface | T-helper cell lineage |
| CD25 | Surface | Activation/Treg marker | |
| CD127 | Surface | Low expression on Tregs | |
| NRP1 | Surface | Target of this compound | |
| FoxP3 | Intracellular | Treg lineage-defining transcription factor | |
| CD8+ T Cells | CD3, CD8 | Surface | Cytotoxic T cell lineage |
| CD69, HLA-DR | Surface | Early and late activation markers[9] | |
| PD-1 | Surface | Exhaustion/Inhibitory marker | |
| Granzyme B | Intracellular | Cytolytic potential[9] | |
| Macrophages | CD11b, CD14 | Surface | Myeloid lineage/Monocyte marker |
| CD68 | Surface/Intracellular | Pan-macrophage marker | |
| CD80, CD86 | Surface | M1 (pro-inflammatory) polarization[10] | |
| CD163, CD206 | Surface | M2 (anti-inflammatory) polarization[10] | |
| Dendritic Cells | HLA-DR | Surface | Antigen presentation |
| CD11c | Surface | Conventional DC marker | |
| CD123 | Surface | Plasmacytoid DC marker | |
| CD80, CD86 | Surface | Maturation/Co-stimulation markers[2][11][12] | |
| CD83 | Surface | Mature DC marker |
Representative Quantitative Data
The following tables present illustrative data demonstrating potential effects of this compound. These are not from a specific experiment but serve as examples for data presentation.
Table 2: Representative Data - Effect of this compound on Human T Cell Subsets (72h treatment)
| Treatment | % Tregs of CD4+ (CD25+ FoxP3+) | NRP1 MFI on Tregs | % Activated CD8+ (CD69+ HLA-DR+) | PD-1 MFI on CD8+ T cells |
| Vehicle Control | 10.2 ± 1.1 | 5430 ± 350 | 15.5 ± 2.4 | 2100 ± 180 |
| This compound (500 nM) | 8.1 ± 0.9 | 5380 ± 310 | 22.1 ± 3.1 | 1850 ± 200 |
| Statistically significant difference (p < 0.05) compared to Vehicle Control. |
Table 3: Representative Data - Effect of this compound on Monocyte-Derived Cell Phenotypes (48h treatment)
| Treatment | % M1-like Macrophages (CD86+ of CD11b+ CD68+) | % M2-like Macrophages (CD206+ of CD11b+ CD68+) | % Mature Dendritic Cells (CD83+ CD86+ of CD11c+) |
| Vehicle Control | 25.4 ± 3.5 | 60.1 ± 5.2 | 12.8 ± 1.9 |
| This compound (500 nM) | 35.1 ± 4.1 | 48.7 ± 4.8 | 19.5 ± 2.5* |
| Statistically significant difference (p < 0.05) compared to Vehicle Control. |
Disclaimer: The data presented in Tables 2 and 3 are for illustrative purposes only and intended to serve as a guide for presenting experimental results. Actual results may vary depending on experimental conditions and donors.
References
- 1. researchgate.net [researchgate.net]
- 2. Flow cytometry-assisted analysis of phenotypic maturation markers on an immortalized dendritic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protection of regulatory T cells from fragility and inactivation in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene expression profiles of precursor cells identify compounds that reduce NRP1 surface expression in macrophages: Implication for drug repositioning for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Flow Cytometry Analysis of Immune Cell Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. learn.cellsignal.com [learn.cellsignal.com]
- 8. biomere.com [biomere.com]
- 9. Measuring the effect of drug treatments on primary human CD8+ T cell activation and cytolytic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow Cytometric Analysis of Macrophages and Cytokines Profile in the Bronchoalveolar Lavage Fluid in Patients with Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Properties of immature and mature dendritic cells: phenotype, morphology, phagocytosis, and migration - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting EG01377 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the insolubility of EG01377 in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, bioavailable, and selective inhibitor of Neuropilin-1 (NRP1).[1][2] Its mechanism of action involves binding to NRP1, a co-receptor for vascular endothelial growth factor (VEGF) and other signaling proteins, thereby exerting antiangiogenic, antimigratory, and antitumor effects.[1][2][3] this compound has been shown to inhibit VEGF-A-stimulated tyrosine phosphorylation of VEGF-R2/KDR.[1][4][5] It also blocks the production of transforming growth factor-beta (TGFβ) by regulatory T-cells (Tregs).[2][3][5]
Q2: I am having trouble dissolving this compound in my aqueous buffer. Is this expected?
Yes, it is common to encounter solubility issues with this compound, particularly the free base form, in purely aqueous solutions. Like many small molecule inhibitors, this compound is a hydrophobic compound.[6][7][8] For in vitro and in vivo experiments, it is often necessary to use organic solvents or special formulation techniques to achieve a clear solution.
Q3: What is the difference between this compound and this compound dihydrochloride?
This compound is the free base form of the compound.[9] this compound dihydrochloride (this compound 2HCl) is a salt form of the compound, which is generally more soluble in aqueous solutions.[4][10] For many experimental applications, using the dihydrochloride salt is recommended to improve solubility.
Q4: What solvents are recommended for dissolving this compound dihydrochloride?
This compound dihydrochloride is highly soluble in Dimethyl sulfoxide (DMSO).[4][11][12] For cellular assays, it is common practice to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.[13] For in vivo studies, co-solvent systems are often required.
Troubleshooting Guide
Issue: Precipitate forms when I dilute my this compound DMSO stock solution into my aqueous buffer or cell culture medium.
This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent (like DMSO) is not sufficient to keep the hydrophobic compound in solution in the final aqueous environment.
Solutions:
-
Optimize the Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as high as experimentally permissible without causing cellular toxicity (typically ≤ 0.5%).[13]
-
Use a Co-solvent Formulation: For in vivo studies or when a higher concentration of this compound is needed in a more aqueous environment, a co-solvent system is recommended. These formulations help to keep the compound solubilized.
-
Employ Solubilization Excipients: The use of surfactants or cyclodextrins can help to increase the aqueous solubility of poorly soluble compounds.[14][15]
-
Gentle Warming and Sonication: After dilution, gentle warming (e.g., to 37°C) and sonication can help to redissolve any precipitate that has formed.[4][12] However, be mindful of the temperature sensitivity of your compound and other components in your solution.
Data Presentation
Table 1: Solubility of this compound Dihydrochloride
| Solvent | Concentration | Remarks |
| DMSO | ≥ 200 mg/mL (≥ 303.21 mM) | May require sonication.[4][11][12] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (≥ 7.58 mM) | Clear solution.[4][13] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (≥ 7.58 mM) | Clear solution.[4] |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (≥ 7.58 mM) | Clear solution.[4] |
Note: The provided solubilities are based on available vendor data for this compound dihydrochloride. It is always recommended to perform your own solubility tests.
Experimental Protocols
Protocol 1: Preparation of this compound Dihydrochloride Stock Solution for In Vitro Assays
-
Weighing: Accurately weigh the desired amount of this compound dihydrochloride powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 50 mM, or higher).
-
Dissolution: Vortex the solution thoroughly. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution.[12]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4]
-
Working Solution Preparation: For experiments, thaw an aliquot of the stock solution and dilute it to the final working concentration in your cell culture medium or aqueous buffer immediately before use. Ensure the final DMSO concentration is compatible with your experimental system.
Protocol 2: Preparation of this compound Dihydrochloride Formulation for In Vivo Administration
This protocol describes the preparation of a co-solvent formulation suitable for intravenous or oral administration in animal models.
-
Prepare a DMSO Stock: Prepare a concentrated stock solution of this compound dihydrochloride in DMSO (e.g., 50 mg/mL).
-
Solvent Vehicle Preparation: In a separate sterile tube, prepare the co-solvent vehicle by mixing the components in the desired ratio. For example, for a vehicle of 40% PEG300, 5% Tween-80, and 45% saline:
-
Add 0.4 mL of PEG300.
-
Add 0.05 mL of Tween-80 and mix well.
-
Add 0.45 mL of sterile saline and mix thoroughly.
-
-
Final Formulation: Add 0.1 mL of the this compound dihydrochloride DMSO stock solution to 0.9 mL of the prepared co-solvent vehicle.
-
Homogenization: Vortex the final formulation until it is a clear and homogenous solution. Gentle warming or sonication may be used to aid dissolution.[4]
-
Administration: The formulation is now ready for administration to the animal model.
Visualizations
Caption: this compound inhibits NRP1-mediated VEGF and TGFβ signaling pathways.
Caption: Troubleshooting workflow for this compound insolubility in aqueous solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. This compound 2HCl - TargetMol Chemicals Inc [bioscience.co.uk]
- 11. glpbio.com [glpbio.com]
- 12. file.glpbio.com [file.glpbio.com]
- 13. This compound 2HCl | Complement System | TargetMol [targetmol.com]
- 14. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Optimizing EG01377 dosage to minimize off-target effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of EG01377 to minimize off-target effects and ensure experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent, bioavailable, and selective small molecule inhibitor of Neuropilin-1 (NRP1).[1] NRP1 is a co-receptor involved in various signaling pathways, including those activated by vascular endothelial growth factor (VEGF) and transforming growth factor-beta (TGF-β).[2][3] this compound exerts antiangiogenic, antimigratory, and antitumor effects by blocking these pathways.[1]
Q2: What are the known binding affinities and inhibitory concentrations of this compound?
A2: this compound has a dissociation constant (Kd) of 1.32 μM for NRP1. The half-maximal inhibitory concentrations (IC50) for NRP1-a1 and NRP1-b1 are both 609 nM.[1] In cell-based assays, this compound has been shown to inhibit VEGF-A stimulated tyrosine phosphorylation of VEGF-R2/KDR with an IC50 of 30 μM.[1]
Q3: Is this compound selective for NRP1?
A3: this compound has been shown to be selective for NRP1 over the closely related protein NRP2.[3] However, like most small molecule inhibitors, high concentrations may lead to off-target binding. A comprehensive kinase and protein binding profile is recommended to fully characterize its specificity in your experimental system.
Q4: What is the recommended starting concentration for in vitro experiments?
A4: The optimal concentration of this compound depends on the cell line and the specific biological endpoint being measured. A good starting point for in vitro experiments is to perform a dose-response curve ranging from nanomolar to micromolar concentrations (e.g., 10 nM to 100 µM) to determine the optimal concentration for your specific assay.[4] For many cell lines, concentrations in the range of 500 nM to 30 µM have been shown to be effective in various assays.[1]
Q5: How should I dissolve and store this compound?
A5: For stock solutions, it is recommended to dissolve this compound in a suitable solvent like dimethyl sulfoxide (DMSO) to a concentration of 10 mM. To avoid repeated freeze-thaw cycles, the stock solution should be aliquoted and stored at -20°C or -80°C. When preparing working solutions, dilute the stock in your cell culture medium, ensuring the final DMSO concentration is non-toxic to your cells (typically below 0.1%).
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High cell toxicity observed even at low concentrations. | - High sensitivity of the cell line.- Solvent toxicity.- Compound instability. | - Perform a vehicle control (DMSO alone) to rule out solvent toxicity.- Lower the starting concentration range in your dose-response experiment.- Ensure proper storage of the compound to prevent degradation. |
| Inconsistent results between experiments. | - Pipetting errors.- Variation in cell seeding density.- Edge effects in multi-well plates. | - Use calibrated pipettes and ensure thorough mixing.- Maintain consistent cell seeding densities.- Avoid using the outer wells of the plate or fill them with media to minimize evaporation. |
| Observed phenotype does not correlate with known NRP1 function. | - Potential off-target effect. | - Perform a rescue experiment by overexpressing an inhibitor-resistant form of NRP1.- Use a structurally different NRP1 inhibitor to see if it recapitulates the phenotype.- Conduct a broad kinase or protein panel screen to identify potential off-target binders. |
| No observable effect at expected active concentrations. | - Low or no expression of NRP1 in the cell line.- Insufficient incubation time.- Compound degradation. | - Confirm NRP1 expression in your cell line via Western Blot or qPCR.- Perform a time-course experiment to determine the optimal treatment duration.- Use freshly prepared compound dilutions for each experiment. |
Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Target | Neuropilin-1 (NRP1) | [1] |
| Kd (NRP1) | 1.32 µM | [1] |
| IC50 (NRP1-a1) | 609 nM | [1] |
| IC50 (NRP1-b1) | 609 nM | [1] |
| IC50 (VEGF-R2/KDR phosphorylation) | 30 µM | [1] |
| Effective Concentration (HUVEC migration inhibition) | 30 µM | [1] |
| Effective Concentration (TGF-β production block) | 500 nM | [1] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Reference |
| Half-life (t1/2) | 4.29 hours | Mouse | [1] |
| Administration Route | Intravenous (i.v.) | Mouse | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Dose-Response Curve
This protocol describes how to establish a dose-response curve to determine the half-maximal inhibitory concentration (IC50) of this compound for a specific cellular phenotype (e.g., cell viability).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to create a range of concentrations (e.g., 10 nM to 100 µM). Include a vehicle-only control (DMSO at the same final concentration as the highest this compound dose).
-
Treatment: Remove the existing medium from the cells and add the medium containing the different this compound concentrations.
-
Incubation: Incubate the cells for a predetermined duration (e.g., 24, 48, or 72 hours).
-
Assay: Perform a cell viability assay, such as MTT or MTS, according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the this compound concentration. Use non-linear regression to fit a sigmoidal curve and determine the IC50 value.[5][6]
Protocol 2: Assessing Off-Target Effects using a Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify target engagement in a cellular context. The principle is that the binding of a ligand (this compound) stabilizes its target protein (NRP1), leading to an increase in its melting temperature.
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at a concentration determined from the dose-response curve (e.g., 1-5x IC50) and a vehicle control for a specified time.
-
Heating: Harvest and lyse the cells. Aliquot the cell lysate and heat the aliquots across a range of temperatures (e.g., 40°C to 70°C).
-
Protein Separation: Centrifuge the heated samples to separate the soluble protein fraction from the precipitated proteins.
-
Detection: Analyze the amount of soluble NRP1 in the supernatant at each temperature using Western blotting.
-
Data Analysis: Compare the thermal profile of NRP1 in the this compound-treated samples to the vehicle control. A shift to a higher melting temperature in the treated samples indicates target engagement.
Visualizations
Caption: this compound inhibits the VEGF-A/NRP1 signaling pathway.
Caption: Workflow for optimizing this compound dosage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 6. Dose–response relationship - Wikipedia [en.wikipedia.org]
How to address lot-to-lot variability of EG01377
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential lot-to-lot variability of EG01377, a selective inhibitor of Neuropilin-1 (NRP1). The following resources will help ensure the consistency and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, bioavailable, and selective small molecule inhibitor of Neuropilin-1 (NRP1).[1][2] NRP1 is a co-receptor for several growth factors, including Vascular Endothelial Growth Factor A (VEGF-A) and Transforming Growth Factor beta (TGFβ).[2][3][4] By binding to NRP1, this compound allosterically inhibits the downstream signaling pathways activated by these growth factors. Its primary effects are antiangiogenic, antimigratory, and antitumor.[1][5]
Q2: I am observing a weaker-than-expected phenotype in my experiment with a new lot of this compound. What could be the cause?
A2: A weaker-than-expected phenotype could be due to several factors, including suboptimal experimental conditions or lot-to-lot variability in the compound's purity or activity. It is crucial to first verify your experimental setup, including cell health, reagent concentrations, and incubation times. If the setup is correct, you should perform a quality control experiment to validate the activity of the new lot of this compound against a previously validated lot.
Q3: How can I validate a new lot of this compound?
A3: To validate a new lot, you should perform a functional assay that measures a known biological effect of this compound. A recommended and well-characterized assay is the inhibition of VEGF-A-stimulated VEGFR2 phosphorylation in endothelial cells (e.g., HUVECs).[3] By comparing the IC50 value of the new lot to a previously validated lot or the manufacturer's specifications, you can assess its relative potency.
Q4: What are the recommended solvent and storage conditions for this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[6] For long-term storage, the stock solution should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles. For short-term use (up to one week), aliquots can be kept at 4°C.[6] When preparing working solutions, it is recommended to pre-warm both the stock solution and the culture medium to 37°C to prevent precipitation.[6] The final DMSO concentration in cell-based assays should generally not exceed 0.1%.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Reduced or no inhibition of cell migration in a wound-healing or transwell assay. | 1. Sub-potent lot of this compound.2. Incorrect concentration of this compound used.3. Cell line has low NRP1 expression.4. Suboptimal VEGF-A stimulation. | 1. Perform a lot validation experiment (e.g., VEGFR2 phosphorylation assay).2. Verify calculations and dilution series. Prepare fresh dilutions.3. Confirm NRP1 expression in your cell line via Western Blot or qPCR.4. Titrate VEGF-A to determine the optimal concentration for stimulation in your system. |
| Inconsistent results between experimental replicates. | 1. Precipitation of this compound in the culture medium.2. Uneven cell seeding or monolayer disruption.3. Variability in reagent addition. | 1. Ensure the final DMSO concentration is low (<0.1%). Pre-warm solutions to 37°C before dilution.[6]2. Optimize cell seeding density and handling to ensure a uniform monolayer.3. Use calibrated pipettes and ensure consistent timing of reagent addition. |
| Higher than expected cell toxicity. | 1. High concentration of DMSO in the final culture volume.2. Contamination of the this compound lot.3. Cell line is particularly sensitive to NRP1 inhibition. | 1. Perform a vehicle control with the same final DMSO concentration to assess solvent toxicity.2. Contact the manufacturer for the certificate of analysis and consider purity testing.3. Perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell line. |
Key Biological Activities and Pathways
This compound exerts its effects by modulating key signaling pathways involved in angiogenesis and immune regulation.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | 1.32 µM | Recombinant NRP1 | [1] |
| IC50 (NRP1-a1) | 609 nM | Biochemical Assay | [1] |
| IC50 (NRP1-b1) | 609 nM | Biochemical Assay | [1] |
| IC50 (VEGFR2 Phosphorylation) | ~30 µM | HUVECs | [1] |
| Effective Concentration (Migration Assay) | 30 µM | HUVECs | [1] |
| Effective Concentration (TGFβ Production Inhibition) | 500 nM | Regulatory T-cells (Tregs) | [1] |
Signaling Pathways
This compound primarily interferes with two major signaling axes:
-
VEGF-A/VEGFR2 Pathway: In endothelial cells, NRP1 acts as a co-receptor for VEGF-A, enhancing its binding to VEGFR2 and subsequent downstream signaling that promotes angiogenesis and cell migration. This compound disrupts this interaction, leading to reduced VEGFR2 phosphorylation.[3]
-
TGFβ Pathway: In regulatory T-cells (Tregs), NRP1 can interact with TGFβR1 to promote SMAD2/3 activation and the secretion of TGF-β1, which contributes to an immunosuppressive tumor microenvironment.[3] this compound can block the production of TGFβ by these cells.[1]
Experimental Protocols
Lot-to-Lot Validation Workflow
When a new lot of this compound is received, a systematic validation is recommended to ensure experimental consistency.
Key Experimental Protocol: Inhibition of VEGFR2 Phosphorylation
This assay serves as a robust method to quantify the functional activity of this compound.
Objective: To determine the IC50 of an this compound lot by measuring its ability to inhibit VEGF-A-induced phosphorylation of VEGFR2 in Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
Serum-free medium (e.g., EBM with 0.5% serum)
-
Recombinant Human VEGF-A
-
This compound (new lot and reference lot)
-
DMSO (vehicle control)
-
Cell lysis buffer with phosphatase and protease inhibitors
-
Antibodies: anti-p-VEGFR2 (Tyr1175), anti-VEGFR2 (total), secondary antibodies
-
Western Blot reagents and equipment
Methodology:
-
Cell Culture: Plate HUVECs and grow to confluence.
-
Serum Starvation: Once confluent, starve the cells for 16 hours in serum-free medium.[3]
-
Inhibitor Pre-incubation: Prepare serial dilutions of this compound (e.g., 3, 10, 30 µM) in serum-free medium.[3] Aspirate the starvation medium and pre-incubate the cells with the this compound dilutions or vehicle (0.1% DMSO) for 30 minutes at 37°C.[3]
-
VEGF-A Stimulation: Stimulate the cells by adding VEGF-A to a final concentration of 1 ng/mL for 10 minutes at 37°C.[3] Include a non-stimulated control.
-
Cell Lysis: Immediately place the plate on ice, aspirate the medium, and lyse the cells with ice-cold lysis buffer.
-
Western Blot:
-
Determine protein concentration for each lysate.
-
Separate equal amounts of protein via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-p-VEGFR2 antibody.
-
Strip and re-probe the membrane with an anti-total-VEGFR2 antibody to serve as a loading control.
-
-
Data Analysis:
-
Perform densitometry on the Western blot bands using software like ImageJ.
-
Normalize the p-VEGFR2 signal to the total VEGFR2 signal for each condition.
-
Plot the normalized p-VEGFR2 signal against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Compare the IC50 of the new lot to the reference lot. A significant deviation may indicate a difference in potency.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound 2HCl | Complement System | TargetMol [targetmol.com]
Identifying and mitigating potential cytotoxicity of EG01377
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating potential cytotoxicity of EG01377.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, bioavailable, and selective small-molecule inhibitor of Neuropilin-1 (NRP1).[1][2] It exerts its effects by binding to the b1 domain of NRP1, thereby interfering with the binding of vascular endothelial growth factor (VEGF) and other ligands. This inhibition disrupts downstream signaling pathways, leading to antiangiogenic, antimigratory, and antitumor effects.[3][4]
Q2: What are the known IC50 and Kd values for this compound?
The following table summarizes the reported binding affinity and inhibitory concentrations of this compound.
| Parameter | Value | Target | Reference |
| IC50 | 609 nM | NRP1-a1 | [1][2] |
| IC50 | 609 nM | NRP1-b1 | [1][2] |
| Kd | 1.32 µM | NRP1 | [1][2] |
Q3: Has cytotoxicity been reported for this compound?
While this compound is designed as an antitumor agent, which inherently implies a degree of cytotoxicity towards cancer cells, detailed public data on its specific cytotoxic profile against a wide range of cell lines is limited. Some theoretical toxicity assessments have suggested that this compound could be positive in the Ames test, which indicates potential mutagenicity. However, the safety profile of this compound in preclinical in vivo models has not yet been fully evaluated. Therefore, it is crucial for researchers to perform their own cytotoxicity assessments in their specific experimental systems.
Q4: What are the common assays to measure the cytotoxicity of this compound?
Commonly used assays to measure cytotoxicity include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]
-
LDH Release Assay: This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium, which is a marker of cell membrane disruption and cytotoxicity.[4][7][8][9]
-
Apoptosis and Necrosis Assays: These assays, often performed using flow cytometry or fluorescence microscopy, can distinguish between different modes of cell death (e.g., Annexin V/PI staining).[10][11][12][13][14]
Troubleshooting Guides
MTT Assay Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Absorbance | 1. Contamination of media or reagents.2. Phenol red in the culture medium can interfere with readings.3. High serum concentration in the medium. | 1. Use fresh, sterile reagents and media.2. Use a background control well containing only medium and MTT reagent. Consider using phenol red-free medium for the assay.3. Reduce serum concentration during the assay or use serum-free medium if compatible with your cells. |
| Low Absorbance Readings | 1. Insufficient cell number.2. Short incubation time with MTT reagent.3. This compound may be inhibiting cellular metabolism without causing cell death, leading to an underestimation of viability.[15] | 1. Optimize cell seeding density to ensure readings are in the linear range of the assay.2. Increase the incubation time with the MTT reagent until purple formazan crystals are visible.3. Corroborate MTT results with a different cytotoxicity assay that measures a different endpoint, such as the LDH release assay. |
| Inconsistent Results | 1. Uneven cell seeding.2. Incomplete dissolution of formazan crystals.3. Pipetting errors. | 1. Ensure a single-cell suspension before seeding and mix gently before plating.2. Ensure complete solubilization of the formazan crystals by thorough mixing and, if necessary, gentle pipetting.3. Use calibrated multichannel pipettes for reagent addition to minimize variability. |
LDH Release Assay Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background LDH Activity | 1. High basal LDH release from cells due to suboptimal culture conditions.2. LDH present in the serum of the culture medium.[8][9]3. Mechanical stress on cells during handling. | 1. Ensure cells are healthy and not overly confluent before starting the experiment.2. Use a medium-only background control to subtract the LDH activity from the serum.[4] Consider reducing the serum concentration.3. Handle cells gently during media changes and reagent additions. Centrifuge plates at a low speed if necessary.[9] |
| Low Signal (Low LDH Release) | 1. Insufficient incubation time with this compound to induce cytotoxicity.2. Low cell number.3. This compound may be inducing apoptosis, which initially maintains membrane integrity, leading to low LDH release. | 1. Perform a time-course experiment to determine the optimal treatment duration.2. Optimize the cell seeding density.3. Use an apoptosis-specific assay, such as Annexin V staining, to investigate the mode of cell death. |
| Underestimation of Cytotoxicity with Growth Inhibition | The standard protocol for calculating percent cytotoxicity may not account for the reduced total cell number in growth-inhibited wells.[7] | Modify the protocol to include a "maximum LDH release" control for each treatment condition to accurately reflect the total LDH in the remaining viable cells.[7] |
Experimental Protocols
General Protocol for Stock Solution Preparation of this compound
It is common to prepare stock solutions of small molecule inhibitors in solvents like DMSO or ethanol.[16]
-
Solvent Selection: Dissolve this compound in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Stock Concentration: Determine the highest concentration needed for your experiments and prepare a stock solution from which serial dilutions can be made.
-
Working Dilutions: Dilute the stock solution in your cell culture medium to the desired final concentrations for your experiments.
-
Solvent Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of the solvent used to dissolve this compound. This is crucial as the solvent itself can have cytotoxic effects at higher concentrations.[16]
Protocol: MTT Assay for this compound Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.[17]
-
Absorbance Reading: Shake the plate gently to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Subtract the background absorbance from all readings and calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol: LDH Release Assay for this compound Cytotoxicity
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.[8]
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[8]
-
Reaction Mixture: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well of the new plate.[8]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[8]
-
Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[8]
-
Data Analysis: Subtract the reference wavelength absorbance from the 490 nm reading. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Mitigating Potential Cytotoxicity of this compound
Should you observe undesired cytotoxicity in non-target cells, consider the following strategies:
-
Dose-Response and Time-Course Studies: Perform detailed dose-response and time-course experiments to identify a therapeutic window where this compound exhibits its desired inhibitory effects with minimal cytotoxicity.
-
Combination Therapy: Investigate the use of this compound at lower, less toxic concentrations in combination with other therapeutic agents to achieve a synergistic effect.
-
Targeted Delivery: For in vivo studies, consider the development of a targeted delivery system to increase the concentration of this compound at the tumor site while minimizing systemic exposure.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Downstream Signaling
Caption: this compound inhibits VEGF binding to NRP1, disrupting downstream signaling.
TGF-β Signaling Pathway and NRP1 Interaction
Caption: NRP1 can modulate TGF-β signaling, impacting various cellular processes.
Experimental Workflow for Assessing this compound Cytotoxicity
Caption: A structured workflow for comprehensive cytotoxicity testing of this compound.
References
- 1. The Role of TGF-β Signaling Pathways in Cancer and Its Potential as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VEGF targets the tumour cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scientificlabs.ie [scientificlabs.ie]
- 5. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Apoptotic and necrotic cell death induced by death domain receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apoptosis, Pyroptosis, and Necrosis: Mechanistic Description of Dead and Dying Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. Apoptosis and necrosis: two distinct events induced, respectively, by mild and intense insults with N-methyl-D-aspartate or nitric oxide/superoxide in cortical cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differences of Key Proteins between Apoptosis and Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 16. researchgate.net [researchgate.net]
- 17. blog.quartzy.com [blog.quartzy.com]
Strategies for improving the in vivo stability of EG01377
This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies for improving the in vivo stability of EG01377, a potent and selective inhibitor of neuropilin-1 (NRP1).
Frequently Asked Questions (FAQs)
Q1: What is the known in vivo stability of this compound?
This compound has demonstrated an encouraging in vivo half-life. In pharmacokinetic studies involving BALB/c female mice, a 2 mg/kg intravenous dose of this compound resulted in a half-life (T1/2) of 4.29 hours.[1][2][3] This profile is considered sufficient to support a once-per-day dosing regimen in mice.[2][3]
Q2: How does the stability of this compound compare to its predecessors?
This compound was developed as a more stable analogue of an earlier NRP1 inhibitor, EG00229. EG00229 had a significantly shorter half-life of 0.5 hours.[2] The development of this compound represents a successful effort to enhance in vivo stability, a critical factor for therapeutic potential.[4]
Q3: What general strategies can be employed to further enhance the in vivo stability of small molecules like this compound?
While specific modifications to this compound are not publicly detailed, several established strategies in medicinal chemistry can be applied to improve the in vivo stability of small molecule inhibitors:
-
Structural Modification:
-
Metabolic Site Blocking: Introducing chemical groups at known or predicted sites of metabolism can prevent enzymatic degradation. This can involve the addition of halogens, alkyl groups, or other functionalities that sterically hinder or electronically deactivate the metabolic "hotspot."
-
Bioisosteric Replacement: Replacing metabolically labile functional groups with more stable bioisosteres can enhance stability while retaining biological activity.[5]
-
Deuteration: The substitution of hydrogen atoms with deuterium at sites of metabolism can slow the rate of enzymatic cleavage due to the kinetic isotope effect.[5]
-
-
Formulation Strategies:
-
Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems such as liposomes or micelles can protect it from degradation in the plasma.[6]
-
Polymeric Nanoparticles: Encapsulating the drug within polymeric nanoparticles can shield it from enzymatic and chemical degradation.[6]
-
Prodrug Approach: Designing a prodrug that is converted to the active this compound in vivo can improve its pharmacokinetic profile.[6]
-
-
Conjugation Strategies:
-
Pegylation: Conjugating polyethylene glycol (PEG) to the molecule can increase its hydrodynamic radius, reducing renal clearance and protecting it from enzymatic degradation.
-
Protein Binding: Increasing the affinity for plasma proteins like albumin can reduce the concentration of the free drug, thereby decreasing its clearance rate.[6]
-
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Shorter than expected in vivo half-life in a new animal model. | Species-specific differences in drug metabolism. | Profile the metabolic breakdown of this compound in the new species' liver microsomes to identify key metabolites. Consider structural modifications to block these specific metabolic pathways. |
| Poor oral bioavailability. | Extensive first-pass metabolism in the liver or poor absorption in the gut. | Investigate formulation strategies such as lipid-based delivery systems or amorphous solid dispersions to enhance absorption and protect against gut and liver enzymes.[7] A prodrug approach could also be beneficial.[8] |
| Variability in efficacy between experiments. | Inconsistent plasma concentrations due to stability issues. | Re-evaluate the formulation and route of administration. Ensure consistent handling and storage of the compound. Implement a robust pharmacokinetic analysis in parallel with efficacy studies. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound and a Predecessor Compound.
| Compound | Dose (mg/kg) | Route of Administration | Animal Model | Half-Life (T1/2) | Reference |
| This compound | 2 | Intravenous | BALB/c mice | 4.29 hours | [1][2] |
| EG00229 | Not specified | Not specified | Not specified | 0.5 hours | [2] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study
-
Animal Model: 6–8 week-old female BALB/c mice.[4]
-
Formulation: Prepare this compound in a vehicle solution (e.g., 7.5% DMSO and 92.5% saline).[4]
-
Administration: Administer a single 2 mg/kg bolus dose via intravenous injection into the tail vein.[4]
-
Sample Collection: Collect blood samples via cardiac puncture at multiple time points (e.g., 5, 15, 30, 60, 180, and 240 minutes) post-administration.[4]
-
Sample Processing: Process the blood to separate the plasma.
-
Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate pharmacokinetic parameters, including half-life (T1/2), volume of distribution (Vd), and clearance (CL), using appropriate software.
Protocol 2: In Vitro Plasma Stability Assay
-
Materials: Test compound (this compound), control compound with known stability, and plasma from the species of interest (e.g., mouse, human).
-
Preparation: Prepare a stock solution of this compound and the control compound in a suitable solvent (e.g., DMSO).
-
Incubation: Spike the compounds into pre-warmed plasma at a final concentration (e.g., 1 µM). Incubate at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching: Stop the enzymatic reactions by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the remaining concentration of the parent compound using LC-MS.
-
Data Analysis: Plot the percentage of the remaining compound against time and determine the in vitro half-life.
Visualizations
Caption: this compound inhibits the binding of VEGF-A to NRP1.
Caption: Workflow for assessing the in vivo stability of this compound.
Caption: Approaches to improve the in vivo stability of small molecules.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. How to Improve Drug Plasma Stability? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. upm-inc.com [upm-inc.com]
- 8. omicsonline.org [omicsonline.org]
Technical Support Center: EG01377-Based Angiogenesis Assays
Welcome to the technical support center for EG01377-based angiogenesis assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in angiogenesis?
This compound is a potent, bioavailable, and selective inhibitor of neuropilin-1 (NRP1).[1][2][3] Its anti-angiogenic effects stem from its ability to block the interaction between Vascular Endothelial Growth Factor A (VEGF-A) and NRP1. This inhibition leads to a reduction in VEGF-A-stimulated tyrosine phosphorylation of VEGF Receptor 2 (VEGF-R2/KDR), a critical step in the signaling cascade that promotes endothelial cell proliferation, migration, and survival.[1][4][5]
Q2: What are the typical effective concentrations of this compound for in vitro angiogenesis assays?
The effective concentration of this compound can vary depending on the specific assay and cell type used. Based on published data, here are some general guidelines:
| Assay Type | Cell Type | Effective Concentration Range | Observed Effect |
| VEGF-R2 Phosphorylation | HUVECs | 3-30 µM | Inhibition of VEGF-A stimulated phosphorylation[1][2] |
| Cell Migration (Transwell) | HUVECs | ~30 µM | Significant reduction in migration towards VEGFA[1][2] |
| Wound Closure (Scratch Assay) | HUVECs | ~30 µM | Delay in VEGF-induced wound closure[1][2] |
| Tube Formation | HUVECs | ~30 µM | Reduction in network area, length, and branching points[1][2] |
| Spheroid Outgrowth | A375P Melanoma | ~30 µM | Reduction of outgrowth in the presence of VEGFA[1] |
| TGFβ Production | Regulatory T-cells (Tregs) | ~500 nM | Blockade of TGFβ production[1] |
Q3: Is this compound selective for NRP1?
Yes, this compound has been shown to be selective for NRP1 over the closely related protein NRP2.[4][6][7][8] This selectivity is crucial for attributing its anti-angiogenic effects specifically to the inhibition of NRP1 signaling.
Q4: What are the solubility and storage recommendations for this compound?
This compound is typically supplied as a solid. For in vitro experiments, it is often dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For example, a 10 mM stock solution in DMSO is common.[2][3] It is important to note that the final concentration of DMSO in your cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Stock solutions of this compound dihydrochloride are recommended to be stored at -80°C for up to 6 months or at -20°C for up to 1 month, stored under nitrogen and away from moisture.[2] If precipitation occurs upon dilution into aqueous media, gentle warming and/or sonication may aid dissolution.[2]
Troubleshooting Guides
This section addresses specific issues that may arise during common angiogenesis assays using this compound.
Tube Formation Assay
Problem: No or poor tube formation in the positive control (VEGF-stimulated) group.
| Possible Cause | Troubleshooting Step |
| Suboptimal Matrigel/BME | Ensure the basement membrane extract (BME) concentration is optimal (typically >10 mg/ml) and that it has been properly thawed on ice to prevent premature gelation.[3] Ensure an even layer of the gel in the well.[9] |
| Incorrect Cell Seeding Density | Optimize the number of endothelial cells (e.g., HUVECs) seeded. Too few cells will not form a network, while too many will form a monolayer.[3][9] A typical starting point for HUVECs is 1-1.5 x 10^4 cells per well of a 96-well plate.[8] |
| Low Cell Passage Number | Use endothelial cells at an appropriate passage number. For HUVECs, passages 2-6 are often recommended for robust tube formation.[3][10] |
| Inactive VEGF | Confirm the bioactivity of your VEGF stock. Prepare fresh dilutions for each experiment. |
Problem: High variability in tube formation between replicate wells treated with this compound.
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding and mix gently after adding cells to the wells. |
| Inconsistent Scratch/Wound Creation | Use a consistent technique for creating the scratch. A p200 pipette tip is commonly used.[11] Consider using a wound-making tool for higher consistency.[4] |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate or fill them with sterile PBS. |
| This compound Precipitation | Visually inspect the media after adding this compound to ensure it has not precipitated. If precipitation is observed, refer to the solubility guidelines in the FAQs. |
Problem: this compound shows cytotoxicity at effective anti-angiogenic concentrations.
| Possible Cause | Troubleshooting Step |
| Concentration Too High | Perform a dose-response curve to determine the optimal concentration that inhibits angiogenesis without causing significant cell death. Start with concentrations reported in the literature (see FAQ table). |
| Confounding Cytotoxic Effects | Include a cytotoxicity assay (e.g., LDH release or a viability stain) in parallel with your angiogenesis assay to distinguish between anti-angiogenic and cytotoxic effects. |
| Off-Target Effects | While this compound is selective for NRP1, very high concentrations may lead to off-target effects.[10] If possible, confirm the on-target effect by demonstrating a lack of efficacy in NRP1-knockdown cells. |
| Solvent (DMSO) Toxicity | Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).[3] Include a vehicle control (media with the same concentration of DMSO as the this compound-treated wells) in all experiments. |
Scratch Wound Assay
Problem: Irregular or inconsistent wound edges.
| Possible Cause | Troubleshooting Step |
| Inconsistent Scratching Technique | Use a steady hand and consistent pressure when making the scratch. Using a guide or ruler can help create a straight line.[12] |
| Cell Monolayer Not Fully Confluent | Ensure the cell monolayer is 90-100% confluent before making the scratch to ensure a uniform cell-free area.[2] |
| Cell Debris in the Wound Area | Gently wash the wells with PBS or serum-free media after creating the scratch to remove detached cells and debris.[12] |
Problem: No significant difference in wound closure between control and this compound-treated groups.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Refer to the effective concentration table in the FAQs and consider performing a dose-response experiment. A concentration of 30 µM has been shown to be effective in delaying VEGF-induced wound closure in HUVECs.[1] |
| Insufficient Incubation Time | Monitor wound closure at multiple time points (e.g., 0, 6, 12, 24 hours) to capture the dynamics of cell migration. |
| Cell Proliferation Confounding Migration | To ensure you are measuring cell migration and not proliferation, consider serum-starving the cells before the assay or using a proliferation inhibitor like Mitomycin C.[11] |
Aortic Ring Assay
Problem: High variability in vessel sprouting between aortic rings.
| Possible Cause | Troubleshooting Step |
| Inconsistent Ring Preparation | Ensure aortic rings are of a consistent size (approximately 1 mm in length) and that the surrounding fibro-adipose tissue is carefully and consistently removed.[13][14] |
| Animal Variability | Be aware that age, strain, and individual differences between animals can lead to variability. It is recommended to use 6-plicates for each experimental condition to account for this.[13] |
| Incomplete BME Polymerization | Incomplete polymerization of the basement membrane extract can lead to inconsistent and broken endothelial networks.[15] Ensure proper gelation at 37°C. |
Problem: this compound does not inhibit vessel sprouting.
| Possible Cause | Troubleshooting Step |
| Inadequate Penetration of this compound | The 3D nature of the aortic ring assay may require longer incubation times or slightly higher concentrations of this compound for it to penetrate the tissue and exert its effect. |
| Stability of this compound in Culture | Ensure that the media containing this compound is changed regularly according to your experimental protocol to maintain an effective concentration. |
| Predominance of NRP1-Independent Angiogenic Pathways | The aortic ring assay is a complex system involving multiple cell types and signaling pathways.[16] It is possible that in your specific experimental conditions, other pro-angiogenic factors that do not signal through NRP1 are compensating for its inhibition. |
Experimental Protocols
Protocol 1: Endothelial Cell Tube Formation Assay
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
-
Preparation:
-
Thaw basement membrane extract (BME), such as Matrigel, on ice overnight at 4°C. Keep the BME on ice at all times to prevent premature polymerization.[4][17]
-
Pre-cool a 96-well plate at 4°C.
-
Culture endothelial cells (e.g., HUVECs) to 70-90% confluency. It is recommended to use cells between passages 2 and 6.[3][10]
-
Serum-starve the cells in basal medium containing 0.2-1% FBS for 4-16 hours prior to the assay.[3][4]
-
-
Assay Procedure:
-
Add 50 µL of cold BME to each well of the pre-cooled 96-well plate. Ensure the BME is spread evenly.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[4]
-
Harvest the serum-starved endothelial cells using trypsin and resuspend them in basal medium.
-
Perform a cell count and adjust the cell suspension to the desired concentration (e.g., 2 x 10^5 cells/mL).
-
Prepare your experimental conditions in separate tubes:
-
Negative Control: Cell suspension in basal medium.
-
Positive Control: Cell suspension in basal medium with an angiogenic stimulator (e.g., 25 ng/mL VEGF-A).
-
This compound Treatment: Cell suspension in basal medium with VEGF-A and the desired concentration of this compound.
-
Vehicle Control: Cell suspension in basal medium with VEGF-A and the same concentration of DMSO as the this compound-treated wells.
-
-
Gently add 100 µL of the cell suspension to each well on top of the solidified BME.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours. Tube formation can be observed as early as 2-4 hours.[3]
-
-
Quantification:
-
Capture images of the tube networks using a phase-contrast microscope.
-
Quantify angiogenesis by measuring parameters such as the number of branch points, total tube length, and total network area using image analysis software (e.g., ImageJ).
-
Protocol 2: Scratch Wound Assay
This protocol provides a general method for assessing cell migration.
-
Preparation:
-
Assay Procedure:
-
Using a sterile p200 pipette tip, create a straight scratch down the center of the cell monolayer.[2][12]
-
Gently wash the wells twice with sterile PBS to remove detached cells and debris.[12]
-
Replace the PBS with fresh culture medium containing your experimental conditions (e.g., negative control, positive control with VEGF-A, this compound treatment, vehicle control).
-
Place the plate in a live-cell imaging system or a standard incubator.
-
-
Data Acquisition and Analysis:
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) until the wound in the control wells is nearly closed.[2]
-
Measure the area of the cell-free "wound" at each time point using image analysis software.
-
Calculate the percentage of wound closure for each condition relative to the initial wound area at time 0.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. med.virginia.edu [med.virginia.edu]
- 3. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibiting Endothelial Cell Function in Normal and Tumor Angiogenesis Using BMP Type I Receptor Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 12. clyte.tech [clyte.tech]
- 13. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mouse Aortic Ring Assay: A New Approach of the Molecular Genetics of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Aortic Ring Co-culture Assay: A Convenient Tool to Assess the Angiogenic Potential of Mesenchymal Stromal Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cellbiolabs.com [cellbiolabs.com]
How to control for confounding factors in EG01377 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for confounding factors in experiments involving the Neuropilin-1 (NRP1) inhibitor, EG01377.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, bioavailable, and selective small-molecule inhibitor of Neuropilin-1 (NRP1).[1][2] Its primary mechanism of action involves binding to NRP1, a co-receptor for Vascular Endothelial Growth Factor A (VEGF-A) and other growth factors, thereby modulating downstream signaling pathways. This inhibition leads to antiangiogenic, antimigratory, and antitumor effects.[1][2][3] Specifically, this compound has been shown to inhibit VEGF-A-stimulated tyrosine phosphorylation of VEGF-R2/KDR and block the production of Transforming Growth Factor-beta (TGF-β) by regulatory T-cells (Tregs).[1][3]
Q2: What are the common confounding factors to consider in in vitro experiments with this compound?
Several factors can confound the results of in vitro experiments with this compound. These include:
-
Cell-related factors: Cell line misidentification, contamination (e.g., mycoplasma), high passage number leading to genetic drift, and variable cell density at the time of treatment. It is crucial to use authenticated cell lines and maintain consistent cell culture practices.
-
Compound-related factors: Improper storage and handling of this compound can lead to degradation. The final concentration of the solvent (e.g., DMSO) used to dissolve the compound should be kept constant across all treatment groups, including vehicle controls, and should not exceed levels that cause cellular toxicity (typically ≤0.1%).[4]
-
Assay-specific factors: In migration assays, the method of creating the "wound" can introduce variability.[5] In angiogenesis assays, the composition and thickness of the matrix can influence results.[6] For all assays, inconsistent incubation times and environmental conditions (temperature, CO2 levels) can be significant confounders.
-
Off-target effects: While this compound is selective for NRP1 over NRP2, at higher concentrations, the potential for off-target effects should be considered.[7] It has been noted to attenuate the phosphorylation of EGFR, AKT, GSK3β, and mTOR in certain cancer cell lines at concentrations of 20-80 µM.[1]
Q3: How can I control for confounding variables in in vivo studies using this compound?
In vivo experiments are subject to a wider range of confounding variables. Key considerations include:
-
Animal characteristics: The age, sex, weight, and genetic background of the animals should be consistent across all experimental groups. Randomization is a key technique to distribute these variables evenly.[8]
-
Tumor model: When using xenografts, the site of implantation, initial tumor volume, and the passage number of the implanted cells can all affect growth rates and response to treatment.
-
Drug administration: The route of administration, vehicle, and dosing schedule should be kept consistent. The known half-life of this compound in mice (4.29 hours for a 2 mg/kg intravenous dose) should inform the dosing frequency.[1][3]
-
Environmental factors: Housing conditions, diet, light-dark cycles, and even handling stress can influence experimental outcomes.[9][10]
-
Data analysis: It is important to pre-define endpoints and use appropriate statistical methods to account for potential confounders. Stratification or multivariate analysis can help to statistically control for variables that could not be fully controlled during the experimental design phase.[8][11]
Troubleshooting Guides
Problem 1: High variability in results from HUVEC migration/tube formation assays.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Health/Density | Ensure HUVECs are used at a low passage number. Seed cells at a consistent density for all replicates and experiments. Visually inspect cells for normal morphology before starting the assay. |
| Variable Serum Concentration | Serum is a major source of growth factors that can confound results. Use serum-starved cells before stimulation with VEGF-A and maintain a consistent, low level of serum in the basal medium throughout the experiment. |
| Inconsistent Matrix Gel | Ensure the matrix gel (e.g., Matrigel) is thawed and handled consistently to avoid premature polymerization. Use the same lot number for all experiments in a single study and ensure a uniform thickness in each well. |
| This compound Solubility Issues | This compound should be fully dissolved in the vehicle (e.g., DMSO) before further dilution in culture media.[4] If precipitation is observed, gentle warming or sonication may be required. Prepare fresh dilutions for each experiment.[4] |
Problem 2: Lack of expected anti-tumor effect in an in vivo xenograft model.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dosing or Schedule | The reported effective intravenous dose in mice is 2 mg/kg, with a half-life of 4.29 hours.[1][3] Consider if the dosing regimen is sufficient to maintain a therapeutic concentration. The formulation of the drug for in vivo use is also critical for bioavailability.[4] |
| Low NRP1 Expression in Tumor Model | Confirm the expression level of NRP1 in the chosen cancer cell line or patient-derived xenograft model. This compound's efficacy is dependent on the presence of its target. |
| Tumor Microenvironment Factors | The tumor microenvironment can influence drug efficacy. For example, high levels of endogenous VEGF-A may compete with the inhibitory effect of this compound. |
| Confounding by Indication | In observational or poorly randomized studies, the treated group may have inherently more aggressive tumors, masking the drug's effect. Ensure proper randomization of animals into control and treatment groups based on tumor size before starting treatment.[12] |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Comments |
| Binding Affinity (Kd) | 1.32 µM | Recombinant human NRP1-b1 | Measured by Surface Plasmon Resonance. |
| IC50 | 609 nM | NRP1-a1 and NRP1-b1 | Inhibition of biotinylated VEGF-A binding. |
| VEGF-R2 Phosphorylation | IC50 of ~30 µM | HUVECs | Inhibition of VEGF-A stimulated phosphorylation.[1][3] |
| Cell Migration Inhibition | Significant reduction at 30 µM | HUVECs | In response to VEGF-A.[1][3] |
| TGF-β Production Blockade | Effective at 500 nM | Mouse Nrp1+ Tregs | In the presence of tumor cell-derived factors.[1][3] |
| Spheroid Outgrowth Reduction | Effective at 30 µM | A375P melanoma cells | In combination with VEGF-A.[1][3] |
Table 2: In Vivo Pharmacokinetics of this compound
| Parameter | Value | Species | Dosing |
| Half-life (T½) | 4.29 hours | Mouse | 2 mg/kg, intravenous (i.v.) |
Experimental Protocols
Protocol 1: VEGF-A-Induced VEGF-R2 Phosphorylation Assay
-
Cell Culture: Grow Human Umbilical Vein Endothelial Cells (HUVECs) to confluence in appropriate media.
-
Serum Starvation: Serum-starve the cells for 16 hours in a medium containing 0.5% serum.
-
Pre-incubation: Pre-incubate the cells for 30 minutes with this compound at desired concentrations (e.g., 3, 10, 30 µM) or vehicle control (0.1% DMSO).
-
Stimulation: Stimulate the cells with 1 ng/mL VEGF-A for 10 minutes. Include an unstimulated control group.
-
Lysis and Analysis: Prepare cell lysates and analyze the levels of phosphorylated VEGF-R2 and total VEGF-R2 by Western Blot.
Mandatory Visualizations
Caption: this compound inhibits the VEGF-A/NRP1 signaling pathway.
Caption: Workflow for controlling confounding factors in experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound 2HCl - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound 2HCl | Complement System | TargetMol [targetmol.com]
- 5. Cell Migration and Invasion Assays as Tools for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Techniques and assays for the study of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Confounding Factors in the Transcriptome Analysis of an In-Vivo Exposure Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. med.libretexts.org [med.libretexts.org]
- 12. dlin.web.unc.edu [dlin.web.unc.edu]
Troubleshooting unexpected results in EG01377 signaling studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using EG01377, a selective inhibitor of Neuropilin-1 (NRP1), in signaling studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Neuropilin-1 (NRP1).[1] It functions by binding to the b1 domain of NRP1, which is the binding site for the C-terminal region of Vascular Endothelial Growth Factor-A (VEGF-A).[2][3] By blocking this interaction, this compound inhibits downstream signaling pathways activated by VEGF-A.[2] Additionally, this compound has been shown to modulate the immune system by blocking the production of Transforming Growth Factor-beta (TGFβ) in regulatory T-cells (Tregs).[1]
Q2: What are the expected downstream effects of this compound treatment in cell-based assays?
A2: The primary downstream effect of this compound is the inhibition of VEGF-A-stimulated signaling. This typically results in a decrease in the phosphorylation of VEGF Receptor 2 (VEGFR2), also known as KDR.[1] Consequently, this leads to anti-angiogenic and anti-migratory effects in endothelial cells.[1] In immune cells, particularly Nrp1+ Tregs, this compound can reduce the production of TGFβ.[1]
Q3: What is the recommended concentration range for this compound in cell culture experiments?
A3: The effective concentration of this compound can vary depending on the cell type and the specific assay. In vitro studies have shown that this compound inhibits VEGF-A stimulated tyrosine phosphorylation of VEGFR2 in a dose-dependent manner, with an IC50 of approximately 30 μM in Human Umbilical Vein Endothelial Cells (HUVECs).[1] For cell migration and angiogenesis assays, concentrations around 30 μM have been shown to be effective.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: Is this compound selective for NRP1 over other related proteins?
A4: Yes, this compound has been shown to be selective for NRP1 over the closely related protein NRP2.[4][5] This selectivity is a key feature of the compound.
Troubleshooting Unexpected Results
This section addresses common issues that researchers may encounter during experiments with this compound.
Issue 1: No or low inhibition of VEGF-A-induced signaling (e.g., p-VEGFR2 levels remain high).
-
Question: I am not observing the expected decrease in VEGFR2 phosphorylation after treating my cells with this compound and stimulating with VEGF-A. What could be the cause?
-
Possible Causes and Troubleshooting Steps:
-
Suboptimal this compound Concentration: The concentration of this compound may be too low for your specific cell line or experimental conditions.
-
Recommendation: Perform a dose-response experiment with a range of this compound concentrations to determine the optimal inhibitory concentration.
-
-
Compound Instability: this compound may be degrading in the cell culture medium.
-
Recommendation: Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles.
-
-
Incorrect Timing of Treatment: The pre-incubation time with this compound before VEGF-A stimulation may be insufficient.
-
Recommendation: Optimize the pre-incubation time with this compound. A pre-incubation of 30 minutes to 2 hours is a good starting point.[1]
-
-
High Cell Density: Very high cell confluency can sometimes affect the cellular response to inhibitors.
-
Recommendation: Ensure that cells are seeded at an appropriate density and are in the logarithmic growth phase.
-
-
VEGF-A Concentration: The concentration of VEGF-A used for stimulation might be too high, overcoming the inhibitory effect of this compound.
-
Recommendation: Consider reducing the concentration of VEGF-A used for stimulation.
-
-
Issue 2: High cell toxicity or unexpected off-target effects.
-
Question: I am observing significant cell death or a phenotype that is not consistent with NRP1 inhibition. What should I do?
-
Possible Causes and Troubleshooting Steps:
-
High this compound Concentration: The concentration of this compound may be too high, leading to off-target effects and cytotoxicity.
-
Recommendation: Lower the concentration of this compound to the minimal effective dose determined from your dose-response experiments.
-
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high.
-
Recommendation: Ensure the final concentration of the solvent in the cell culture medium is at a non-toxic level (typically ≤ 0.5%). Include a vehicle-only control in your experiments.
-
-
Potential Off-Target Effects: While this compound is selective for NRP1, at high concentrations, the possibility of off-target effects cannot be entirely ruled out.
-
Recommendation: To confirm that the observed phenotype is due to NRP1 inhibition, consider using a structurally different NRP1 inhibitor as a control. If a similar phenotype is observed, it is more likely to be an on-target effect. Additionally, siRNA-mediated knockdown of NRP1 can be used to validate the phenotype.
-
-
Issue 3: Inconsistent results between experiments.
-
Question: I am getting variable results with this compound in my signaling studies. How can I improve reproducibility?
-
Possible Causes and Troubleshooting Steps:
-
Variability in Cell Culture: Differences in cell passage number, confluency, and overall cell health can lead to inconsistent results.
-
Recommendation: Use cells within a consistent and low passage number range. Standardize seeding densities and ensure cells are healthy and free of contamination.
-
-
Inconsistent Reagent Preparation: Inconsistent preparation of this compound stock solutions or other reagents can introduce variability.
-
Recommendation: Prepare reagents carefully and consistently. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
-
Assay-Specific Variability: The inherent variability of certain assays (e.g., cell migration) can be high.
-
Recommendation: For assays like wound healing, ensure the "scratch" is created with consistent width and pressure. For all assays, include the appropriate positive and negative controls in every experiment.
-
-
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (NRP1-a1) | 609 nM | In Vitro Binding Assay | [1] |
| IC50 (NRP1-b1) | 609 nM | In Vitro Binding Assay | [1] |
| Kd (NRP1-b1) | 1.32 µM | In Vitro Binding Assay | [1] |
| IC50 (p-VEGFR2) | ~30 µM | HUVECs | [1] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-VEGFR2 (p-VEGFR2)
-
Cell Culture and Treatment:
-
Seed cells (e.g., HUVECs) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-treat the cells with various concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 10-50 ng/mL) for 5-10 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-VEGFR2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
Strip the membrane and re-probe for total VEGFR2 and a loading control (e.g., β-actin or GAPDH).
-
Protocol 2: Cell Migration Assay (Wound Healing/Scratch Assay)
-
Cell Seeding:
-
Seed cells in a 6-well plate and grow them to 100% confluency.
-
-
Wound Creation:
-
Create a "scratch" or wound in the confluent cell monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
-
Treatment:
-
Add fresh culture medium containing different concentrations of this compound or a vehicle control.
-
-
Image Acquisition:
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
-
Data Analysis:
-
Measure the width of the wound at different points for each condition and time point.
-
Calculate the percentage of wound closure relative to the 0-hour time point.
-
Protocol 3: In Vitro Angiogenesis Assay (Tube Formation on Matrigel)
-
Plate Coating:
-
Thaw growth factor-reduced Matrigel on ice.
-
Coat the wells of a 96-well plate with a thin layer of Matrigel and allow it to solidify at 37°C for 30-60 minutes.
-
-
Cell Seeding and Treatment:
-
Harvest and resuspend HUVECs in a small volume of serum-free medium.
-
Add this compound or vehicle control to the cell suspension.
-
Seed the treated HUVECs onto the solidified Matrigel.
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C for 4-18 hours to allow for tube formation.
-
Visualize the tube-like structures using a microscope and capture images.
-
-
Quantification:
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of branch points, and total network area using image analysis software.
-
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow for this compound studies.
Caption: Troubleshooting decision tree for this compound experiments.
References
Best practices for long-term storage of EG01377 stock solutions
This technical support guide provides best practices for the long-term storage and handling of EG01377 stock solutions, along with troubleshooting advice to ensure the stability and efficacy of the compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound stock solutions?
For long-term stability, it is recommended to store this compound stock solutions at -80°C.[1][2] Under these conditions, the solution is stable for up to 6 months.[1][3][4][5] For shorter-term storage, up to one month, -20°C is acceptable.[1][3][4][5] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[2] When storing, it is also recommended to do so under nitrogen and away from moisture.[1]
Q2: Which solvent should be used to prepare this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] this compound is soluble in DMSO at concentrations of up to 200 mg/mL (303.21 mM).[1][3][4] It is crucial to use newly opened, anhydrous DMSO, as the compound is hygroscopic and the presence of water can affect its solubility.[1]
Q3: How do I properly dissolve this compound powder to create a stock solution?
To ensure complete dissolution, especially at high concentrations, sonication or gentle heating (to 37°C) may be necessary.[1][2][3][4][5] If you observe any precipitation or phase separation during preparation, these methods can aid in creating a clear solution.[1]
Q4: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of Neuropilin-1 (NRP1).[1][2][6] It binds to the b1 domain of NRP1, which is the binding site for Vascular Endothelial Growth Factor-A (VEGF-A).[7] By blocking the interaction between VEGF-A and NRP1, this compound inhibits downstream signaling pathways, such as the phosphorylation of VEGF-R2/KDR.[1][6][8][9] This inhibition leads to antiangiogenic, antimigratory, and antitumor effects.[1][2][6] this compound can also modulate the immune response by reducing the production of Transforming Growth Factor Beta (TGFβ) in regulatory T-cells (Tregs).[6][8]
Data Summary
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Duration | Key Considerations |
| -80°C | Up to 6 months | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles.[1][2][3][4][5] |
| -20°C | Up to 1 month | Suitable for short-term storage.[1][3][4][5] |
| 4°C | Up to 1 week | For aliquots intended for immediate use.[2] |
Table 2: Solubility of this compound
| Solvent | Maximum Solubility |
| DMSO | ≥ 200 mg/mL (303.21 mM)[1][3][4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (7.58 mM)[1][2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (7.58 mM)[1] |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (7.58 mM)[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Allow the vial of solid this compound and a new bottle of anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Calculation: Refer to the certificate of analysis for the exact molecular weight to calculate the mass of this compound needed. For this compound dihydrochloride (MW: 659.6 g/mol ), 6.60 mg is needed for 1 mL of a 10 mM solution.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the solid compound.
-
Mixing: Vortex the solution thoroughly. If necessary, use an ultrasonic bath or warm the solution to 37°C to ensure complete dissolution.[3][4][5]
-
Storage: Aliquot the clear stock solution into single-use vials and store at -80°C for long-term use.[1][2]
Protocol 2: Preparation of an In Vivo Working Solution
For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1] A common formulation is as follows:
-
Stock Dilution: Prepare a high-concentration stock solution in DMSO (e.g., 50 mg/mL).
-
Vehicle Preparation: Prepare the vehicle solution. For example, a saline solution containing 20% SBE-β-CD.
-
Final Dilution: As an example, to prepare a 1 mL working solution, add 100 µL of the 50 mg/mL DMSO stock to 900 µL of the vehicle and mix thoroughly.[1]
-
Clarity Check: Ensure the final solution is clear. If precipitation occurs, gentle warming or sonication may be used.[1]
Visualizations
Caption: this compound inhibits the VEGF-A/NRP1 signaling pathway.
Troubleshooting Guide
Q5: My this compound powder is difficult to dissolve, even in DMSO. What should I do?
Ensure you are using fresh, anhydrous DMSO, as this compound is hygroscopic.[1] To aid dissolution, you can gently warm the solution to 37°C or use an ultrasonic bath.[3][4][5] These methods increase the kinetic energy and help break down any clumps of powder.
Q6: I observed precipitation in my stock solution after thawing it from -80°C. Is it still usable?
Precipitation can occur if the compound crashes out of solution at low temperatures. Before use, bring the vial to room temperature and then warm it to 37°C, followed by vortexing or sonication to redissolve the precipitate completely.[2] Always ensure the solution is clear before making dilutions for your experiments.
Q7: My experimental results are inconsistent. Could this be related to the handling of the this compound solution?
Inconsistent results can arise from several factors related to the compound's stability. To troubleshoot:
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes to maintain its integrity.[2]
-
Check Solvent Quality: Ensure you are using high-quality, anhydrous DMSO.
-
Prepare Working Solutions Fresh: For cell-based assays and in vivo studies, always prepare the final working solution immediately before use.[1] The stability of this compound in aqueous media is lower than in pure DMSO.
-
Control DMSO Concentration: In cell culture experiments, ensure the final concentration of DMSO does not exceed 0.1%, as higher concentrations can be toxic to cells.[2] If a higher concentration is necessary, run a vehicle-only control to assess any solvent-induced effects.[2]
Caption: Workflow for Preparation and Storage of this compound Stock Solutions.
Caption: Troubleshooting Guide for Common this compound Solution Issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound 2HCl | Complement System | TargetMol [targetmol.com]
- 3. glpbio.com [glpbio.com]
- 4. glpbio.com [glpbio.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of EG01377 and Other Neuropilin-1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Neuropilin-1 (NRP1) has emerged as a critical multifaceted co-receptor in various physiological and pathological processes, including angiogenesis, neuronal guidance, and immune regulation. Its overexpression in numerous cancers is often correlated with poor prognosis, making it an attractive target for therapeutic intervention. This guide provides a comparative overview of EG01377, a potent and selective small molecule inhibitor of NRP1, and other classes of NRP1 antagonists, supported by experimental data and detailed methodologies.
Quantitative Comparison of NRP1 Antagonists
The efficacy of various NRP1 antagonists can be quantitatively compared based on their binding affinities (dissociation constant, Kd) and their functional inhibition of NRP1 activity (half-maximal inhibitory concentration, IC50). The following tables summarize the available data for this compound and other representative NRP1 inhibitors.
| Small Molecule Inhibitors | Target | Binding Affinity (Kd) | IC50 | Selectivity |
| This compound | NRP1-a1 and NRP1-b1 | 1.32 μM[1][2][3][4] | 609 nM[1][2][3][4] | Selective for NRP1 over NRP2[5] |
| EG00229 | NRP1 b1 domain | 5.1 µM | 3 μM (VEGF-A binding to NRP1 b1)[6][7][8], 8 μM (VEGF-A binding to PAE/NRP1 cells)[6][7][9] | Not specified |
| Peptide and Antibody Antagonists | Target | Binding Affinity/Efficacy | Notes |
| ATWLPPR | NRP1 | IC50 = 19 μM[10] | A low-affinity linear peptide antagonist.[11] |
| Vesencumab (MNRP1685A) | NRP1 (VEGF binding domain) | EC50 = 5.571 ng/mL (binding to immobilized NRP1)[12] | Human monoclonal antibody.[13] |
Experimental Data and Performance
This compound: A Potent Inhibitor of Angiogenesis and Cell Migration
This compound has demonstrated significant antiangiogenic, antimigratory, and antitumor effects in various in vitro and ex vivo models.[1][3]
-
Inhibition of VEGF-A Signaling: this compound effectively inhibits the vascular endothelial growth factor A (VEGF-A)-stimulated tyrosine phosphorylation of its receptor, VEGFR2/KDR.[1][3] A 50% inhibition of VEGF-A-induced VEGFR2 phosphorylation was observed at a concentration of 30 μM.[5] This demonstrates the ability of this compound to disrupt a key signaling pathway in angiogenesis.
-
Anti-Migratory Effects: In human umbilical vein endothelial cells (HUVECs), this compound significantly reduces cell migration in response to VEGFA.[1][3] It has been shown to delay VEGF-induced wound closure in a wound healing assay.[1][3]
-
Anti-Angiogenic Properties: Using an ex vivo mouse aortic ring assay, this compound (at 30 μM) has been shown to reduce VEGF-induced angiogenesis, leading to a decrease in network area, length, and branching points.[1][3]
-
Antitumor and Immune Modulation: this compound reduces the outgrowth of malignant melanoma spheroids in combination with VEGFA.[1][3] Furthermore, it blocks the production of transforming growth factor-beta (TGFβ) by NRP1-positive regulatory T-cells (Tregs), suggesting a role in modulating the tumor microenvironment.[1][3]
Comparative Efficacy
Compared to its predecessor, EG00229 , this compound exhibits a higher potency, as indicated by its lower Kd and IC50 values.[5] While both molecules target the same binding site on NRP1, structural modifications in this compound contribute to its enhanced affinity.
Peptide antagonists , such as ATWLPPR , generally exhibit lower affinity compared to small molecules like this compound.[14] While they serve as valuable research tools, their therapeutic potential may be limited by this lower potency.
Monoclonal antibodies like Vesencumab offer high specificity and affinity for NRP1.[12] Vesencumab targets the VEGF binding domain of NRP1, thereby preventing its interaction with VEGFR2.[12][15] Clinical trials have explored its use in advanced solid tumors.[13]
Signaling Pathways Involving NRP1
NRP1 functions as a co-receptor in multiple signaling pathways, primarily those involving VEGF, Semaphorins, and TGF-β. Understanding these pathways is crucial for elucidating the mechanism of action of NRP1 antagonists.
Caption: NRP1's role in key signaling pathways.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize NRP1 antagonists.
VEGF-R2 Phosphorylation Assay (Western Blot)
This assay quantifies the inhibition of VEGF-A-induced signaling.
-
Cell Culture and Starvation: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence and then serum-starved overnight to reduce basal receptor phosphorylation.
-
Inhibitor Pre-incubation: Cells are pre-incubated with varying concentrations of the NRP1 antagonist (e.g., this compound) for a specified time (e.g., 30 minutes).
-
VEGF-A Stimulation: Cells are stimulated with VEGF-A (e.g., 1 ng/mL) for a short period (e.g., 10 minutes) to induce VEGFR2 phosphorylation.
-
Cell Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific for phosphorylated VEGFR2 (p-VEGFR2) and total VEGFR2, followed by incubation with appropriate secondary antibodies.
-
Detection and Analysis: The protein bands are visualized, and the band intensities are quantified. The ratio of p-VEGFR2 to total VEGFR2 is calculated to determine the extent of inhibition.
Caption: Western blot workflow for p-VEGFR2.
Cell Migration (Wound Healing/Scratch) Assay
This assay assesses the effect of NRP1 antagonists on cell migration.
-
Cell Seeding: Cells (e.g., HUVECs) are seeded in a culture plate and grown to form a confluent monolayer.[16]
-
Creating the "Wound": A sterile pipette tip is used to create a scratch or "wound" in the cell monolayer.[16]
-
Treatment: The cells are washed to remove debris, and fresh media containing the NRP1 antagonist at various concentrations is added.
-
Image Acquisition: Images of the wound are captured at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope.
-
Data Analysis: The width of the wound at different time points is measured. The rate of wound closure is calculated and compared between treated and untreated cells to determine the inhibitory effect on cell migration.
Caption: Wound healing assay workflow.
Aortic Ring Assay
This ex vivo assay provides a more complex model of angiogenesis.
-
Aorta Dissection: The thoracic aorta is dissected from a mouse and cleaned of surrounding fatty tissue.[1][3]
-
Ring Preparation: The aorta is cut into 1 mm thick rings.[1][3]
-
Embedding: Each aortic ring is embedded in a gel matrix (e.g., Matrigel or collagen) in a culture plate.[1][3]
-
Treatment: Culture medium containing growth factors (e.g., VEGF-A) and the NRP1 antagonist at desired concentrations is added.
-
Incubation and Observation: The rings are incubated for several days (e.g., 7-14 days), and the sprouting of new microvessels is observed and imaged using a microscope.[4]
-
Quantification: The area of microvessel outgrowth, vessel length, and number of branch points are quantified to assess the angiogenic response.
Caption: Aortic ring assay workflow.
Conclusion
This compound stands out as a potent and selective small molecule inhibitor of NRP1 with well-documented anti-angiogenic, anti-migratory, and immunomodulatory properties. Its superior potency compared to earlier compounds like EG00229 makes it a valuable tool for preclinical research and a promising candidate for further therapeutic development. While peptide and antibody-based antagonists offer alternative strategies for targeting NRP1, each class of inhibitor presents a unique profile of advantages and disadvantages in terms of affinity, specificity, and pharmacokinetic properties. The continued investigation of these and other novel NRP1 antagonists will be crucial in advancing our understanding of NRP1 biology and in the development of effective therapies for cancer and other diseases where NRP1 plays a pivotal role.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound 2HCl | Complement System | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. EG00229 | TargetMol [targetmol.com]
- 8. EG00229 | Mechanism | Concentration [selleckchem.com]
- 9. Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A peptide competing with VEGF165 binding on neuropilin-1 mediates targeting of a chlorin-type photosensitizer and potentiates its photodynamic activity in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-function analysis of the antiangiogenic ATWLPPR peptide inhibiting VEGF(165) binding to neuropilin-1 and molecular dynamics simulations of the ATWLPPR/neuropilin-1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. A phase I study of the human monoclonal anti-NRP1 antibody MNRP1685A in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Vesencumab Overview - Creative Biolabs [creativebiolabs.net]
- 16. Neuropilin 1 Regulation of Vascular Permeability Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of NRP1 Inhibitors: EG01377 vs. Its Parent Compound EG00229
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the novel Neuropilin-1 (NRP1) inhibitor, EG01377, and its parent compound, EG00229. Both small molecules target NRP1, a key co-receptor in angiogenesis and immune regulation, but exhibit significant differences in potency, bioavailability, and cellular activity. This document summarizes key experimental data, provides detailed methodologies for cited experiments, and visualizes the relevant biological pathways and workflows.
Executive Summary
This compound was developed from the scaffold of EG00229 with the goal of improving its therapeutic potential.[1][2] Experimental data demonstrates that this compound is a more potent and bioavailable inhibitor of NRP1 than its predecessor.[3][4] This enhanced activity translates to superior performance in in vitro assays measuring key processes in angiogenesis, such as endothelial cell migration and receptor phosphorylation.[1][4] Both compounds modulate the vascular endothelial growth factor (VEGF) signaling pathway and have been shown to influence transforming growth factor-beta (TGF-β) signaling, a critical pathway in immune response.[1][5]
Data Presentation
The following tables summarize the quantitative data comparing the biochemical and cellular activities of this compound and EG00229.
Table 1: Biochemical and Pharmacokinetic Properties
| Parameter | This compound | EG00229 | Reference |
| Binding Affinity (Kd) | 1.32 μM | 5.1 μM | [3][6] |
| IC50 (NRP1-a1) | 609 nM | Not Reported | [3] |
| IC50 (NRP1-b1) | 609 nM | Not Reported | [3] |
| IC50 (bt-VEGF-A binding to NRP1) | Not Reported | 8 μM | [1] |
| Binding Free Energy (ΔGbind) | -13.23 kcal/mol | -8.76 kcal/mol | [6] |
| Half-life (T1/2) in mice (i.v.) | 4.29 hours | 0.5 hours | [3][4] |
Table 2: Cellular Activity
| Assay | This compound | EG00229 | Reference |
| Inhibition of VEGF-A Stimulated VEGFR-2 Phosphorylation in HUVECs | IC50 of 30 μM (50% inhibition at 30 μM) | 20% inhibition at 30 μM | [1][3] |
| Inhibition of VEGF-A Induced HUVEC Migration | Significant reduction at 30 μM | Attenuates migration | [3][5] |
| Reduction of A549 Lung Carcinoma Cell Viability | Not Reported | Causes a significant reduction | [7] |
| Blockade of TGF-β Production by Nrp1+ Regulatory T-cells | Blocks production at 500 nM | Blocks canonical TGFβ signaling | [1][3] |
Signaling Pathways
This compound and EG00229 exert their effects by inhibiting the interaction of ligands with NRP1, thereby modulating downstream signaling cascades crucial for angiogenesis and immune regulation.
VEGF Signaling Pathway in Angiogenesis
NRP1 acts as a co-receptor for VEGF-A, enhancing its binding to VEGFR-2 and promoting downstream signaling that leads to endothelial cell proliferation, migration, and the formation of new blood vessels. By binding to NRP1, this compound and EG00229 prevent this potentiation of VEGFR-2 signaling.
Caption: VEGF-A binds to both NRP1 and VEGFR-2, leading to angiogenesis. This compound and EG00229 inhibit this process.
TGF-β Signaling in Regulatory T-cells
NRP1 is also expressed on regulatory T-cells (Tregs) and can bind to latent TGF-β1, promoting its activation.[7] Activated TGF-β then signals through its receptors (TβRI/II) and SMAD proteins to enhance the immunosuppressive function of Tregs. By inhibiting NRP1, this compound and EG00229 can reduce TGF-β production and potentially dampen Treg-mediated immune suppression.[1][3]
Caption: NRP1 on Tregs activates latent TGF-β1, enhancing their immunosuppressive function via SMAD signaling.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and critical evaluation of the cited data.
VEGF-A-Induced VEGFR-2 Phosphorylation Assay (Western Blot)
This protocol describes the detection of VEGFR-2 phosphorylation in Human Umbilical Vein Endothelial Cells (HUVECs) following stimulation with VEGF-A and treatment with NRP1 inhibitors.
1. Cell Culture and Starvation:
-
Culture HUVECs in a 6-well plate pre-coated with 0.2% gelatin until confluent.
-
Once confluent, starve the cells for at least 4 hours in a serum-free medium.
2. Treatment:
-
Pre-incubate the starved HUVECs with the desired concentrations of this compound, EG00229, or vehicle control (e.g., DMSO) for 10-30 minutes at 37°C.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) in the continued presence of the inhibitor or vehicle for 5-20 minutes.
3. Protein Extraction:
-
Wash the treated cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
4. Western Blotting:
-
Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBS-T) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated VEGFR-2 (e.g., anti-phospho-VEGFR-2 Tyr1175).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total VEGFR-2 or a housekeeping protein like GAPDH.
Caption: Workflow for assessing VEGFR-2 phosphorylation via Western Blot.
HUVEC Migration Assay (Wound Healing/Scratch Assay)
This assay measures the ability of HUVECs to migrate and close a "wound" created in a confluent cell monolayer, a key process in angiogenesis.
1. Cell Seeding:
-
Seed HUVECs in a 12-well plate and culture until they form a confluent monolayer.
2. Creating the Wound:
-
Once confluent, use a sterile 1 mm pipette tip to create a straight scratch across the center of the cell monolayer.
-
Gently wash the wells with PBS to remove detached cells.
3. Treatment and Incubation:
-
Replenish the wells with fresh, low-serum medium containing the desired concentrations of this compound, EG00229, or vehicle control. VEGF-A can be added to stimulate migration.
-
Place the plate in an incubator.
4. Imaging and Analysis:
-
Image the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) using a phase-contrast microscope until the wound in the control well is nearly closed.
-
Ensure that the same field of view is imaged at each time point.
-
The rate of cell migration can be quantified by measuring the area or width of the scratch at each time point and calculating the percentage of wound closure relative to the initial area.
Caption: Step-by-step workflow for the HUVEC wound healing assay.
References
- 1. Neuropilin-1 Identifies a New Subpopulation of TGF-β-Induced Foxp3+ Regulatory T Cells With Potent Suppressive Function and Enhanced Stability During Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3.3.7. Western Blotting on HUVEC Cells—VEGF Stimulated [bio-protocol.org]
- 3. Neuropilin-1 Mediates Divergent R-Smad Signaling and the Myofibroblast Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Neuropilin-1 is a receptor for transforming growth factor β-1, activates its latent form, and promotes regulatory T cell activity - PMC [pmc.ncbi.nlm.nih.gov]
EG01377: A Comparative Guide to its Selectivity for Neuropilin-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in-vitro assessment of EG01377's selectivity for Neuropilin-1 (NRP1) over its closely related homolog, Neuropilin-2 (NRP2). The following sections present a comparative analysis of this compound with other known NRP1 inhibitors, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.
Comparative Analysis of NRP1 Inhibitors
This compound is a potent and selective small molecule inhibitor of NRP1.[1][2] Its selectivity is a critical attribute, as off-target effects on NRP2 could lead to unintended biological consequences. This section compares the in-vitro activity of this compound with its parent compound, EG00229, and the peptide inhibitor ATWLPPR.
| Compound | Target | Binding Affinity (Kd) | Inhibitory Concentration (IC50) | Selectivity for NRP1 over NRP2 |
| This compound | NRP1 | 1.32 µM[2][3][4] | 609 nM (for NRP1-a1 and NRP1-b1)[2][3][4] | High (No detectable binding to NRP2 reported)[1] |
| NRP2 | No detectable binding[1] | Not applicable | ||
| EG00229 | NRP1 | Not reported | 3 µM (bt-VEGF-A binding to purified NRP1 b1 domain)[5] 8 µM (125I-VEGF-A binding to PAE/NRP1 cells)[1][5] | Selective for NRP1, but quantitative data for NRP2 is not readily available. Has no effect on VEGFA binding to VEGFR-1 and VEGFR-2.[5] |
| NRP2 | Not reported | Not reported | ||
| ATWLPPR | NRP1 | Not reported | 60-84 µM[6] | High (Binds to NRP1 but not to NRP2)[7] |
| NRP2 | Not reported | Not reported |
Summary: The data clearly indicates that this compound possesses superior potency for NRP1 compared to EG00229 and ATWLPPR. Crucially, this compound demonstrates a high degree of selectivity, with no measurable binding to NRP2 in the reported assays.[1] While ATWLPPR also exhibits high selectivity, its potency is significantly lower than that of this compound.
Experimental Protocols
The following are detailed methodologies for key in-vitro experiments used to assess the binding and selectivity of NRP1 inhibitors.
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the heat changes that occur upon the binding of a ligand (e.g., this compound) to a protein (e.g., NRP1). This allows for the direct determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Protocol:
-
Sample Preparation:
-
The NRP1 protein (typically the b1 domain) is extensively dialyzed against a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).
-
The small molecule inhibitor (e.g., this compound) is dissolved in the final dialysis buffer to ensure no buffer mismatch. A small percentage of DMSO may be used for solubility, with the same concentration present in the protein solution.
-
-
ITC Instrument Setup:
-
The sample cell is filled with the NRP1 protein solution at a concentration of approximately 10-50 µM.
-
The injection syringe is filled with the inhibitor solution at a concentration 10-20 fold higher than the protein concentration.
-
-
Titration:
-
A series of small injections (e.g., 2-5 µL) of the inhibitor solution are made into the sample cell containing the NRP1 protein.
-
The heat change associated with each injection is measured by the instrument.
-
-
Data Analysis:
-
The heat changes per injection are plotted against the molar ratio of inhibitor to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH).
-
Competitive Binding Assay
This assay measures the ability of a test compound (e.g., this compound) to compete with a labeled ligand for binding to a target protein. The labeled ligand can be a radiolabeled or biotinylated form of a natural ligand, such as VEGF-A.
Protocol:
-
Plate Coating:
-
96-well plates are coated with a recombinant NRP1 protein (e.g., NRP1-Fc chimera) overnight at 4°C.
-
-
Blocking:
-
The plates are washed and blocked with a blocking buffer (e.g., PBS containing 1% BSA) to prevent non-specific binding.
-
-
Competition Reaction:
-
A fixed concentration of a labeled ligand (e.g., biotinylated VEGF-A165) is mixed with varying concentrations of the test inhibitor (this compound).
-
This mixture is added to the NRP1-coated wells and incubated for a defined period (e.g., 2 hours at room temperature).
-
-
Detection:
-
For biotinylated ligands, the plates are washed, and a streptavidin-conjugated enzyme (e.g., HRP) is added.
-
After another washing step, a substrate for the enzyme is added, and the resulting signal (e.g., colorimetric or chemiluminescent) is measured using a plate reader.
-
-
Data Analysis:
-
The signal is inversely proportional to the binding of the test inhibitor.
-
The data is plotted as the percentage of labeled ligand binding versus the inhibitor concentration.
-
The IC50 value, the concentration of inhibitor that displaces 50% of the labeled ligand, is determined by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Signaling Pathways
Caption: NRP1 and NRP2 signaling pathways.
Experimental Workflow
References
- 1. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
EG01377: A Comparative Analysis of its Efficacy Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
EG01377 has emerged as a promising anti-cancer agent due to its selective inhibition of Neuropilin-1 (NRP1), a key receptor implicated in tumor angiogenesis, migration, and immune evasion. This guide provides a comprehensive comparison of the efficacy of this compound in various cancer cell lines, supported by available experimental data.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in different experimental models and cell lines.
| Assay | Cell Line | Cell Type | Concentration | Effect | Citation |
| NRP1-a1 Binding (IC50) | - | - | 609 nM | Inhibition of binding | [1] |
| NRP1-b1 Binding (IC50) | - | - | 609 nM | Inhibition of binding | [1] |
| VEGF-R2/KDR Phosphorylation (IC50) | HUVEC | Human Umbilical Vein Endothelial Cells | 30 µM | Inhibition of VEGF-A stimulated phosphorylation | [1] |
| Spheroid Outgrowth | A375P | Malignant Melanoma | 30 µM | Reduction of spheroid outgrowth in combination with VEGFA | [1] |
| Clone Formation | PC-3 | Prostate Cancer | 20, 40, 80 µM | Concentration-dependent attenuation of clone formation | |
| Clone Formation | DU-145 | Prostate Cancer | 20, 40, 80 µM | Concentration-dependent attenuation of clone formation | |
| Cell Migration | HUVEC | Human Umbilical Vein Endothelial Cells | 30 µM | Significant reduction in migration in response to VEGFA | [1] |
| Wound Closure | HUVEC | Human Umbilical Vein Endothelial Cells | 30 µM | Delay of VEGF-induced wound closure over 5 days | [1] |
| TGFβ Production | Murine Nrp1+ Tregs | Regulatory T-cells | 500 nM | Blockade of TGFβ production | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz.
References
A Head-to-Head Comparison of EG01377 with Anti-NRP1 Antibodies in Neuropilin-1 Targeted Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the small molecule inhibitor EG01377 and anti-Neuropilin-1 (NRP1) antibodies, two prominent tools in the study and therapeutic targeting of NRP1. This document summarizes their performance based on available experimental data, details the methodologies of key experiments, and visualizes the complex signaling pathways involved.
At a Glance: this compound vs. Anti-NRP1 Antibodies
| Feature | This compound | Anti-NRP1 Antibodies |
| Molecule Type | Small Molecule Inhibitor | Monoclonal Antibody (e.g., 31-IgG1, 53-IgG1, MNRP1685A) |
| Binding Affinity (Kd) | 1.32 µM[1] | 9.207 nM (31-IgG1), 26.8 nM (53-IgG1)[2] |
| Inhibitory Concentration (IC50) | 609 nM (for NRP1-a1 and NRP1-b1)[1] | Not consistently reported in nM range; functional effects at µg/mL concentrations. |
| Mechanism of Action | Selective inhibitor of NRP1[1] | Blocks ligand (e.g., VEGF) binding to NRP1[3][4] |
| Key In Vitro Effects | Anti-angiogenic, anti-migratory, anti-tumor effects[1]. Blocks TGF-β production in Tregs[5][6]. | Suppresses migration and invasion of cancer cells[7]. Can have additive anti-tumor effects with anti-VEGF therapy. |
| Delivery | Systemic (in vivo studies in mice) | Intravenous administration in clinical trials[8] |
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound and representative anti-NRP1 antibodies based on published literature.
Table 1: Binding Affinity and Inhibitory Concentration
| Compound/Antibody | Target | Binding Affinity (Kd) | IC50 | Assay Method | Reference |
| This compound | NRP1 | 1.32 µM | 609 nM (NRP1-a1/b1) | Not Specified | [1] |
| Anti-NRP1 mAb (31-IgG1) | Nrp-1 | 9.207 nM | Not Reported | BioLayer Interferometry (BLI) | [2] |
| Anti-NRP1 mAb (53-IgG1) | Nrp-1 | 26.8 nM | Not Reported | BioLayer Interferometry (BLI) | [2] |
Table 2: In Vitro Functional Efficacy
| Compound/Antibody | Cell Line | Assay | Concentration | Observed Effect | Reference |
| This compound | HUVECs | Cell Migration | 30 µM | Significant reduction in VEGF-A induced migration. | [1] |
| This compound | A375P (melanoma) | Spheroid Outgrowth | 30 µM | Reduction of VEGF-A induced spheroid outgrowth. | [1] |
| This compound | Nrp1+ Tregs | TGF-β Production | 500 nM | Blocked glioma-conditioned medium-induced TGF-β production. | [5][6] |
| Anti-NRP1 mAb | BGC-823 (gastric cancer) | Cell Migration | 25 µg/mL | 23.31% decrease in migratory ability. | [4][7] |
| Anti-NRP1 mAb | BGC-823 (gastric cancer) | Cell Migration | 100 µg/mL | 42.89% decrease in migratory ability. | [4][7] |
| Anti-NRP1 mAb | BGC-823 (gastric cancer) | Cell Invasion | 25 µg/mL & 100 µg/mL | Significant decrease in invasive ability. | [4][7] |
Signaling Pathways and Mechanism of Action
Neuropilin-1 is a co-receptor that modulates signaling through multiple pathways, most notably the Vascular Endothelial Growth Factor (VEGF) and Transforming Growth Factor-beta (TGF-β) pathways. Both this compound and anti-NRP1 antibodies exert their effects by interfering with these signaling cascades.
NRP1-VEGF Signaling Pathway
NRP1 acts as a co-receptor for VEGFR2, enhancing VEGF-A binding and subsequent downstream signaling, which promotes angiogenesis, cell migration, and survival. Both this compound and anti-NRP1 antibodies inhibit this pathway by preventing the formation of the NRP1/VEGFR2/VEGF-A complex.
NRP1-TGF-β Signaling Pathway
NRP1 can also function as a co-receptor for TGF-β receptors, modulating its signaling which plays a complex role in cancer progression and immune regulation.[9][10][11] this compound has been shown to block the production of TGF-β by regulatory T-cells (Tregs), suggesting an immunomodulatory role.[5][6] Anti-NRP1 antibodies can also interfere with TGF-β signaling by blocking the receptor.[9]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Binding Affinity Assays
Surface Plasmon Resonance (SPR) for this compound (General Protocol): A general SPR protocol involves immobilizing recombinant NRP1 protein onto a sensor chip. Different concentrations of this compound are then flowed over the chip surface. The binding and dissociation of this compound to NRP1 is measured in real-time by detecting changes in the refractive index at the sensor surface. The resulting sensorgrams are then fitted to a binding model to calculate the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants.
BioLayer Interferometry (BLI) for Anti-NRP1 Antibodies: This technique was used to determine the binding affinity of anti-Nrp-1 IgG antibodies.[2]
-
Immobilization: Biotinylated Nrp-1 protein (10 µg/mL) is loaded onto Streptavidin (SA) biosensors.
-
Association: The biosensors are then dipped into wells containing different concentrations of the purified anti-Nrp-1 IgG antibody (e.g., 0, 5, 10, and 20 µg/mL). The association of the antibody to the NRP1 protein is measured in real-time.
-
Dissociation: Following the association step, the biosensors are moved to wells containing buffer only, and the dissociation of the antibody from the NRP1 protein is monitored.
-
Data Analysis: The binding and dissociation curves are analyzed to calculate the equilibrium dissociation constant (KD).[2]
Cell Migration Assays
Transwell Migration Assay for Anti-NRP1 Antibody on BGC-823 Cells: [4][7]
-
Cell Preparation: BGC-823 cells are cultured and then suspended in RPMI-1640 medium supplemented with 0.1% BSA.
-
Assay Setup: 2x10^4 cells are seeded into the upper chamber of a Transwell insert. The lower chamber is filled with RPMI-1640 medium supplemented with 10% FBS as a chemoattractant. The anti-NRP-1 mAb is added to both the upper and lower chambers at desired concentrations (e.g., 0, 25, and 100 µg/ml).
-
Incubation: The plate is incubated for 12 hours at 37°C.
-
Analysis: Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the underside of the membrane are fixed with methanol and stained with 0.1% crystal violet. The number of migrated cells is then quantified by counting under a microscope.[4][7]
HUVEC Cell Migration Assay for this compound (General Protocol): A common method is the wound healing or scratch assay.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are grown to confluence in a culture plate.
-
Wound Creation: A sterile pipette tip is used to create a "scratch" or cell-free gap in the monolayer.
-
Treatment: The cells are then treated with different concentrations of this compound in the presence or absence of a chemoattractant like VEGF-A.
-
Imaging and Analysis: The closure of the scratch is monitored and imaged at different time points (e.g., 0, 12, 24 hours). The rate of cell migration is quantified by measuring the change in the width of the scratch over time.
TGF-β Production Assay for this compound
ELISA for TGF-β Production in Tregs: [6]
-
Cell Isolation: Nrp1+ regulatory T-cells (Tregs) are isolated from mouse spleens.
-
Treatment: The isolated Tregs are pre-incubated with this compound (e.g., 500 nM) for 2 hours.
-
Stimulation: The cells are then stimulated with glioma-conditioned media to induce TGF-β production.
-
Quantification: After a 12-hour incubation, the cell supernatant is collected, and the concentration of TGF-β is measured using a specific ELISA kit.[6]
Experimental Workflow Diagram
The following diagram illustrates a general workflow for comparing NRP1 inhibitors.
Conclusion
This guide provides a comparative overview of the small molecule inhibitor this compound and anti-NRP1 antibodies. Based on the available data, anti-NRP1 antibodies exhibit significantly higher binding affinity (in the nanomolar range) compared to this compound (in the micromolar range). Both classes of inhibitors demonstrate potent in vitro functional effects, including the inhibition of cancer cell migration and interference with key signaling pathways.
The choice between this compound and an anti-NRP1 antibody will depend on the specific research question, experimental model, and desired therapeutic strategy. Small molecules like this compound may offer advantages in terms of cell permeability and oral bioavailability, while antibodies provide high specificity and the potential for long-lasting effects. Further head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparison of their performance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Therapeutic effect of fully human anti-Nrp-1 antibody on non–small cell lung cancer in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-neuropilin-1 monoclonal antibody suppresses the migration and invasion of human gastric cancer cells via Akt dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. portlandpress.com [portlandpress.com]
- 6. Protocol for in vitro assessment of human monocyte transendothelial migration using a high-throughput live cell imaging system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-neuropilin-1 monoclonal antibody suppresses the migration and invasion of human gastric cancer cells via Akt dephosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of circulating neuropilin-1 and dose-dependent elevation following anti-neuropilin-1 antibody administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validating the Downstream Effects of EG01377 on Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of EG01377, a selective inhibitor of Neuropilin-1 (NRP1), with other alternatives, supported by available experimental data. We delve into its mechanism of action, downstream signaling effects, and provide detailed experimental protocols for validation.
Executive Summary
This compound is a potent and bioavailable small molecule inhibitor of Neuropilin-1 (NRP1), a key co-receptor in angiogenesis, cell migration, and immune regulation.[1][2] By selectively targeting NRP1, this compound disrupts the signaling cascades of crucial growth factors, including Vascular Endothelial Growth Factor (VEGF) and Transforming Growth Factor-beta (TGF-β), leading to antiangiogenic, antimigratory, and antitumor effects.[1][3][4] While direct, comprehensive studies on the global gene expression changes induced by this compound are not publicly available, its well-defined mechanism of action allows for the inference of its effects on downstream gene targets. This guide synthesizes the existing data to provide a framework for validating the downstream consequences of NRP1 inhibition by this compound.
Mechanism of Action: Inhibition of NRP1 Signaling
NRP1 is a transmembrane co-receptor that lacks an intrinsic kinase domain but plays a critical role in modulating the signaling of various receptor tyrosine kinases.[2] this compound exerts its effects by binding to the VEGF-binding pocket on NRP1, thereby preventing the interaction of NRP1 with its ligands, most notably VEGF-A.[4]
This inhibition of the NRP1/VEGF-A interaction prevents the subsequent phosphorylation of VEGF Receptor 2 (VEGFR2), a critical step in initiating downstream signaling cascades such as the PI3K/AKT and RAS/MAPK pathways, which are pivotal for endothelial cell proliferation, migration, and survival.[1] Furthermore, this compound has been shown to block the production of TGF-β by regulatory T cells (Tregs), indicating its role in modulating the tumor microenvironment.[1][3][4]
Comparative Performance of NRP1 Inhibitors
This compound was developed as an optimized analog of the earlier NRP1 inhibitor, EG00229.[3][4] The following table summarizes the available quantitative data for these two compounds.
| Compound | Target | Kd (μM) | IC50 (nM) | Key Effects |
| This compound | NRP1-a1, NRP1-b1 | 1.32 | 609 | Antiangiogenic, antimigratory, antitumor; Inhibits VEGF-A stimulated VEGFR2 phosphorylation; Blocks TGF-β production in Tregs.[1][2] |
| EG00229 | NRP1 | - | 8000 (for bt-VEGF-A binding) | Inhibits VEGF-A binding to NRP1; Functional effects on cell migration and VEGFR2 phosphorylation.[3][4] |
Downstream Effects on Gene Expression: An Indirect Analysis
While direct transcriptomic data for this compound is lacking in the public domain, a study involving the overexpression of NRP1 in Human Umbilical Vein Endothelial Cells (HUVECs) followed by RNA-sequencing provides insights into the genes potentially regulated by NRP1 signaling.[5] It can be inferred that genes upregulated by NRP1 overexpression are likely to be downregulated by an NRP1 inhibitor like this compound.
The following table presents a selection of genes that were significantly upregulated upon NRP1 overexpression and are therefore potential candidates for downregulation by this compound.
| Gene Symbol | Gene Name | Log2 Fold Change (NRP1 Overexpression) | Potential Function in Angiogenesis/Cancer |
| SEMA4D | Semaphorin 4D | >1 | Promotes angiogenesis and tumor progression.[5] |
| MAPK7 | Mitogen-activated protein kinase 7 | >1 | Involved in cell proliferation and differentiation. |
| TPM1 | Tropomyosin 1 | >1 | Regulates cell contraction and motility. |
| RRBP1 | Ribosome binding protein 1 | >1 | Involved in protein synthesis and secretion. |
| PTPRK | Protein tyrosine phosphatase receptor type K | >1 | Cell adhesion and signaling. |
| HSP90A | Heat shock protein 90 alpha | >1 | Chaperone protein involved in folding of signaling proteins. |
| PRKD2 | Protein kinase D2 | >1 | Regulates cell proliferation, survival, and migration. |
| PFKFB3 | 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 | >1 | Key regulator of glycolysis, important for tumor metabolism. |
| RGS4 | Regulator of G protein signaling 4 | >1 | Modulates GPCR signaling. |
| SPARC | Secreted protein acidic and rich in cysteine | >1 | Involved in tissue remodeling and cell-matrix interactions. |
Disclaimer: This table is based on inferred data from an NRP1 overexpression study and has not been directly validated for this compound treatment.
Experimental Protocols for Validation
To validate the downstream effects of this compound, a series of in vitro and ex vivo assays can be employed.
VEGF-A Stimulated VEGFR2 Phosphorylation Assay
-
Objective: To determine the inhibitory effect of this compound on VEGF-A-induced VEGFR2 activation.
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Protocol:
-
Starve HUVECs in serum-free media for 4-6 hours.
-
Pre-treat cells with varying concentrations of this compound (e.g., 3-30 µM) for 30 minutes.[1]
-
Stimulate cells with VEGF-A (e.g., 25 ng/mL) for 10 minutes.
-
Lyse the cells and perform Western blot analysis using antibodies against phosphorylated VEGFR2 (p-VEGFR2) and total VEGFR2.
-
-
Expected Outcome: A dose-dependent decrease in the p-VEGFR2/total VEGFR2 ratio in this compound-treated cells compared to the VEGF-A stimulated control.[1]
HUVEC Migration Assay (Transwell Assay)
-
Objective: To assess the effect of this compound on endothelial cell migration.
-
Protocol:
-
Plate HUVECs in the upper chamber of a Transwell insert in serum-free media.
-
Add media containing VEGF-A as a chemoattractant to the lower chamber.
-
Add varying concentrations of this compound to both the upper and lower chambers.
-
Incubate for 4-6 hours to allow for cell migration.
-
Fix, stain, and count the cells that have migrated to the lower surface of the insert.
-
-
Expected Outcome: A significant reduction in the number of migrated cells in the presence of this compound.[1]
Aortic Ring Angiogenesis Assay
-
Objective: To evaluate the antiangiogenic effects of this compound in an ex vivo model that recapitulates key aspects of angiogenesis.
-
Protocol:
-
Isolate aortas from mice and cut them into 1 mm thick rings.
-
Embed the aortic rings in a collagen or Matrigel matrix in a 96-well plate.
-
Culture the rings in endothelial cell growth medium supplemented with or without VEGF-A.
-
Treat the rings with different concentrations of this compound.
-
Monitor the formation of microvessel sprouts from the aortic rings over 7-14 days.
-
Quantify the extent of sprouting by measuring the number and length of the sprouts.
-
-
Expected Outcome: Inhibition of VEGF-A-induced microvessel sprouting from the aortic rings in a dose-dependent manner.[3]
Conclusion
This compound is a well-characterized and selective inhibitor of NRP1 with demonstrated antiangiogenic and antitumor properties. While direct evidence of its impact on the transcriptome is not yet available, its mechanism of action through the inhibition of NRP1-mediated VEGF and TGF-β signaling provides a strong basis for predicting its downstream effects on gene expression. The experimental protocols outlined in this guide offer a robust framework for researchers to validate these effects and further elucidate the therapeutic potential of this compound in various disease models. The comparison with its predecessor, EG00229, highlights the improved potency of this compound, making it a valuable tool for studying NRP1 biology and a promising candidate for further drug development.
References
- 1. Neuropilin-1 inhibition suppresses nerve growth factor signaling and nociception in pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting neuropilin-1 interactions is a promising anti-tumor strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of NRP1 on angiogenesis and vascular maturity in endothelial cells are dependent on the expression of SEMA4D - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Immunomodulatory Effects of EG01377
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the immunomodulatory effects of EG01377, a selective Neuropilin-1 (NRP1) inhibitor, with other immunomodulatory agents, namely Bevacizumab (an anti-VEGF-A monoclonal antibody) and Galunisertib (a TGF-β receptor I kinase inhibitor). This comparison is based on publicly available preclinical data and aims to highlight the distinct and overlapping mechanisms by which these compounds modulate the immune system, particularly in the context of oncology.
Executive Summary
This compound, Bevacizumab, and Galunisertib all exhibit immunomodulatory properties that can contribute to their anti-tumor efficacy. While all three impact key aspects of the tumor microenvironment and immune cell function, they do so through different primary mechanisms.
-
This compound acts as a selective inhibitor of Neuropilin-1 (NRP1), leading to a dual effect of inhibiting angiogenesis and directly modulating immune responses. A key immunomodulatory function of this compound is the inhibition of transforming growth factor-beta (TGF-β) production by regulatory T-cells (Tregs), which are critical mediators of immunosuppression in the tumor microenvironment.[1]
-
Bevacizumab , a monoclonal antibody targeting vascular endothelial growth factor-A (VEGF-A), primarily exerts its effects by inhibiting angiogenesis. However, by neutralizing VEGF-A, it also indirectly modulates the immune system by promoting the maturation of dendritic cells (DCs), increasing T-cell infiltration into tumors, and reducing the population of immunosuppressive Tregs.[2][3]
-
Galunisertib is a small molecule inhibitor of the TGF-β receptor I (TGF-βRI) kinase, directly targeting the immunosuppressive TGF-β signaling pathway. This leads to enhanced anti-tumor immunity by reversing TGF-β-mediated suppression of T-cell proliferation and function, including the enhancement of chimeric antigen receptor (CAR) T-cell cytotoxicity.[4][5]
This guide will delve into the specific immunomodulatory effects of each compound, presenting available quantitative data, detailing experimental methodologies, and providing visual representations of their mechanisms of action.
Data Presentation
The following tables summarize the key immunomodulatory effects and quantitative data for this compound, Bevacizumab, and Galunisertib based on available preclinical studies.
Table 1: Immunomodulatory Effects of this compound
| Parameter | Effect | Cell Type | Concentration | Source |
| TGF-β Production | Inhibition | Murine Regulatory T-cells (Tregs) | Not specified | [1] |
| VEGF-A Stimulated VEGF-R2/KDR Phosphorylation | 50% Inhibition | Human Umbilical Vein Endothelial Cells (HUVECs) | 30 µM |
Table 2: Immunomodulatory Effects of Bevacizumab
| Parameter | Effect | Cell Type/Model | Concentration/Dose | Source |
| T-cell Proliferation | Increased | Human T-cells co-cultured with HUVECs | Not specified | [6] |
| LFA-1 Integrin Expression | Upregulation | Human CD4+ T-cells | Not specified | [6] |
| Dendritic Cell Maturation | Enhanced | In vivo (metastatic non-small-cell lung cancer patients) | 5 mg/kg | [7] |
| Regulatory T-cell Proportion | Reduced | In vivo (metastatic colorectal cancer patients) | Not specified | [2] |
| CD8+ Lymphocyte Count | Increased (+38%) | In vivo (metastatic melanoma patients) | Not specified | [3] |
| Circulating IL-6 Levels | Reduced (-42%) | In vivo (metastatic melanoma patients) | Not specified | [3] |
Table 3: Immunomodulatory Effects of Galunisertib
| Parameter | Effect | Cell Type | Concentration | Source |
| CAR T-cell Cytotoxicity | Enhanced | CD133- and HER2-specific CAR T-cells | 0.1 µM, 1 µM, 10 µM | [4] |
| Cytokine Secretion (e.g., IFN-γ) | Increased | CAR T-cells and non-transfected T-cells | Not specified | [4] |
| TGF-β-mediated T-cell Suppression | Reversed | Human T-cells | Not specified | [5] |
| Phosphorylated Smad3 Levels | Reduced | CAR T-cells | Not specified | [4] |
Experimental Protocols
This section provides a summary of the methodologies used in the key experiments cited in this guide.
This compound: Inhibition of TGF-β Production by Regulatory T-cells
A detailed experimental protocol for this specific assay with this compound is not publicly available. However, based on similar assays, a general methodology can be outlined:
-
Isolation of Regulatory T-cells: CD4+CD25+ regulatory T-cells are isolated from mouse spleens or lymph nodes using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Cell Culture and Treatment: Isolated Tregs are cultured in appropriate media and stimulated with anti-CD3 and anti-CD28 antibodies to induce activation. The cells are then treated with varying concentrations of this compound or a vehicle control.
-
Measurement of TGF-β: After a defined incubation period, the cell culture supernatant is collected. The concentration of active TGF-β is measured using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The amount of TGF-β produced in the this compound-treated groups is compared to the vehicle-treated control group to determine the inhibitory effect of the compound.
Bevacizumab: T-cell Proliferation Assay
The following is a generalized protocol for assessing the effect of Bevacizumab on T-cell proliferation in a co-culture system with endothelial cells:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates and grown to confluence.
-
Co-culture Setup: Human peripheral blood mononuclear cells (PBMCs), containing T-cells, are labeled with a proliferation dye such as carboxyfluorescein succinimidyl ester (CFSE) and added to the HUVEC-containing wells.
-
Treatment: The co-cultures are treated with Bevacizumab at various concentrations in the presence or absence of VEGF-A. Control wells receive either no treatment or an isotype control antibody.
-
Incubation: The plates are incubated for a period of 3 to 5 days to allow for T-cell proliferation.
-
Flow Cytometry Analysis: T-cells are harvested and stained with antibodies against T-cell markers (e.g., CD3, CD4, CD8). The proliferation of T-cells is assessed by measuring the dilution of the CFSE dye using a flow cytometer. A decrease in CFSE intensity indicates cell division.
-
Data Analysis: The percentage of proliferated T-cells in the Bevacizumab-treated groups is compared to the control groups.
Galunisertib: CAR T-cell Cytotoxicity Assay
The following protocol outlines a method to assess the enhancement of CAR T-cell-mediated cytotoxicity by Galunisertib:
-
Target Cell Seeding: Target tumor cells expressing the antigen recognized by the CAR T-cells (e.g., CD133 or HER2) are seeded into 96-well plates. The target cells may also express a reporter gene, such as luciferase, for easy quantification of cell viability.
-
Co-culture and Treatment: CAR T-cells are added to the wells containing the target cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1). Galunisertib is then added to the co-culture at different concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Control wells include target cells alone, target cells with CAR T-cells without Galunisertib, and target cells with Galunisertib alone.
-
Incubation: The co-culture is incubated for a period of 24 to 72 hours.
-
Cytotoxicity Measurement:
-
Luciferase Assay: If using luciferase-expressing target cells, a luciferase substrate is added to the wells, and the resulting luminescence is measured using a plate reader. A decrease in luminescence indicates target cell death.
-
Chromium Release Assay: Target cells can be pre-loaded with radioactive Chromium-51. The amount of Chromium-51 released into the supernatant upon cell lysis is measured.
-
Flow Cytometry: Target cells and effector cells can be distinguished by specific markers, and the percentage of dead target cells can be determined using a viability dye.
-
-
Data Analysis: The percentage of specific lysis in the Galunisertib-treated groups is calculated and compared to the control groups to determine the enhancing effect of the drug on CAR T-cell cytotoxicity.
Mandatory Visualization
Signaling Pathways
Caption: this compound inhibits NRP1, blocking both VEGF and TGF-β signaling.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Neuropilin-1 is a receptor for transforming growth factor beta-1, activates its latent form, and promotes regulatory T cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuropilin-1 is a receptor for transforming growth factor β-1, activates its latent form, and promotes regulatory T cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Regulatory T cell therapy promotes TGF-β and IL-6-dependent pro-inflammatory Th17 cell generation by reducing IL-2 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of EG01377: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the novel inhibitor EG01377, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with standard laboratory safety protocols and regulatory guidelines.
This compound, a potent and selective inhibitor of neuropilin-1 (NRP1), is increasingly utilized in research settings for its antiangiogenic, antimigratory, and antitumor effects. As with any laboratory chemical, adherence to proper disposal protocols is paramount to mitigate potential hazards to personnel and the environment. The primary source of this information is the Safety Data Sheet (SDS) provided by the manufacturer.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Procedures
The disposal of this compound, whether in its pure form or in solution, must be managed as chemical waste in accordance with local, state, and federal regulations.
1. Unused or Expired this compound:
-
Solid Form: Unwanted or expired solid this compound should be collected in a clearly labeled, sealed container designated for chemical waste.
-
Solutions: Solutions containing this compound should not be disposed of down the drain. They must be collected in a compatible, leak-proof container, also clearly labeled as chemical waste and indicating the solvent used (e.g., "this compound in DMSO").
2. Contaminated Materials:
-
Labware: All disposable labware, such as pipette tips, centrifuge tubes, and culture plates, that has come into contact with this compound should be considered contaminated and disposed of in a designated solid chemical waste container.
-
Personal Protective Equipment (PPE): Contaminated gloves, bench paper, and other disposable PPE should be collected in a separate, clearly marked bag or container for chemical waste.
3. Decontamination of Reusable Labware:
-
Glassware and other reusable equipment that have been in contact with this compound should be decontaminated. A common procedure involves rinsing with a suitable solvent (such as ethanol or isopropanol) to remove residual compound. The solvent rinseate must be collected as hazardous waste. Following the initial solvent rinse, the labware can typically be washed with a standard laboratory detergent and water.
Quantitative Data Summary
| Parameter | Value |
| Chemical Name | This compound |
| Synonyms | EG-01377, EG 01377 |
| Primary Target | Neuropilin-1 (NRP1) |
| Commonly Used Solvents | Dimethyl sulfoxide (DMSO) |
Experimental Protocol: Standard Decontamination of Glassware
This protocol outlines a standard procedure for decontaminating glassware that has been in contact with this compound solutions.
-
Initial Rinse: In a chemical fume hood, rinse the glassware three times with a minimal amount of an appropriate solvent (e.g., 95% ethanol) to dissolve any remaining this compound.
-
Collect Rinseate: Collect all solvent rinses in a designated hazardous waste container labeled "Ethanol rinse from this compound decontamination."
-
Detergent Wash: Wash the rinsed glassware with a laboratory-grade detergent and warm water.
-
Final Rinse: Rinse the glassware thoroughly with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound and associated waste.
By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, fostering a secure research environment and minimizing environmental impact. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
Safeguarding Your Research: A Guide to Handling EG01377
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of EG01377, a potent and selective inhibitor of neuropilin-1 (NRP1). Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary. The following personal protective equipment (PPE) should be worn at all times in the laboratory:
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | Must be worn to protect against splashes. |
| Goggles | Recommended for enhanced protection. | |
| Hand Protection | Gloves | Impervious gloves (e.g., nitrile) are required. |
| Body Protection | Lab Coat | A standard laboratory coat should be worn. |
| Protective Suit | Recommended for handling large quantities or in case of a significant spill. | |
| Respiratory Protection | Dust Mask | Use when handling the solid form to avoid inhalation of dust particles. |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are crucial for maintaining the stability of this compound and ensuring a safe working environment.
Handling:
-
Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
This compound is shipped at ambient temperature and is stable for several weeks. For long-term storage, refer to the supplier's specific recommendations, which may include refrigeration or freezing.[1]
Disposal Plan
All waste materials contaminated with this compound must be disposed of in accordance with local, state, and federal regulations for hazardous waste.
-
Contaminated Materials: Used gloves, lab coats, and other disposable materials that have come into contact with this compound should be collected in a designated and properly labeled hazardous waste container.
-
Unused Product: Unwanted or expired this compound should be disposed of as hazardous waste. Do not dispose of it down the drain or in the regular trash.
Experimental Protocol: Spill Response
In the event of a spill, immediate and appropriate action is necessary to contain the area and prevent exposure.
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean: Clean the spill area thoroughly with a suitable decontamination solution.
-
Report: Report the incident to the appropriate safety officer.
To visualize the logical workflow for handling a chemical spill of this compound, the following diagram has been created:
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
